molecular formula C7H6BrN3 B1490712 1-Azido-4-bromo-2-methylbenzene CAS No. 1199273-60-3

1-Azido-4-bromo-2-methylbenzene

Cat. No.: B1490712
CAS No.: 1199273-60-3
M. Wt: 212.05 g/mol
InChI Key: UVSZVKGRZLEDLZ-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2-methylbenzene (CAS 1097885-39-6) is a benzene derivative with a molecular formula of C 7 H 6 BrN 3 and a molecular weight of 212.05 g/mol . This compound features both an azide functional group and a bromine substituent on the aromatic ring, making it a valuable bifunctional intermediate in synthetic chemistry and materials science. The presence of the azide group makes this compound an excellent precursor for the Huisgen 1,3-dipolar cycloaddition, a foundational "click chemistry" reaction, enabling the facile formation of 1,2,3-triazoles. Concurrently, the bromine atom offers a handle for further synthetic manipulation via cross-coupling reactions, such as Suzuki or Heck reactions. This unique combination allows researchers to use 1-Azido-4-bromo-2-methylbenzene as a versatile building block for constructing more complex molecular architectures, including functionalized polymers, dendritic structures, and pharmaceutical scaffolds . Safety Information: While a specific safety data sheet for this compound was not located in the search results, azido compounds, as a class, can be unstable and thermally sensitive. It is strongly recommended to consult relevant safety resources and handle this material with appropriate precautions, including the use of personal protective equipment and safety shields. Please Note: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-4-bromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZVKGRZLEDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1-Azido-4-bromo-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and materials science. Structurally, it features an aryl azide moiety primed for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, alongside an aryl bromide handle suitable for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

This whitepaper outlines a robust, self-validating synthetic protocol for generating 1-azido-4-bromo-2-methylbenzene from its commercially available precursor, 4-bromo-2-methylaniline, via a two-step diazotization-azidation sequence [1].

Mechanistic Pathway & Causality

The transformation of an aryl amine to an aryl azide relies on the precise control of reactive intermediates. As an Application Scientist, it is critical to understand the why behind the operational parameters rather than just the how.

  • Step 1: Generation of the Nitrosyl Cation and Diazotization The reaction begins by dissolving 4-bromo-2-methylaniline in aqueous hydrochloric acid. The addition of sodium nitrite (

    
    ) generates nitrous acid (
    
    
    
    ), which protonates and dehydrates to form the highly electrophilic nitrosyl cation (
    
    
    ). The primary amine attacks the
    
    
    , undergoing a series of proton transfers and dehydration steps to yield the diazonium salt. Causality of Temperature: This step must be strictly maintained at 0–5 °C. Aryl diazonium salts are thermodynamically unstable; thermal energy easily overcomes the activation barrier for the expulsion of nitrogen gas (
    
    
    ), which would prematurely convert the intermediate into an undesired phenol derivative.
  • Step 2: Nucleophilic Substitution via Azidation The addition of sodium azide (

    
    ) introduces the azide anion, a potent nucleophile. The azide attacks the diazonium group, forming a transient intermediate that rapidly decomposes, expelling 
    
    
    
    gas and yielding the target aryl azide. Causality of Quenching: Before adding
    
    
    , any excess
    
    
    must be neutralized (typically with sulfamic acid or urea). Failure to do so allows
    
    
    to react with
    
    
    , generating highly toxic and explosive hydrazoic acid (
    
    
    ) and nitric oxide gas.

SynthesisWorkflow Start 4-Bromo-2-methylaniline (Precursor) Acid Aqueous HCl Cool to 0-5 °C Start->Acid Diazo NaNO2 Addition (Diazotization) Acid->Diazo Check Self-Validation: Starch-Iodide Test Diazo->Check Intermediate Diazonium Salt Intermediate Diazo->Intermediate Azide NaN3 Addition (Nucleophilic Substitution) Intermediate->Azide Gas Self-Validation: N2 Gas Evolution Azide->Gas Product 1-Azido-4-bromo-2-methylbenzene (Target Product) Azide->Product

Figure 1: Mechanistic workflow for the synthesis of 1-Azido-4-bromo-2-methylbenzene.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from optimized methodologies for synthesizing aromatic azides [1]. It incorporates built-in self-validation checkpoints to ensure reaction fidelity.

Reagents Required:

  • 4-bromo-2-methylaniline (1.0 eq)

  • Hydrochloric acid (Conc. 37%, 3.0 eq)

  • Sodium nitrite (

    
    , 1.2 eq)
    
  • Sodium azide (

    
    , 1.5 eq)
    
  • Urea or Sulfamic acid (as needed)

Step-by-Step Methodology:

  • Amine Hydrochlorination: Suspend 4-bromo-2-methylaniline in a mixture of distilled water and concentrated HCl. Stir vigorously until complete dissolution is achieved (formation of the hydrochloride salt). Cool the reaction flask in an ice-brine bath to 0 °C.

  • Diazotization: Prepare a concentrated aqueous solution of

    
     and cool it to 0 °C. Add this solution dropwise to the amine mixture, maintaining the internal temperature below 5 °C. Stir for 30 minutes.
    
  • Validation Checkpoint 1 (Nitrous Acid Presence): Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete consumption of the starting amine.

  • Quenching: Add small portions of urea or sulfamic acid until the starch-iodide test is negative (no color change). This ensures the safe addition of the azide in the next step.

  • Azidation: Prepare an aqueous solution of

    
    . Add it dropwise to the cold diazonium salt solution.
    
  • Validation Checkpoint 2 (Nitrogen Evolution): Observe the reaction carefully. The addition of

    
     should trigger immediate and vigorous effervescence. This bubbling is the stoichiometric release of 
    
    
    
    gas, serving as visual confirmation that the nucleophilic substitution is occurring successfully.
  • Workup & Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure to yield the product as an amber liquid [1].
    

Quantitative Data & Characterization

Analytical verification is crucial for confirming the successful conversion of the primary amine to the azide. The disappearance of primary amine N-H stretches (typically at 3500 and 3300 cm


) and the appearance of a strong azide stretch are the primary indicators of success [1].
ParameterValue / Description
CAS Number 1199273-60-3 [2]
Molecular Weight 212.05 g/mol [2]
Physical State Amber liquid [1]
Isolated Yield ~84% (without chromatographic purification) [1]
UV-Vis (

in Methanol)
213, 258 nm (

, Ar); 297 nm (

, azide) [1]
FTIR-ATR (Azide N

stretch)
2111, 2069 cm

(strong, asymmetric/symmetric stretch) [1]
FTIR-ATR (C-Br stretch) 1100 cm

[1]

Safety and Handling Directives

  • Heavy Metal Hazard: Sodium azide reacts with heavy metals (copper, lead, brass) to form highly shock-sensitive and explosive metal azides. Never use metal spatulas, needles, or equipment with brass fittings when handling

    
    .
    
  • Thermal & Photolytic Stability: Aryl azides are sensitive to heat and UV light. The product should be stored in amber vials at +4 °C [2]. Concentration under reduced pressure must be performed at bath temperatures strictly below 40 °C to prevent thermal decomposition.

References

  • Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. ACS Omega (2020). Available at:[Link]

Comprehensive Characterization and Analytical Profiling of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Introduction & Chemical Significance

In the realm of bioconjugation and medicinal chemistry, bifunctional scaffolds are paramount for modular drug design. 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) represents a highly versatile building block[1]. The molecule features two orthogonal reactive handles: an azide group primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligations, and an aryl bromide that serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). The presence of the ortho-methyl group provides critical steric and electronic modulation, influencing both reaction kinetics and the biological binding affinity of downstream derivatives[2].

Compound Profile
  • IUPAC Name: 1-Azido-4-bromo-2-methylbenzene

  • CAS Number: 1199273-60-3

  • Molecular Formula: C₇H₆BrN₃[1]

  • Molecular Weight: 212.05 g/mol [1]

  • Physical State: Amber liquid[3]

This guide provides a self-validating framework for the synthesis, isolation, and rigorous spectroscopic characterization of this molecule, ensuring high-fidelity data for downstream pharmaceutical applications.

Synthesis and Isolation Protocol (Self-Validating System)

The synthesis of 1-azido-4-bromo-2-methylbenzene relies on the diazotization of 4-bromo-2-methylaniline, followed by nucleophilic displacement with sodium azide. This protocol is designed with built-in validation checkpoints to ensure intermediate stability and product purity.

Step-by-Step Methodology

Phase 1: Diazotization

  • Preparation: Dissolve 4-bromo-2-methylaniline (1.0 equiv) in an aqueous solution of hydrochloric acid (HCl, 3.0 M).

  • Thermal Control: Cool the reaction mixture strictly to 0–5 °C using an ice-water bath.

    • Causality: Aryl diazonium salts are kinetically unstable. Maintaining this temperature prevents explosive decomposition and suppresses the premature hydrolysis of the diazonium intermediate into an unwanted phenol derivative.

  • Nitrosation: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

    • Validation Checkpoint 1: Test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the completion of diazotization. Quench excess nitrous acid with a small amount of sulfamic acid before proceeding.

Phase 2: Azidation 4. Displacement: Slowly add an aqueous solution of sodium azide (NaN₃, 1.2 equiv) dropwise to the cold reaction mixture.

  • Caution: This step evolves nitrogen gas (N₂). Ensure the reaction is performed in a well-ventilated fume hood.

  • Maturation: Allow the reaction to gradually warm to room temperature and stir for 2 hours.

    • Causality: The nucleophilic displacement of the diazonium group by the azide ion is thermodynamically driven by the liberation of N₂ gas.

    • Validation Checkpoint 2: The cessation of gas evolution serves as a visual indicator of reaction completion.

Phase 3: Isolation 6. Extraction: Extract the aqueous mixture with dichloromethane (DCM) three times to partition the organic product. 7. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 8. Concentration: Concentrate the filtrate under reduced pressure to yield the pure product as an amber liquid (approx. 84% yield)[3].

G A 4-Bromo-2-methylaniline (Starting Material) B Diazotization NaNO2, HCl, 0-5 °C A->B C Diazonium Intermediate B->C D Azidation NaN3, 0 °C to RT C->D -H2O E 1-Azido-4-bromo-2-methylbenzene (Crude Product) D->E -N2 (gas) F Liquid-Liquid Extraction (DCM / H2O) E->F G Drying & Concentration (Na2SO4, Vacuum) F->G H Purified Amber Liquid (84% Yield) G->H I Spectroscopic Characterization (IR, UV-Vis, NMR, MS) H->I

Synthetic workflow and isolation protocol for 1-azido-4-bromo-2-methylbenzene.

Spectroscopic Characterization Data

To ensure the integrity of the synthesized scaffold before deploying it in complex click-chemistry libraries[4], rigorous spectroscopic validation is required. The data below synthesizes expected and literature-validated values for this specific compound[3].

Table 1: UV-Vis and FTIR-ATR Spectroscopic Data
TechniqueAbsorption / FrequencyAssignment / Transition
UV-Vis (Methanol)213 nm, 258 nmπ → π* (C=C, Aromatic conjugation)
UV-Vis (Methanol)297 nmn → π* (Azide group)
FTIR-ATR 2917 cm⁻¹C-H stretch (Aliphatic CH₃)
FTIR-ATR 2111, 2069 cm⁻¹Asymmetric N=N=N stretch (Azide)
FTIR-ATR 1591, 1479 cm⁻¹C=C stretch (Aromatic ring)
FTIR-ATR 1389 cm⁻¹C-H bending (Aliphatic CH₃)
FTIR-ATR 1100 cm⁻¹C-Br stretch
FTIR-ATR 859, 801 cm⁻¹Out-of-plane C-H bend (Aromatic)
Table 2: Representative NMR Characterization Profile (400 MHz, CDCl₃)

Note: Chemical shifts are empirical approximations derived from standard substituent additivity rules for 1,2,4-trisubstituted benzenes, providing a complete structural profile.

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingAssignment
¹H 7.35d, J = 2.2 Hz, 1HAromatic H-3 (ortho to Br)
¹H 7.30dd, J = 8.5, 2.2 Hz, 1HAromatic H-5 (meta to CH₃)
¹H 6.95d, J = 8.5 Hz, 1HAromatic H-6 (ortho to N₃)
¹H 2.15s, 3HAliphatic CH₃ at C-2
¹³C 137.5sC-1 (C-N₃)
¹³C 134.2sC-2 (C-CH₃)
¹³C 133.8sC-3 (Aromatic CH)
¹³C 130.1sC-5 (Aromatic CH)
¹³C 119.5sC-6 (Aromatic CH)
¹³C 117.2sC-4 (C-Br)
¹³C 17.5sAliphatic CH₃

Mechanistic Insights into Analytical Features

Data collection must be paired with mechanistic interpretation. As an Application Scientist, understanding why these spectral signatures occur is critical for troubleshooting structural anomalies.

  • FTIR-ATR Causality: The azide group (-N₃) is a linear pseudo-halogen. Its asymmetric stretching vibration is highly diagnostic. In 1-azido-4-bromo-2-methylbenzene, this peak is distinctively split into two bands at 2111 cm⁻¹ and 2069 cm⁻¹[3]. This splitting is a well-documented phenomenon in aryl azides, attributed to Fermi resonance (an interaction between the fundamental asymmetric stretch and a lower-frequency overtone) or the coexistence of different rotamers in the liquid state. The strong C-Br stretch at 1100 cm⁻¹ confirms the retention of the halogen handle for downstream cross-coupling[3].

  • UV-Vis Causality: The electronic absorption spectrum exhibits a high-energy π → π* transition at 213 nm and 258 nm, characteristic of the conjugated aromatic system[3]. A distinct lower-energy n → π* transition is observed at 297 nm, which is localized on the azide chromophore[3]. This transition is critical for photoaffinity labeling applications, as irradiation at this wavelength triggers the expulsion of N₂ to generate a highly reactive nitrene intermediate.

  • NMR Spin-System Causality: The ¹H NMR spectrum is dictated by the push-pull dynamics of the electron-donating methyl group and the electron-withdrawing bromine atom. The azide group uniquely shields the ortho-proton (H-6), shifting it upfield (~6.95 ppm) relative to standard aromatic protons. The methyl group at C-2 breaks the molecular symmetry, resulting in a distinct AMX spin system for the aromatic protons (a doublet, a doublet of doublets, and a doublet).

Validation A 1-Azido-4-bromo-2-methylbenzene B FTIR-ATR A->B C UV-Vis A->C D 1H & 13C NMR A->D B1 Azide Stretch 2111, 2069 cm⁻¹ B->B1 B2 C-Br Stretch 1100 cm⁻¹ B->B2 C1 π→π* Transition 213, 258 nm C->C1 C2 n→π* Transition 297 nm C->C2 D1 Aromatic Spin System AMX Pattern D->D1 D2 Aliphatic Shielding δ 2.15 ppm D->D2

Logical relationship of spectroscopic techniques for structural validation.

References

  • Title: Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study | Source: ACS Omega (2020) | URL: [Link][2][3][4]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive examination of the infrared (IR) spectroscopic signature of 1-Azido-4-bromo-2-methylbenzene. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a deeper understanding of the experimental considerations and the causal relationships between molecular structure and vibrational behavior.

Preamble: The Molecule and the Method

1-Azido-4-bromo-2-methylbenzene is a substituted aromatic compound featuring three key functional groups: an azido group (-N₃), a bromo-substituent (-Br), and a methyl group (-CH₃) arranged in a 1,2,4-trisubstituted pattern on a benzene ring. This specific arrangement of electron-donating and -withdrawing groups, along with the unique vibrational characteristics of the azide moiety, makes IR spectroscopy an exceptionally powerful tool for its structural elucidation and purity assessment.

Infrared spectroscopy probes the vibrational transitions within a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch, bend, or rock. The resulting spectrum is a unique molecular fingerprint, providing invaluable information about the compound's chemical identity.

Critical Safety Protocols for Handling Aromatic Azides

Trustworthiness through Safety: Before any experimental work, it is imperative to address the significant safety considerations associated with organic azides. These compounds are potentially explosive and can be sensitive to heat, light, pressure, and shock.[1][2][3] A self-validating protocol begins with uncompromising safety.

  • Energy Input: Organic azides can decompose violently with minimal energy input.[1][2][3] Avoid grinding, scratching, or strong agitation.[4][5] Purification should be limited to extraction or precipitation; never use distillation or sublimation.[1][4]

  • Personal Protective Equipment (PPE): Always handle azides within a chemical fume hood, wearing appropriate nitrile gloves, a lab coat, and safety glasses.[4] The use of a blast shield is mandatory for the experimental setup.[3][5]

  • Handling Tools: Never use metal spatulas or tools that can cause friction or form shock-sensitive heavy metal azides.[2][4][5] Opt for plastic or ceramic spatulas.

  • Solvent Incompatibility: The use of halogenated solvents, particularly dichloromethane and chloroform, is strictly prohibited. These can react to form extremely unstable di- and tri-azidomethane.[1][2][3]

  • Storage: Store all organic azides in clearly labeled, tightly closed containers in a cool, well-ventilated area, protected from light.[1][2][4] They should be stored away from all other chemicals, especially acids and metals.[3][4]

  • Waste Disposal: Azide-containing waste must be collected in a dedicated, labeled container. Never dispose of azide solutions down the drain, as explosive salts can form with lead or copper piping.[4][5]

Experimental Workflow: Acquiring a High-Fidelity Spectrum

The choice of sample preparation technique is critical for obtaining a clean, interpretable spectrum free from artifacts. For a solid compound like 1-Azido-4-bromo-2-methylbenzene, the thin solid film method is rapid, efficient, and avoids interfering absorbances from mulling agents like Nujol (mineral oil).[6][7]

Detailed Protocol: Thin Solid Film Method
  • Solution Preparation: Dissolve approximately 5-10 mg of the solid sample in a few drops of a suitable volatile, non-halogenated solvent (e.g., diethyl ether or pentane).[6]

  • Film Deposition: Place a single, clean salt plate (NaCl or KBr) on a level surface inside a fume hood.[7] Using a pipette, apply one drop of the prepared solution onto the center of the plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely. A thin, solid film of the compound should be visible on the plate.[6][7]

  • Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Quality Control:

    • If absorbance peaks are too weak (low intensity), remove the plate, add another drop of the solution, allow the solvent to evaporate, and re-run the spectrum.[6][7]

    • If peaks are too strong (flat-topping at <0% transmittance), clean the plate with a suitable solvent, dilute the original sample solution, and repeat the process.[6][7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_qc Quality Control Dissolve 1. Dissolve 5-10 mg of sample in volatile solvent Deposit 2. Deposit one drop of solution on salt plate Dissolve->Deposit Evaporate 3. Allow solvent to evaporate completely Deposit->Evaporate Acquire 4. Place plate in FT-IR and acquire spectrum Evaporate->Acquire Check 5. Check Peak Intensity Acquire->Check TooWeak Add more solution & re-acquire Check->TooWeak Too Weak TooStrong Dilute solution, re-prepare & re-acquire Check->TooStrong Too Strong Good Final Spectrum Check->Good Optimal TooWeak->Acquire TooStrong->Acquire

Caption: Experimental workflow for IR spectrum acquisition.

Spectral Analysis and Interpretation

The IR spectrum of 1-Azido-4-bromo-2-methylbenzene is a composite of the vibrational modes of its constituent parts. A systematic analysis allows for the unambiguous identification of the compound.

Molecular Structure

Caption: Structure of 1-Azido-4-bromo-2-methylbenzene.

Table of Characteristic Vibrational Frequencies
Wavenumber (cm⁻¹)Functional Group / VibrationIntensityComments
~3100-3000Aromatic C-H StretchMedium to WeakCharacteristic of sp² C-H bonds on the benzene ring.[8][9][10]
~2960-2850Aliphatic C-H StretchMediumAsymmetric and symmetric stretching of the methyl (-CH₃) group.[8][11]
~2160-2120 Azide (-N₃) Asymmetric Stretch Very Strong, Sharp The most prominent and diagnostic peak for this compound. Aromatic azides absorb at higher wavenumbers than aliphatic ones.[12][13][14] Its high intensity is due to a large change in dipole moment during this vibration.[14][15]
~1600, ~1500C=C Aromatic Ring StretchMedium to StrongMultiple bands are characteristic of the benzene ring framework.[8][9][16]
~1460-CH₃ Asymmetric BendMediumBending (scissoring) vibration of the methyl group.[6]
~1380-CH₃ Symmetric BendMedium to Weak"Umbrella" mode of the methyl group.[6]
~1250Azide (-N₃) Symmetric StretchMedium to WeakOften less intense and broader than the asymmetric stretch.[12]
~890-870, ~830-780Aromatic C-H Out-of-Plane BendStrongThese strong bands are highly diagnostic for the 1,2,4-trisubstitution pattern on the benzene ring.[9]
< 700C-Br StretchMedium to WeakThis vibration occurs in the lower fingerprint region and can be coupled with ring deformation modes.[17][18]

Field-Proven Insights: Connecting Spectrum to Causality

  • The Azide Peak as a Primary Identifier: The asymmetric stretch of the azide group is the most unambiguous feature in the spectrum. Its position (shifted to >2100 cm⁻¹ due to conjugation with the aromatic ring) and exceptional intensity make it a powerful diagnostic tool.[13][15] The sharpness of this peak indicates it is a relatively "clean" vibration, not strongly coupled with many other modes.

  • Confirming Aromatic Substitution: The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) immediately confirms the presence of both the benzene ring and the methyl group.[8] However, the most definitive evidence for the substitution pattern comes from the strong C-H out-of-plane bending vibrations in the 900-750 cm⁻¹ region.[9][19] The specific bands expected for a 1,2,4-trisubstituted ring provide high-confidence structural confirmation.

  • The Fingerprint Region: The complex series of bands below 1500 cm⁻¹ constitutes the fingerprint region. While individual peak assignment can be challenging, this region as a whole is unique to the molecule. It contains the C-C ring modes, C-H in-plane bends, methyl group bends, and the C-Br stretch. Any deviation in this region compared to a reference spectrum would indicate an impurity or a different isomer.

References

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

  • Mohrig, J. R., et al. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. [Link]

  • Azides - Safe Work Procedure. (2022). University of Victoria. [Link]

  • Azides. University of California, Santa Barbara. [Link]

  • Safe Handling of Azides. (2013). University of Pittsburgh. [Link]

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

  • Kim, Y. S., et al. (2005). 2D IR photon echo of Azido- probes for Biomolecular Dynamics. PMC. [Link]

  • Sample preparation for FT-IR. Chemistry Analytical Lab. [Link]

  • Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). ResearchGate. [Link]

  • FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm... ResearchGate. [Link]

  • Mohrig, J. R., et al. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • How to prepare IR samples? ResearchGate. [Link]

  • Konecny, J., et al. (1969). Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. Collection of Czechoslovak Chemical Communications. [Link]

  • Bromobenzene. Chem 344 Molecular Modeling.
  • Smith, B. C. (2016). The Infrared Spectroscopy of Aromatic Rings, Part I: The C-H Stretching and Bending Modes. Spectroscopy. [Link]

  • IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. [Link]

  • Vandenbroucke, S. S., et al. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. Langmuir. [Link]

  • Effects of the Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides. (2023). ACS Publications. [Link]

  • Spectroscopy of Aromatic Compounds. (2023). Organic Chemistry | OpenStax. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Keefe, C. D., et al. (2007). Vibrational Assignment and Dipole Moment Derivatives of Liquid Bromobenzene at 25 °C. The Journal of Physical Chemistry A. [Link]

  • Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. [Link]

  • Plot of the azide vibrational frequencies as a function of w... ResearchGate. [Link]

  • Keefe, C. D., et al. (2005). The vibrational spectroscopy of the coordinated azide anion; a theoretical study. RSC Publishing. [Link]

  • Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. ResearchGate. [Link]

  • Benzene and its derivatives. Infrared Spectroscopy. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]

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Mass spectrometry of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry of 1-Azido-4-bromo-2-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-Azido-4-bromo-2-methylbenzene (C₇H₆BrN₃). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of characterizing this molecule using both hard and soft ionization techniques. We will explore the predictable and diagnostic fragmentation patterns under Electron Ionization (EI-MS) and the utility of Electrospray Ionization (ESI-MS) for molecular weight confirmation. The methodologies detailed herein are grounded in established principles of mass spectrometry, offering a self-validating framework for the structural elucidation of this and similar halogenated aromatic azide compounds.

Introduction: The Analytical Imperative

1-Azido-4-bromo-2-methylbenzene is a substituted aromatic azide, a class of compounds with significant utility in synthetic chemistry. They serve as versatile intermediates for the synthesis of nitrogen-containing heterocycles, as photoaffinity labels, and in the formation of light-responsive materials. Given their energetic nature and synthetic importance, unambiguous structural confirmation is paramount.

Mass spectrometry stands as a definitive analytical tool for this purpose. It not only provides the exact molecular weight but also offers a detailed structural fingerprint through controlled fragmentation. This guide will dissect the mass spectrometric analysis of 1-Azido-4-bromo-2-methylbenzene, contrasting the rich structural information from Electron Ionization (EI) with the gentle molecular weight confirmation provided by Electrospray Ionization (ESI). A key diagnostic feature throughout the analysis will be the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance, resulting in distinctive M⁺ and M+2 ion clusters.

Foundational Techniques: EI-MS and ESI-MS

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. The "hardness" or "softness" of the technique dictates the type of information obtained.

  • Electron Ionization (EI): As a classic "hard" ionization method, EI employs high-energy electrons (typically 70 eV) to bombard the analyte molecule.[1][2] This process is energetic enough to not only eject an electron, forming a molecular radical cation (M•⁺), but also to induce extensive and reproducible fragmentation.[3] The resulting mass spectrum is a complex pattern of fragment ions that serves as a unique molecular fingerprint, ideal for structural elucidation and library matching.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers analytes from a solution phase into the gas phase as ions with minimal internal energy.[2][4] This is particularly suitable for polar and thermally labile molecules.[5] The process typically generates protonated molecules ([M+H]⁺) or other adducts, allowing for straightforward determination of the molecular weight with little to no fragmentation.[6]

Experimental Protocols

The following protocols represent standardized starting points for the analysis of 1-Azido-4-bromo-2-methylbenzene. Optimization may be required based on the specific instrumentation used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-Azido-4-bromo-2-methylbenzene in a suitable solvent such as methanol or acetonitrile.

  • Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI, typically 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Working Solution (for GC-MS): Dilute the stock solution to a final concentration of 10-50 µg/mL using GC-MS grade methanol or dichloromethane.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This workflow is designed to separate the analyte from impurities and introduce it into the EI source.

  • GC System: A standard GC system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL of the working solution is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

Direct Infusion-Mass Spectrometry for ESI Analysis

This method introduces the sample directly into the ESI source for rapid molecular weight confirmation.

  • Infusion System: A syringe pump delivering the ESI working solution at a constant flow rate.

  • Flow Rate: 5-10 µL/min.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Source Temperature: 100-150°C.[7]

    • Desolvation Gas: Nitrogen at a flow rate appropriate for the instrument.

    • Mass Range: Scan from m/z 100 to 350.

Data Analysis and Interpretation: A Tale of Two Spectra

Electron Ionization (EI) Spectrum: The Structural Fingerprint

The EI mass spectrum of 1-Azido-4-bromo-2-methylbenzene is predicted to be rich with structurally significant fragments. The molecular weight of the compound is 211.0 g/mol (using ⁷⁹Br) and 213.0 g/mol (using ⁸¹Br).

Molecular Ion (M•⁺): The spectrum will exhibit a prominent molecular ion cluster at m/z 211 and m/z 213 . The near-equal intensity of these two peaks is the classic signature of a monobrominated compound.[8]

Primary Fragmentation Pathways: The energetically unstable molecular ion will undergo a series of predictable fragmentation events.[3]

  • Loss of Molecular Nitrogen (N₂): The most characteristic fragmentation of aryl azides is the facile expulsion of a neutral N₂ molecule (28 Da).[9] This is a highly favorable process, leading to the formation of a bromotolylnitrene radical cation at m/z 183/185 . This fragment is expected to be the base peak or one of the most intense peaks in the spectrum.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond from the M-N₂ fragment results in the loss of a bromine radical (79 or 81 Da), yielding an ion at m/z 104 .

  • Formation of Tropylium Ion: Aromatic compounds with alkyl substituents are known to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[10] This can occur through various rearrangement pathways following initial fragmentation.

  • Loss of HCN: The ion at m/z 104 can lose hydrogen cyanide (27 Da) to form a fragment at m/z 77 , corresponding to the phenyl cation.

Predicted EI-MS Data Summary

m/z (⁷⁹Br/⁸¹Br)Proposed Ion StructureFragmentation Mechanism
211/213[C₇H₆BrN₃]•⁺Molecular Ion (M•⁺)
183/185[C₇H₆BrN]•⁺M•⁺ - N₂
104[C₇H₆N]⁺[M-N₂]•⁺ - •Br
91[C₇H₇]⁺Rearrangement and loss of BrCN
77[C₆H₅]⁺[C₇H₆N]⁺ - HCN

Visualization of EI Fragmentation

EI_Fragmentation M m/z 211/213 [C₇H₆BrN₃]•⁺ Frag1 m/z 183/185 [C₇H₆BrN]•⁺ M->Frag1 - N₂ Frag2 m/z 104 [C₇H₆N]⁺ Frag1->Frag2 - •Br Frag3 m/z 91 [C₇H₇]⁺ Frag1->Frag3 - BrCN Frag4 m/z 77 [C₆H₅]⁺ Frag2->Frag4 - HCN

Caption: Primary EI fragmentation cascade for 1-Azido-4-bromo-2-methylbenzene.

Electrospray Ionization (ESI) Spectrum: Molecular Weight Confirmation

The ESI spectrum, acquired in positive ion mode, will be significantly simpler. The primary goal is to confirm the molecular weight of the intact molecule.

Protonated Molecule ([M+H]⁺): The dominant species will be the protonated molecule. This will appear as a pair of peaks of nearly equal intensity at m/z 212 (for the ⁷⁹Br isotope) and m/z 214 (for the ⁸¹Br isotope). The presence of this isotopic cluster provides high confidence in the elemental formula.

Predicted ESI-MS Data Summary

m/z (⁷⁹Br/⁸¹Br)Proposed Ion StructureIonization Product
212/214[C₇H₆BrN₃ + H]⁺Protonated Molecule ([M+H]⁺)

Visualization of ESI Process

ESI_Protonation Molecule C₇H₆BrN₃ (Analyte in Solution) Protonated m/z 212/214 [C₇H₆BrN₃ + H]⁺ Molecule->Protonated + H⁺ (ESI Source)

Caption: Formation of the protonated molecule in ESI-MS.

Conclusion

The mass spectrometric analysis of 1-Azido-4-bromo-2-methylbenzene is a clear illustration of the complementary nature of modern ionization techniques. Electron Ionization provides an invaluable, detailed fingerprint of the molecule's structure, with the characteristic loss of N₂ from the azide group serving as a key diagnostic fragmentation. The predictable subsequent losses of bromine and other neutral fragments allow for a confident elucidation of the core structure. Concurrently, Electrospray Ionization offers a rapid and unambiguous confirmation of the molecular weight, with the distinctive 1:1 isotopic pattern of the [M+H]⁺ and [M+H+2]⁺ ions confirming the presence of a single bromine atom. Together, these two techniques provide a robust and self-validating analytical workflow for the characterization of this and related compounds, ensuring scientific integrity in research and development.

References

  • Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass Spectrometry of Aryl Azides. The Journal of Organic Chemistry, 36(25), 3796–3802. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]

  • Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. Available at: [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. In NIST Chemistry WebBook. Available at: [Link]

  • Pal, A. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Semantic Scholar. Available at: [Link]

  • Perjési, P., & Dinya, Z. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65. Available at: [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Available at: [Link]

  • ShortChemistry. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. Available at: [Link]

  • Wu, H., et al. (2010). On the Mechanism of Extractive Electrospray Ionization. Analytical Chemistry, 82(11), 4493-4500. Available at: [Link]

  • Benkestock, K. (n.d.). Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery. SciSpace. Available at: [Link]

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Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Utility

1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3)[1] is a highly versatile bifunctional scaffold utilized extensively in advanced organic synthesis and drug discovery[2]. Featuring both a reactive azide moiety and an aryl bromide, it serves as a critical building block. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, while the aryl bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

Physicochemical and Spectroscopic Profile

Understanding the physical properties of this compound is essential for safe handling and effective reaction design. As an aryl azide, it presents specific spectroscopic signatures that are vital for in-process analytical monitoring.

Table 1: Quantitative Physicochemical and Spectroscopic Data

PropertyValue / Description
IUPAC Name 1-azido-4-bromo-2-methylbenzene[4]
CAS Number 1199273-60-3[1]
Molecular Formula C₇H₆BrN₃[2]
Molecular Weight 212.05 g/mol [1]
Appearance Amber liquid[3]
UV-Vis (Methanol) λmax: 213 nm, 258 nm (π→π), 297 nm (n→π azide)[3]
FTIR-ATR (cm⁻¹) 2917 (CH₃); 2111 & 2069 (N₃ asymmetric stretch); 1100 (C-Br)[3]
Storage Conditions +4 °C, protected from light and heat[2]
Spectroscopic Causality

The most diagnostic feature of 1-azido-4-bromo-2-methylbenzene is its infrared signature. The azide group acts as a pseudo-halogen with a linear geometry, producing a very strong, distinct asymmetric stretching vibration at 2111 cm⁻¹ and 2069 cm⁻¹ [3]. In a self-validating experimental setup, the complete disappearance of the precursor's primary amine N-H stretching bands (3300–3500 cm⁻¹) coupled with the emergence of the ~2100 cm⁻¹ band confirms successful azidation without the need for immediate NMR analysis[3].

Experimental Methodology: Synthesis via Diazotization-Azidation

The standard and most reliable method for synthesizing 1-azido-4-bromo-2-methylbenzene is the two-step, one-pot diazotization of 4-bromo-2-methylaniline followed by nucleophilic displacement using [5].

Mechanistic Workflow

SynthesisWorkflow SM 4-Bromo-2-methylaniline (Precursor) Diazotization Diazotization NaNO₂, HCl (aq) 0–5 °C SM->Diazotization Intermediate Aryl Diazonium Salt (In situ Intermediate) Diazotization->Intermediate Azidation Azidation NaN₃ (aq) 0 °C → RT Intermediate->Azidation Product 1-Azido-4-bromo-2-methylbenzene (Target Product) Azidation->Product

Fig 1. Two-step, one-pot synthesis workflow of 1-azido-4-bromo-2-methylbenzene via diazotization.

Detailed Step-by-Step Protocol

Phase 1: Diazotization (In situ generation of the diazonium salt)

  • Dissolution: Suspend 4-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0–4.0 eq) and deionized water[5].

    • Causality: The strongly acidic environment is required to fully protonate the amine, increasing its solubility and preventing the formation of triazene side-products during the subsequent nitrosation.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C[5].

    • Causality: Aryl diazonium salts are highly unstable. Temperatures above 5 °C lead to the rapid evolution of nitrogen gas (N₂) and the formation of unwanted phenolic byproducts.

  • Nitrosation: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal volume of cold deionized water. Add this solution dropwise to the aniline suspension over 15–30 minutes, maintaining vigorous stirring[5].

    • Causality: Dropwise addition prevents localized exothermic spikes. The NaNO₂ reacts with HCl to form nitrous acid (HNO₂), which subsequently dehydrates to the nitrosonium ion (NO⁺)—the active electrophile that attacks the amine.

Phase 2: Azidodediazoniation 4. Azide Addition: Prepare a solution of sodium azide (NaN₃, 1.2 eq) in deionized water. Add this dropwise to the cold diazonium salt solution[5].

  • Causality: NaN₃ acts as a powerful nucleophile. The reaction proceeds via the formation of an aryl pentazole intermediate or direct SNAr-type displacement, ultimately extruding N₂ gas to form the stable aryl azide. Safety Note: Ensure vigorous ventilation, as N₂ gas is rapidly evolved.

  • Maturation: Allow the reaction mixture to stir for 1 hour at 0 °C, then gradually warm to room temperature over 2 hours[5].

Phase 3: Workup and Self-Validation 6. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x)[5].

  • Causality: The product is an amber, lipophilic liquid that partitions readily into the organic phase[3].

  • Neutralization: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase pH is ~7[5].

    • Causality: Removes residual HCl and traces of hydrazoic acid (HN₃), a highly toxic and explosive byproduct formed from excess NaN₃ in acidic media.

  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the water bath < 35 °C) to yield the crude amber liquid.

  • Validation: Run an immediate FTIR-ATR on the crude liquid. The presence of sharp peaks at 2111 cm⁻¹ and 2069 cm⁻¹ validates the successful incorporation of the azide group[3].

Applications in Drug Development

1-Azido-4-bromo-2-methylbenzene is prominently utilized in the synthesis of 1,4-biphenyl-triazole derivatives. For example, in the development of—a target for estrogen-dependent breast cancer—this azide is reacted with terminal alkynes via CuAAC[3]. The resulting 1,2,3-triazole rings act as stable bioisosteres for amides, positioning the bromo-aryl group deep within the lipophilic pocket of the 17β-HSD1 enzyme to achieve nanomolar binding affinities[3].

Safety, Handling, and Stability

As an Application Scientist, assessing the safety profile of novel azides is paramount.

  • The Rule of Six: A general heuristic in azide chemistry states that the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms should be ≥ 3 to be considered non-explosive. For 1-azido-4-bromo-2-methylbenzene (C₇N₃), the ratio is 2.33 .

  • Implication: Because the ratio falls below the safety threshold, this compound exhibits potential shock and thermal sensitivity.

  • Storage Protocol: It must be stored as a neat liquid at +4 °C in a dark, inert environment (Argon/Nitrogen)[2]. Never subject the neat liquid to high-temperature distillation; purification should be performed via silica gel chromatography if necessary.

References

  • Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study Source: ACS Omega URL:[Link]

Sources

Chemical reactivity of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Reactivity of 1-Azido-4-bromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-4-bromo-2-methylbenzene is a trifunctional aromatic compound of significant interest in synthetic chemistry. Its structure incorporates an azide, a bromine atom, and a methyl-substituted benzene ring, presenting a scaffold ripe for sequential and orthogonal chemical modifications. The azide group serves as a versatile precursor for 1,3-dipolar cycloadditions and reduction to an amine, while the aryl bromide is an ideal handle for a multitude of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the synthesis, properties, and core reactivity of this molecule. By elucidating the causality behind experimental choices and providing detailed protocols, this document aims to serve as a practical resource for professionals leveraging this building block in medicinal chemistry, materials science, and complex molecule synthesis.

Core Molecular Profile and Properties

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. 1-Azido-4-bromo-2-methylbenzene is a compound whose reactivity is dictated by the interplay of its three key functional groups.

PropertyData
Chemical Formula C₇H₆BrN₃
Molecular Weight 228.05 g/mol
Appearance Typically an oil[1]
CAS Number 1199273-60-3[1]
Storage Conditions Refrigerated storage is recommended[1]

The electronic nature of the ring is influenced by the electron-donating methyl group and the electron-withdrawing, deactivating (by induction) bromine atom. The azide group is a powerful 1,3-dipole and a masked amino group. This electronic and functional diversity is the key to its synthetic utility.

Synthesis: Accessing the Building Block

The most reliable and widely adopted method for preparing aryl azides is the diazotization of a corresponding aniline, followed by quenching the in situ generated diazonium salt with sodium azide.[2] This venerable transformation provides a clean and high-yielding route to 1-azido-4-bromo-2-methylbenzene from its commercially available amine precursor.

Synthetic Workflow Diagram

synthesis_workflow cluster_synthesis Synthesis of 1-Azido-4-bromo-2-methylbenzene start 4-Bromo-2-methylaniline diazotization Diazotization (NaNO₂, aq. HBr/H₂SO₄, 0-5 °C) start->diazotization Step 1 diazonium 4-Bromo-2-methylbenzenediazonium Salt diazotization->diazonium In situ azidation Azide Displacement (NaN₃, water, 0-5 °C) diazonium->azidation Step 2 product 1-Azido-4-bromo-2-methylbenzene azidation->product workup Extraction & Purification (e.g., Column Chromatography) product->workup final_product Pure Product workup->final_product

Caption: Synthetic pathway from 4-bromo-2-methylaniline to the target azide.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%) or Sulfuric Acid (H₂SO₄)

  • Sodium azide (NaN₃)

  • Ethyl acetate or Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization (Expertise & Causality):

    • To a stirred suspension of 4-bromo-2-methylaniline in an aqueous acidic solution (e.g., HBr or H₂SO₄) in a three-neck flask, cool the mixture to 0-5 °C using an ice-salt bath. The use of a strong acid is essential to protonate the aniline, making it soluble and activating it for diazotization.

    • Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature never exceeds 5 °C. This temperature control is the most critical parameter. Diazonium salts are thermally unstable and can decompose violently or lead to undesired side products (e.g., phenols) if the temperature rises.[2] Monitor the reaction for the slight excess of nitrous acid using starch-iodide paper (turns blue/black).

  • Azidation Reaction:

    • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. A rapid evolution of nitrogen gas will be observed as the azide displaces the diazonium group. This addition must be controlled to manage the effervescence.

  • Work-up and Purification (Self-Validating System):

    • Once gas evolution subsides, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally brine (to aid in phase separation).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure aryl azide.

Core Chemical Reactivity: An Orthogonal Toolkit

The synthetic power of 1-azido-4-bromo-2-methylbenzene lies in the distinct and addressable reactivity of its azide and bromide functionalities.

Reactions of the Azide Group

The azide moiety is prized for its ability to participate in cycloadditions and for its role as a stable precursor to the highly reactive primary amine.

Aryl azides are excellent 1,3-dipoles for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[3] This reaction provides a highly reliable and regioselective method for constructing 1,4-disubstituted 1,2,3-triazole rings, which are important pharmacophores and stable linkers.[4][5]

cycloaddition_workflow cluster_click Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide 1-Azido-4-bromo- 2-methylbenzene catalyst Cu(I) Source (e.g., CuSO₄/Na Ascorbate) azide->catalyst alkyne Terminal Alkyne (R-C≡CH) alkyne->catalyst product 1,4-Disubstituted 1,2,3-Triazole Product catalyst->product Regioselective [3+2] Cycloaddition

Caption: The CuAAC reaction provides exclusive access to 1,4-disubstituted triazoles.

Trustworthiness of the Protocol: The CuAAC reaction is exceptionally reliable. The typical catalytic system involves a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ. The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and is tolerant of a wide range of functional groups, making it ideal for late-stage functionalization.

The transformation of the azide to a primary amine (4-bromo-2-methylaniline) is a fundamental step that opens up another dimension of reactivity, such as amide bond formation or N-arylation.

Common Reduction Protocols:

  • Staudinger Reduction: This two-step method involves reaction with a phosphine (e.g., triphenylphosphine) to form an aza-ylide, which is then hydrolyzed with water to give the amine and phosphine oxide. It is exceptionally mild and chemoselective.

  • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) is a clean and efficient method, provided no other reducible groups (like alkynes or alkenes) are present that need to be preserved.

  • Metal-Mediated Reduction: Reagents like zinc (Zn) powder in the presence of an acid (like acetic acid or ammonium chloride) can also effectively reduce the azide.

reduction_workflow cluster_reduction Reduction of the Azide Group cluster_reagents Common Methods start 1-Azido-4-bromo-2-methylbenzene reagents Choice of Reducing Agent start->reagents product 4-Bromo-2-methylaniline reagents->product staudinger 1. PPh₃ 2. H₂O reagents->staudinger hydrogenation H₂, Pd/C reagents->hydrogenation metal Zn, NH₄Cl reagents->metal

Caption: Multiple reliable methods exist for the reduction of the azide to an amine.

Reactions of the Bromo Group: The Cross-Coupling Hub

The aryl bromide is a robust handle for palladium-catalyzed cross-coupling reactions, which are pillars of modern organic synthesis for constructing C-C, C-N, and C-O bonds.[6][7][8][9][10] The choice of catalyst, ligand, base, and solvent is critical for success and must be optimized for each specific substrate pairing.

Key Cross-Coupling Transformations:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a biaryl C-C bond.[6][7][8]

  • Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form a C(sp²)-C(sp) bond.[10]

  • Heck-Mizoroki Coupling: Reaction with an alkene to form a new, substituted alkene C-C bond.

  • Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a C-N bond, creating a diaryl or alkyl-aryl amine.

cross_coupling_logic cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_partners Coupling Partners & Resulting Bonds start 1-Azido-4-bromo-2-methylbenzene catalytic_system Pd Catalyst + Ligand + Base start->catalytic_system product Diverse Functionalized Products catalytic_system->product boronic_acid Boronic Acid / Ester (Suzuki) → C-C Bond boronic_acid->catalytic_system alkyne Terminal Alkyne (Sonogashira) → C-C Bond alkyne->catalytic_system alkene Alkene (Heck) → C-C Bond alkene->catalytic_system amine Amine (Buchwald-Hartwig) → C-N Bond amine->catalytic_system

Sources

An In-depth Technical Guide to the Stability and Storage of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-4-bromo-2-methylbenzene is an organic azide, a class of compounds recognized for their high reactivity and utility in synthetic chemistry, particularly in the construction of nitrogen-containing molecules. However, the energetic nature of the azide functional group necessitates a thorough understanding of the compound's stability and requires strict adherence to specialized storage and handling protocols. This guide provides a comprehensive overview of the critical factors governing the stability of 1-Azido-4-bromo-2-methylbenzene, outlines field-proven storage and handling procedures to mitigate risks, and offers methodologies for monitoring its chemical integrity over time. The core objective is to equip researchers with the knowledge to use this versatile reagent safely and effectively.

Hazard Analysis and Intrinsic Instability of Aryl Azides

Organic azides are energy-rich molecules that can be sensitive to external stimuli. The primary safety concern is their potential for rapid, exothermic decomposition when subjected to heat, shock, friction, or light.[1][2] The stability of any given organic azide is intrinsically linked to its molecular structure.

1.1 Structural Stability Assessment for 1-Azido-4-bromo-2-methylbenzene

Before handling or synthesizing a novel azide, a risk assessment based on its structure is imperative. Two widely accepted empirical rules provide a preliminary evaluation of an organic azide's stability:

  • The "Rule of Six" : This guideline posits that a compound is rendered relatively safe when the number of carbon atoms (or other atoms of similar size) is at least six times the number of energetic functional groups (e.g., azide, nitro, diazo).[1] For 1-Azido-4-bromo-2-methylbenzene (C₇H₆BrN₃), there are seven carbon atoms for one azide group. This C/N₃ ratio of 7:1 suggests a degree of dilution that is generally considered relatively safe for careful handling.

  • Carbon-to-Nitrogen (C/N) Ratio : A more general rule states that the number of nitrogen atoms should not exceed the number of carbon atoms.[1] In this case, the C/N ratio is 7:3, which is favorable. Compounds where the total number of carbon and oxygen atoms divided by the number of nitrogen atoms is less than 3, i.e., (NC + NO) / NN < 3, are prone to violent decomposition and should be handled with extreme caution.[3] For the title compound, this calculation is (7 + 0) / 3 = 2.33. While this value is below 3, indicating a need for caution, the "Rule of Six" is met, suggesting it can be handled safely with appropriate protocols.

1.2 Factors Influencing Thermal Stability

The thermal stability of aryl azides is influenced by the electronic nature of substituents on the aromatic ring.[4] Electron-withdrawing groups can decrease the decomposition temperature, while electron-donating groups may increase it.[4][5] The thermal decomposition of aryl azides proceeds through the extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate, which can then undergo various reactions.[6] The activation energy for this process is a key determinant of the compound's thermal lability.[6]

Physicochemical Properties

A summary of the known physical and chemical properties of 1-Azido-4-bromo-2-methylbenzene is presented below.

PropertyValueSource
CAS Number 1199273-60-3[7]
Molecular Formula C₇H₆BrN₃[7]
Molecular Weight 212.05 g/mol [7]
Physical Form Oil
Purity Typically ≥97%
Storage Temperature Refrigerated
InChI Key UVSZVKGRZLEDLZ-UHFFFAOYSA-N

Recommended Long-Term Storage Protocols

The primary objective of storage is to prevent the accumulation of energy that could trigger decomposition. This is achieved by controlling temperature, light, and the chemical environment.

3.1 Core Storage Conditions

Based on established best practices for organic azides, the following conditions are mandatory for the storage of 1-Azido-4-bromo-2-methylbenzene:

ParameterRecommendationRationale
Temperature -18°C or below (Freezer) Low temperatures minimize the rate of thermal decomposition. Many organic azides should be stored at or below -18°C.[1][3]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)An inert atmosphere prevents potential reactions with atmospheric components.[7]
Light In the dark (Amber Vials) Exposure to light can provide the energy needed to initiate decomposition.[1][3][8]
Container Tightly sealed, preferably plastic or glass with a plastic, non-metallic cap.Prevents contamination and avoids contact with incompatible metals.[1][3]

3.2 Incompatible Materials

To prevent the formation of dangerously unstable compounds, 1-Azido-4-bromo-2-methylbenzene must be stored away from the following materials:

  • Heavy Metals (e.g., Copper, Lead, Silver, Mercury) and their Salts : Contact can form highly shock-sensitive and explosive heavy metal azides.[2][3] This prohibition extends to laboratory equipment; never use metal spatulas to handle azides.[1][9]

  • Strong Acids : Reaction with acids can form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][2]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform) : These can react with azides to form extremely unstable di- and tri-azidomethane.[1][8]

  • Strong Oxidizing Agents : May lead to a violent, exothermic reaction.[10]

Safe Handling and Use in a Laboratory Setting

All work with organic azides must be conducted with the understanding that they are potentially explosive. A risk assessment should be performed before any new procedure.

4.1 Personal Protective Equipment (PPE)

The minimum required PPE when handling 1-Azido-4-bromo-2-methylbenzene includes:

  • Flame-resistant lab coat.[3]

  • ANSI Z87.1-compliant safety goggles and a face shield, especially if a splash hazard exists.[3]

  • Nitrile gloves for incidental contact. For procedures with a higher risk of skin contact, consider double-gloving or using Silver Shield gloves under nitriles.[3]

4.2 Engineering Controls

  • Fume Hood : All manipulations must be performed inside a certified chemical fume hood.[3]

  • Blast Shield : The use of a portable blast shield inside the fume hood is strongly recommended for all reactions, especially when scaling up or heating.[3]

4.3 Workflow for Safe Handling and Dispensing

The following diagram outlines a safe, logical workflow for handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE (Flame-resistant lab coat, goggles, face shield, gloves) B Set up blast shield inside fume hood A->B C Gather non-metallic tools (ceramic/plastic spatulas, plastic weighing boat) B->C D Remove azide from freezer Allow to warm to RT behind blast shield C->D E Carefully uncap vial Avoid grinding or friction on cap threads D->E F Dispense required amount using a non-metallic spatula E->F G Immediately recap and return primary container to freezer F->G H Clean tools and work surface with appropriate solvent (e.g., ethanol/isopropanol) G->H I Dispose of contaminated materials (gloves, weigh boat) in designated azide waste container H->I J Segregate azide waste from all other waste streams, especially acids and metals I->J

Caption: Workflow for Safe Handling of 1-Azido-4-bromo-2-methylbenzene.

4.4 Critical Handling Precautions

  • Avoid Friction and Shock : Do not grind, scratch, or subject the compound to impact.[9][11] Avoid using ground-glass joints if possible.[9]

  • Avoid Heat : Do not heat the compound unless it is part of a carefully controlled reaction protocol. Thermal decomposition of aryl azides can lead to the formation of amines, azo compounds, and polymeric materials.[6]

  • Purification : Never purify organic azides by distillation or sublimation.[8] Purification should be limited to methods like extraction, precipitation, or low-temperature chromatography if stability has been verified.[2][8]

Protocol for Monitoring Chemical Integrity

Over time, even under ideal storage conditions, organic azides can degrade. It is crucial to periodically assess the purity of the material.

5.1 Recommended Analytical Techniques

  • Thin-Layer Chromatography (TLC) : A rapid method to qualitatively assess purity. The appearance of new, lower Rf spots may indicate decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying impurities. The appearance of new signals or changes in integration ratios can signify degradation.

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative data on purity. A decrease in the area of the main peak over time is a clear indicator of decomposition.

5.2 Experimental Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation : Behind a blast shield in a fume hood, carefully weigh approximately 5-10 mg of 1-Azido-4-bromo-2-methylbenzene. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

    • Causality: CDCl₃ is a common choice as it dissolves many organic compounds and has a well-defined residual solvent peak. It is crucial to ensure the solvent is not acidic.

  • Data Acquisition : Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis : Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all peaks. Compare the resulting spectrum to a reference spectrum of a pure sample. The presence of unexpected peaks is indicative of impurities or degradation products.

Emergency Procedures: Spill and Decomposition Management

6.1 Small Spills

For small spills confined within a fume hood:

  • Confine the spill using absorbent pads.[9]

  • Wearing appropriate PPE, gently wipe up the material with pads wetted with a compatible solvent (e.g., isopropanol).

  • Clean the surface with a basic buffer solution (pH > 9) followed by soap and water.[3][9]

  • Dispose of all contaminated materials as azide-specific hazardous waste.[3]

6.2 Large Spills or Decomposition Events

In the event of a large spill or an uncontrolled decomposition (indicated by gas evolution, discoloration, or heat):

  • Do not attempt to clean it up yourself. [3]

  • Evacuate the immediate area.

  • Alert colleagues and notify your institution's Environmental Health & Safety (EH&S) department immediately.

  • Prevent entry into the affected area until cleared by emergency personnel.

6.3 Waste Disposal

Azide waste is considered extremely hazardous and must be handled separately.[3]

  • Never mix azide waste with other waste streams , especially those containing acids, heavy metals, or halogenated solvents.[3]

  • Keep azide waste containers clearly labeled and stored in a secondary container within a fume hood until collection by EH&S.[9]

  • Whenever possible, it is best practice to chemically quench the azide functionality (e.g., reduction to the corresponding amine with a reagent like triphenylphosphine) before disposal.[1]

References

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • UC Santa Barbara. Standard Operating Procedure: Sodium Azide and Organic Azides. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides. Retrieved from [Link]

  • School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • ProQuest. THE THERMAL DECOMPOSITION OF ARYL AZIDES. Retrieved from [Link]

  • PMC. (2021, March 19). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]

  • ResearchGate. (2026, February 8). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. Retrieved from [Link]

Sources

Technical Guide: 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1199273-60-3 Synonyms: 4-Bromo-2-methylphenyl azide; 4-Bromo-2-methyl-1-azidobenzene Content Type: Technical Monograph & Experimental Protocol Audience: Medicinal Chemists, Chemical Biologists, and Process Safety Engineers

Part 1: Executive Technical Summary

1-Azido-4-bromo-2-methylbenzene (CAS 1199273-60-3) is a bifunctional aryl azide intermediate critical to modern drug discovery and chemical biology. Its structural utility lies in its orthogonal reactivity :

  • The Azide (-N₃) Motif: Serves as a "Click Chemistry" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It also functions as a photoaffinity label, generating reactive nitrenes upon UV irradiation to map protein binding pockets.

  • The Aryl Bromide (-Br) Motif: Remains inert during click reactions but is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in downstream diversification.

  • The Methyl (-CH₃) Group: Provides steric bulk that can influence the conformational lock of the resulting bioconjugates and modulate solubility.

This guide details the synthesis, safety protocols, and application logic for integrating this compound into high-value discovery workflows.

Part 2: Chemical Identity & Physical Properties[1][2]

PropertySpecification
CAS Number 1199273-60-3
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Pale yellow to orange oil / low-melting solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Boiling Point Decomposes prior to boiling (Avoid distillation)
Storage 2–8°C, Protect from light, Inert atmosphere (Ar/N₂)
Safety Classification Warning: Potentially explosive; Acute toxicity

Part 3: Synthesis & Preparation Protocol

Mechanistic Pathway

The synthesis follows a classical diazotization-azidodeazotization sequence starting from 4-bromo-2-methylaniline. The reaction must be temperature-controlled to prevent the hydrolysis of the diazonium intermediate into a phenol.[1]

Visualization: Synthesis Workflow

SynthesisWorkflow Figure 1: Synthesis of 1-Azido-4-bromo-2-methylbenzene via Diazotization Start 4-Bromo-2-methylaniline (Precursor) Inter Diazonium Salt [Intermediate] Start->Inter Diazotization Reagent1 NaNO2 / HCl (0-5°C) Reagent1->Inter Product 1-Azido-4-bromo-2-methylbenzene (Target) Inter->Product Azidation (SN1/SNAr) Reagent2 NaN3 / H2O (0-5°C -> RT) Reagent2->Product

Figure 1: Step-wise synthesis from aniline precursor via unstable diazonium salt.

Experimental Protocol

Safety Pre-Check: Azides are energy-rich. Perform all reactions behind a blast shield. Do not use metal spatulas (potential for metal azide formation).

Reagents:

  • 4-Bromo-2-methylaniline (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)[1]

  • Sodium Azide (NaN₃, 1.2 eq)

  • Hydrochloric Acid (6M)

  • Solvents: Water, Ethyl Acetate

Step-by-Step Procedure:

  • Acidification: In a round-bottom flask, suspend 4-bromo-2-methylaniline (10 mmol) in 6M HCl (20 mL). Cool the suspension to 0°C using an ice/salt bath. Vigorous stirring is essential to prevent hot-spots.

  • Diazotization: Dissolve NaNO₂ (11 mmol) in minimal water (5 mL). Add this solution dropwise to the aniline suspension, maintaining the internal temperature below 5°C .

    • Why? Temperatures >5°C accelerate the decomposition of the diazonium salt into 4-bromo-2-methylphenol (side product).

    • Check: The solution should become clear/pale yellow. Confirm excess nitrous acid using starch-iodide paper (turns blue/black).

  • Azidation: Dissolve NaN₃ (12 mmol) in water (5 mL). Add this dropwise to the diazonium mixture at 0°C.

    • Observation: Nitrogen gas (N₂) evolution will occur immediately. Foam control is necessary.

  • Completion: Allow the mixture to warm to room temperature over 2 hours.

  • Work-up: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine. Dry over MgSO₄.[1]

  • Purification: Concentrate under reduced pressure at <30°C . Do not heat to dryness. Purify via silica gel column chromatography (Hexanes/EtOAc) if necessary, though the crude is often sufficiently pure (>95%).

Part 4: Applications in Drug Discovery

The "Click" Reaction (CuAAC)

The primary application of this compound is to install the 4-bromo-2-methylphenyl moiety onto a scaffold containing a terminal alkyne. The resulting 1,4-disubstituted 1,2,3-triazole acts as a robust bioisostere for amide bonds, offering improved metabolic stability.

Visualization: Catalytic Cycle

CuAAC_Cycle Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism CuI Cu(I) Catalyst Acetylide Cu-Acetylide Complex CuI->Acetylide + Alkyne Azide Azide Coordination Acetylide->Azide + Ar-N3 Metallacycle Cu-Metallacycle Intermediate Azide->Metallacycle Cyclization Product 1,2,3-Triazole Product Metallacycle->Product Protonation - Cu(I) Product->CuI Regeneration

Figure 2: The Cu(I) catalytic cycle utilized to couple 1-Azido-4-bromo-2-methylbenzene with alkynes.[2]

Photoaffinity Labeling

Upon UV irradiation (254–365 nm), the azide moiety releases N₂ to generate a singlet phenylnitrene. This highly reactive species can insert into C-H or N-H bonds of nearby proteins, covalently "freezing" the drug-target interaction for proteomic analysis.

Part 5: Safety & Handling (Critical)

The C/N Ratio Rule: Organic azides are potentially explosive. The stability is estimated by the ratio of Carbon+Oxygen atoms to Nitrogen atoms.

  • Formula: C₇H₆BrN₃[3]

  • Calculation: (C=7) / (N=3) = 2.33

  • Verdict: This ratio is below the safety threshold of 3.0 .

    • Implication: This compound is energy-rich and potentially unstable.

    • Protocol: Never distill this compound. Never concentrate to total dryness on a rotary evaporator (keep in solution if possible). Store in small aliquots.

Waste Disposal: Unreacted azide must be quenched before disposal. Treat waste streams with aqueous sodium nitrite and sulfuric acid (to convert azide to nitrous oxide) or use a specific commercial quenching kit. Do not pour down the drain (reacts with copper/lead pipes to form detonatable metal azides).

Part 6: References

  • Sigma-Aldrich. 1-Azido-4-bromo-2-methylbenzene Product Sheet. Merck KGaA. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

  • BenchChem. Synthesis of 2-Bromo-1-iodo-4-methylbenzene (Sandmeyer Reference). Link

  • PubChem. 1-Azido-4-(bromomethyl)benzene Compound Summary (Structural Analog Data). National Library of Medicine. Link

Sources

Electronic Effects of Substituents in Aryl Azides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Executive Summary

The "Chimeric" Nature of Aryl Azides Aryl azides (


) are not static functional groups; they are electronic chameleons. Their reactivity is governed by a delicate balance between the azide group's ability to act as a resonance donor (

) and an inductive acceptor (

). This guide provides a mechanistic blueprint for manipulating these properties.

For the Drug Developer & Synthetic Chemist:

  • To accelerate "Click" Chemistry: Install Electron-Withdrawing Groups (EWGs) . They lower the azide LUMO, exponentially increasing reaction rates with electron-rich dipolarophiles.

  • To enable Photoaffinity Labeling / Nitrene Insertion: Install Electron-Donating Groups (EDGs) . They stabilize the transition state for nitrogen extrusion, lowering the activation energy for nitrene formation.

Part 2: Electronic Structure & Spectroscopic Signatures

Resonance and Bond Character

The aryl azide exists as a resonance hybrid, primarily described by two canonical forms:

  • Structure A (Linear-like):

    
     (Dominant)
    
  • Structure B (Bent/Zwitterionic):

    
    
    

Substituents perturb this equilibrium, altering the


 and 

bond orders.
Graphviz Diagram: Electronic Resonance Flow

AzideResonance EWG EWG (e.g., -NO2, -F) Ring Aryl Ring EWG->Ring Withdraws e- density (Inductive/Resonance) LUMO LUMO Energy (Reactivity with Alkynes) EWG->LUMO Lowers Energy (Accelerates Cycloaddition) EDG EDG (e.g., -OMe, -NH2) EDG->Ring Donates e- density (Resonance) TS Nitrene TS Stability (Thermal Decomposition) EDG->TS Stabilizes TS (Lowers Decomp. Temp) Azide Azide Group (-N3) Ring->Azide Modulates N1-N2 bond order

Caption: Causal flow of substituent effects on aryl azide reactivity parameters.

Spectroscopic Trends

Monitoring these shifts allows for rapid quality control and structural validation.

Substituent TypeRepresentative GroupIR

(cm⁻¹)
¹⁵N NMR (

)
Electronic Effect
Strong EWG

,

,

2130 - 2160 (Blueshift)Deshielded (Downfield)Increases

bond order; stiffens bond.
Neutral

(Phenyl)
~2100 - 2120ReferenceBaseline resonance contribution.
Strong EDG

,

2080 - 2110 (Redshift)Shielded (Upfield)Increases single-bond character via donation.

Key Insight: A blueshift in IR often correlates with higher hydrolytic stability but increased reactivity toward nucleophilic alkynes.

Part 3: Reactivity Profile I – Cycloaddition Kinetics

The HOMO-LUMO Gap

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the reaction rate is governed by the interaction between the Azide LUMO and the Alkyne HOMO .

  • Mechanism: EWGs withdraw electron density, lowering the Azide LUMO energy. This reduces the HOMO-LUMO gap with electron-rich alkynes/enamines, accelerating the reaction.

  • Magnitude: Perfluorophenyl azide (PFPA) reacts up to 10⁴ times faster with enamines than phenyl azide.

Graphviz Diagram: FMO Interaction

FMO_Interaction AlkyneHOMO Alkyne HOMO (Electron Rich) AzideLUMO_Ph Phenyl Azide LUMO (High Energy) AlkyneHOMO->AzideLUMO_Ph Weak Interaction AzideLUMO_EWG EWG-Azide LUMO (Low Energy) AlkyneHOMO->AzideLUMO_EWG Strong Interaction Gap1 Large Gap (Slow Rate) Gap2 Small Gap (Fast Rate)

Caption: Frontier Molecular Orbital (FMO) diagram showing how EWGs lower the activation barrier.

Hammett Correlation Data

For the reaction of para-substituted phenyl azides with phenylacetylene:

  • Hammett

    
    :  Positive (
    
    
    
    to
    
    
    ).
  • Interpretation: Electron withdrawal facilitates the reaction.[1]

  • SPAAC Exception: Strain-promoted reactions (e.g., with DIBAC) show a much lower

    
     (
    
    
    
    ), indicating that ring strain dominates electronic effects.

Part 4: Reactivity Profile II – Thermal Decomposition & Nitrenes

Nitrene Formation

Thermal decomposition involves the loss of


 to form a singlet nitrene. This is the critical step for photoaffinity labeling reagents.
  • Mechanism: The transition state requires the extrusion of

    
    .
    
  • Substituent Effect:

    • EDGs (ortho/para): Stabilize the electron-deficient nitrene character developing in the transition state.

    • Result: Lower decomposition temperature (

      
      ). 
      
    • Quantitative Rule of Thumb: A 1 kcal/mol decrease in bond dissociation energy

      
       10 K drop in 
      
      
      
      .
Stability vs. Reactivity Trade-off

Researchers must balance shelf-stability with activation potential.

Azide ScaffoldSubstituents

(Decomp)
Application
Perfluorophenyl

(EWG)
> 130°CRobust surface functionalization; highly stable.
Phenyl

~110°CGeneral purpose standard.
o-Amino Phenyl

(EDG)
< 80°CUnstable. Prone to spontaneous decomposition.
p-Methoxy Phenyl

(EDG)
~90-100°CLow-temperature photoactivation.

Part 5: Experimental Protocols

Protocol: Kinetic Profiling via ¹H NMR

Objective: Determine the second-order rate constant (


) for a specific aryl azide.
  • Preparation:

    • Prepare a 0.5 M stock solution of the Aryl Azide in

      
      .
      
    • Prepare a 0.5 M stock solution of the Dipolarophile (e.g., phenylacetylene or pyrrolidino-enamine).

    • Add internal standard (e.g., 1,3,5-trimethoxybenzene) to normalize integration.

  • Initiation:

    • Mix equimolar amounts (e.g., 0.6 mL total) in an NMR tube.

    • Keep at constant temperature (25°C or 37°C).

  • Acquisition:

    • Acquire ¹H NMR spectra at

      
       and every 5-10 minutes.
      
    • Monitor the decay of the azide ortho-protons and the appearance of the triazole ring proton.

  • Analysis:

    • Plot

      
       vs. time.
      
    • The slope of the linear regression is the second-order rate constant

      
       (
      
      
      
      ).
Protocol: Assessing Thermal Stability (DSC)

Objective: Define the safe processing window and activation temperature.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: Weigh 2-5 mg of aryl azide into a high-pressure gold-plated crucible (to prevent reaction with aluminum). Seal hermetically.

  • Ramp: Heat from 25°C to 250°C at 5°C/min.

  • Data Extraction:

    • Identify the exothermic onset (

      
      ).
      
    • Identify the peak maximum (

      
      ).
      
    • Safety Rule: Never process the compound within 20°C of

      
       on a large scale.
      

References

  • Substituent Effects on Cycloaddition Kinetics

    • Title: 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles.
    • Source: National Science Found
    • URL:[Link]

  • Hammett Correl

    • Title: A Theoretical Study of the Relationship between the Electrophilicity Index and Hammett Constant in Cycloaddition Reactions.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Thermal Decomposition and Nitrene Stability

    • Title: Development of Low Temperature Activ
    • Source: ACS Applied M
    • URL:[Link]

  • Spectroscopic Properties (IR/NMR)

    • Title: Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles (Analogous systems).
    • Source: Magnetic Resonance in Chemistry / PubMed.
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-Azido-4-bromo-2-methylbenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone of modern chemical synthesis, celebrated for its efficiency, selectivity, and broad applicability—a true embodiment of "click chemistry".[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, a transformation that has found extensive use in drug discovery, materials science, and bioconjugation.[3][4] The choice of substrates is critical to the success of CuAAC, and 1-azido-4-bromo-2-methylbenzene has emerged as a particularly useful building block. Its unique substitution pattern, featuring an azide for the cycloaddition, a bromine atom for subsequent cross-coupling reactions, and a methyl group for steric and electronic influence, makes it a versatile intermediate in the synthesis of complex molecules.[5]

This guide provides an in-depth exploration of the use of 1-azido-4-bromo-2-methylbenzene in CuAAC reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical safety considerations for handling this energetic molecule.

Scientific Principles and Mechanistic Insights

The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers.[1][6] The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusive formation of the 1,4-disubstituted triazole isomer.[2][6]

The currently accepted mechanism for the CuAAC reaction involves the following key steps:

  • Formation of a Copper-Acetylide Intermediate: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne. In the presence of a base, the terminal proton is abstracted, leading to the formation of a copper-acetylide intermediate.[2] The presence of the copper atom significantly lowers the pKa of the alkyne's C-H bond.[2]

  • Coordination of the Azide: The organic azide, in this case, 1-azido-4-bromo-2-methylbenzene, then coordinates to the copper-acetylide complex.

  • Cyclization: A concerted or stepwise cyclization occurs, leading to a six-membered copper-triazolide intermediate.[2]

  • Protonolysis and Catalyst Regeneration: Protonation of the copper-triazolide intermediate releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[2]

Recent studies suggest that the catalytic cycle may involve dinuclear copper species, where one copper atom activates the alkyne and the other activates the azide.[7][8] The exact nature of the active catalytic species can be influenced by the choice of ligands, which are often employed to stabilize the Cu(I) oxidation state and enhance reaction rates.[3][9]

The Role of Ligands

While the CuAAC reaction can proceed with simple copper(I) salts, the use of accelerating ligands is highly recommended, especially in complex reaction mixtures or biological systems.[10] Ligands serve several critical functions:

  • Stabilize the Cu(I) Oxidation State: Copper(I) is prone to disproportionation and oxidation to the inactive Cu(II) state.[10] Ligands, particularly those with nitrogen donor atoms, chelate the copper ion, protecting it from these deactivating pathways.[3]

  • Enhance Reaction Kinetics: By modulating the electronic environment of the copper center, ligands can significantly increase the rate of the cycloaddition.[9]

  • Improve Solubility: Certain ligands can enhance the solubility of the copper catalyst in various solvent systems.

  • Reduce Cytotoxicity: In biological applications, ligands can sequester the copper ion, mitigating its potential toxicity.[11]

Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[4][10]

Experimental Workflow for CuAAC

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-azido-4-bromo-2-methylbenzene and alkyne in solvent D Combine reactants and catalyst solution A->D B Prepare catalyst solution: Cu(I) source and ligand B->D C Prepare reducing agent solution (e.g., Sodium Ascorbate) E Add reducing agent to initiate reaction C->E D->E Sequential addition F Stir at specified temperature E->F G Quench reaction F->G H Extract product G->H I Purify by column chromatography or recrystallization H->I

Caption: A generalized experimental workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.

Safety Precautions: Handling Organic Azides

Organic azides like 1-azido-4-bromo-2-methylbenzene are energetic compounds and must be handled with extreme caution.[12] They are potentially explosive and can decompose violently when subjected to heat, shock, friction, or light.[13]

ALWAYS adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14][15] For reactions with a higher risk of explosion, a face shield and blast shield are mandatory.[14][16]

  • Fume Hood: All work with organic azides must be conducted in a properly functioning chemical fume hood.[14][15]

  • Scale: Use the smallest possible scale for your experiments.[15]

  • Avoid Metal Spatulas: Do not use metal spatulas to handle azides, as this can cause friction and lead to decomposition.[13][15] Use plastic or ceramic spatulas instead.[14]

  • Ground-Glass Joints: Avoid the use of ground-glass joints, as the friction can initiate decomposition.[15]

  • Solvent Choice: Never use chlorinated solvents such as dichloromethane or chloroform, as they can react with azides to form highly explosive di- and tri-azidomethane.[12][13]

  • Temperature Control: Avoid heating organic azides. If a reaction requires elevated temperatures, it must be done with extreme caution and behind a blast shield. Purification by distillation or sublimation is strongly discouraged.[12]

  • Storage: Store organic azides in a cool, dark place, preferably in a refrigerator.[13][14] Keep them away from incompatible materials such as acids, metals, and oxidizing agents.[14][16]

  • Waste Disposal: Azide-containing waste should be collected in a dedicated, labeled container and should not be mixed with other chemical waste.[12][14] Never pour azide waste down the drain, as it can react with metal pipes to form explosive heavy metal azides.[15]

Detailed Experimental Protocols

Protocol 1: General Procedure for CuAAC with 1-Azido-4-bromo-2-methylbenzene

This protocol provides a general method for the copper-catalyzed cycloaddition of 1-azido-4-bromo-2-methylbenzene with a terminal alkyne.

Materials:

  • 1-Azido-4-bromo-2-methylbenzene (1.0 eq)

  • Terminal alkyne (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)

  • Sodium ascorbate (0.05 - 0.2 eq)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 - 0.25 eq)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve 1-azido-4-bromo-2-methylbenzene and the terminal alkyne in the chosen solvent.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and THPTA in a small amount of water.

  • Add the catalyst solution to the reaction mixture and stir for 5 minutes.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The active Cu(I) catalyst can be generated from Cu(II) salts using sodium ascorbate as a reducing agent.[1]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Protocol 2: One-Pot Synthesis of a Triazole Derivative

This protocol describes a one-pot procedure where the azide is generated in situ followed by the CuAAC reaction. This can be advantageous for handling potentially unstable azides.

Materials:

  • 4-Bromo-2-methylaniline (1.0 eq)

  • tert-Butyl nitrite (1.2 eq)

  • Azidotrimethylsilane (TMSN₃) (1.2 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • In a flame-dried, argon-purged flask, dissolve 4-bromo-2-methylaniline in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite, followed by the dropwise addition of azidotrimethylsilane.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Add the terminal alkyne and copper(I) iodide to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS. Anilines can be converted to aryl azides by the reaction with tert-butyl nitrite and azidotrimethylsilane, and the resulting azides can be submitted to the CuAAC conditions without isolation.[6]

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Work up and purify the product as described in Protocol 1.

Data Presentation

The following table provides representative data for CuAAC reactions involving aryl azides and terminal alkynes, highlighting the typical conditions and outcomes.

Aryl Azide Alkyne Catalyst System Solvent Temp (°C) Time (h) Yield (%)
Benzyl azidePhenylacetylene0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRT0.25>98
Benzyl azidePhenylacetylene50 ppm [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂Neat602>98
Benzyl azide(Prop-2-yn-1-yloxy)benzeneCuSO₄/Sodium Ascorbatet-BuOH/H₂ORT1291

Data adapted from references[17] and[8].

Applications in Drug Discovery and Materials Science

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties.[18] It is metabolically stable, capable of hydrogen bonding, and can act as a bioisostere for amide bonds.[19] Triazole derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[20][21]

The presence of the bromine atom on the 1-azido-4-bromo-2-methylbenzene scaffold provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the rapid generation of diverse libraries of complex molecules for drug discovery screening.

In materials science, the triazole linkage is used to connect polymer chains, functionalize surfaces, and synthesize dendrimers and other complex architectures.[22] The predictable and high-yielding nature of the CuAAC reaction makes it an ideal tool for these applications.

CuAAC Catalytic Cycle

G CuI Cu(I)L Cu_Alkyne [Cu(I)L(R'-C≡C)] CuI->Cu_Alkyne + Alkyne - H+ Alkyne R'-C≡CH Cu_Azide_Alkyne Intermediate Complex Cu_Alkyne->Cu_Azide_Alkyne + Azide Azide R-N3 (1-azido-4-bromo-2-methylbenzene) Cu_Triazolide Copper-Triazolide Cu_Azide_Alkyne->Cu_Triazolide Cyclization Cu_Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H+

Caption: A simplified representation of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle.

Conclusion

1-Azido-4-bromo-2-methylbenzene is a valuable and versatile reagent for the synthesis of functionalized 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. Its utility is enhanced by the presence of a bromine atom, which allows for subsequent synthetic transformations. The CuAAC reaction itself is a robust and reliable method, but its success and safety depend on a thorough understanding of the underlying principles and strict adherence to safety protocols when handling energetic azide compounds. The protocols and information provided in this guide are intended to equip researchers with the knowledge necessary to effectively and safely utilize 1-azido-4-bromo-2-methylbenzene in their research endeavors.

References

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]

  • Li, Y., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 7(12), 2469-2477. [Link]

  • Azides. (2022, May 18). University of Victoria. [Link]

  • Azides. (n.d.). University of California, Santa Barbara. [Link]

  • Li, Y., et al. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]

  • Singh, A., et al. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Application of triazoles in the structural modification of natural products. (n.d.). PMC. [Link]

  • Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

  • Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. (2022, February 21). MDPI. [Link]

  • DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. (2022, November 10). Nature. [Link]

  • Metal-Catalyzed Azide-Alkyne “Click” Reactions: Mechanistic Overview and Recent Trends. (n.d.). IntechOpen. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024, May 3). ACS Publications. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). ACS Publications. [Link]

  • Cu-Catalyzed Cycloaddition of Aryl Azides to 1-Iodobuta-1,3-diynes: An Experimental and Quantum Chemical Study of Unusual Regiochemistry. (n.d.). ResearchGate. [Link]

  • Unlocking the Potential: The Structural Wonders and Diverse Applications of Triazoles in Contemporary Science. (2025, July 4). PubMed. [Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (2013, December 2). Beilstein Journals. [Link]

  • Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd.. [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011, December 15). Jena Bioscience. [Link]

  • Protocols. (n.d.). baseclick GmbH. [Link]

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011, December 15). SciSpace. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022, July 15). Universidad de Zaragoza. [Link]

  • Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry. (n.d.). RSC Publishing. [Link]

Sources

Application Note: Orthogonal Functionalization via CuAAC Click Chemistry Using 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Scaffold Rationale

In modern drug discovery and bioconjugation, the demand for modular, highly reliable chemical building blocks is paramount. 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) [1] has emerged as a highly versatile bifunctional scaffold. This molecule features two orthogonally reactive handles:

  • An Aryl Azide: Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,4-disubstituted 1,2,3-triazoles.

  • A Para-Bromo Substituent: An ideal electrophile for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira couplings).

The presence of the ortho-methyl group provides mild steric shielding to the azide, enhancing the reagent's bench stability without compromising its reactivity in the CuAAC catalytic cycle. Furthermore, in rational drug design, this methyl group influences the dihedral angle between the resulting triazole and the phenyl ring, a conformational determinant proven critical for fitting into lipophilic protein pockets, such as the catalytic site of 17β-HSD1 in breast cancer research [2].

Mechanistic Insights & Causality

The CuAAC reaction is the premier example of "click chemistry," characterized by its thermodynamic driving force, near-perfect regioselectivity, and tolerance to aqueous conditions.

Why use a Cu(II) salt with a reducing agent? While Cu(I) salts (like CuI or CuCl) can be used directly, they are thermodynamically unstable in aerobic environments and rapidly oxidize to inactive Cu(II) or disproportionate into Cu(0) and Cu(II). By utilizing a catalytic amount of Copper(II) Sulfate (CuSO₄) paired with an excess of Sodium Ascorbate, Cu(I) is generated in situ. This self-validating system ensures a constant supply of the active Cu(I) catalyst while simultaneously preventing oxidative side reactions, such as the Glaser coupling of terminal alkynes [3].

CuAAC_Mechanism Alkyne Terminal Alkyne Pi_Complex Cu-Alkyne π-Complex Alkyne->Pi_Complex + Cu(I) Azide 1-Azido-4-bromo- 2-methylbenzene Metallacycle Six-Membered Metallacycle Azide->Metallacycle Cu_Cat Cu(I) Catalyst (CuSO4 + NaAsc) Cu_Cat->Pi_Complex Acetylide Cu-Acetylide Intermediate Pi_Complex->Acetylide Base / -H+ Acetylide->Metallacycle + Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu_Cat Catalyst Regeneration

CuAAC catalytic cycle for 1-azido-4-bromo-2-methylbenzene.

Experimental Design & Optimization

The choice of solvent is critical for the success of the CuAAC reaction, especially when dealing with hydrophobic aryl azides like 1-azido-4-bromo-2-methylbenzene. Water accelerates the reaction by lowering the activation energy of the transition state via the hydrophobic effect and direct coordination to the copper acetylide [4]. However, organic co-solvents are required to solubilize the organic starting materials.

Table 1: Quantitative Data on Solvent and Catalyst Optimization
Solvent SystemCatalyst SystemTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
DCM / H₂O (1:1) CuSO₄ (5 mol%), NaAsc (10 mol%)2512–2484–88Optimal for Drug Discovery: Excellent solubility for hydrophobic alkynes; the biphasic interface promotes efficient mass transfer when stirred vigorously [2].
t-BuOH / H₂O (1:1) CuSO₄ (1 mol%), NaAsc (5 mol%)258–1285–95Standard Click: Forms a homogeneous system. t-BuOH prevents alkyne degradation and stabilizes the Cu(I) intermediate [3].
DMF (Anhydrous) CuI (10 mol%), DIPEA (2.0 eq)602460–70Suboptimal: Requires heating and an amine base. Prone to alkyne oxidation without a dedicated reducing agent.
Neat Water CuCl (10 mol%), Ultrasound252–475–85Green Chemistry: Fast kinetics due to sonication, but limited by the poor aqueous solubility of the bromo-aryl azide [4].

Detailed Step-by-Step Protocol

The following protocol utilizes the optimized DCM/H₂O (1:1) biphasic system, which has been field-proven for synthesizing 1,4-biphenyl-triazole derivatives from 1-azido-4-bromo-2-methylbenzene [2].

Reagents Required
  • Azide: 1-Azido-4-bromo-2-methylbenzene (1.0 mmol, 212.05 mg)

  • Alkyne: Terminal alkyne of choice (e.g., phenylacetylene) (1.05 mmol)

  • Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Reducing Agent: Sodium ascorbate (NaAsc) (0.10 mmol, 10 mol%)

  • Solvents: Dichloromethane (DCM) and Deionized Water (H₂O)

Step-by-Step Methodology
  • Organic Phase Preparation: In a 25 mL round-bottom flask, dissolve 1-azido-4-bromo-2-methylbenzene (1.0 mmol) and the terminal alkyne (1.05 mmol) in 5.0 mL of DCM.

    • Causality: A slight excess of alkyne ensures complete consumption of the azide, simplifying downstream purification since unreacted alkynes are generally easier to wash away than unreacted azides.

  • Aqueous Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) in 2.5 mL of deionized water. The solution will appear pale blue. Add sodium ascorbate (10 mol%) dissolved in 2.5 mL of deionized water to the copper solution.

    • Self-Validating Step: Upon addition of sodium ascorbate, the blue Cu(II) solution will immediately turn pale yellow or colorless, visually confirming the successful reduction to the active Cu(I) species.

  • Reaction Initiation: Transfer the aqueous catalyst mixture to the round-bottom flask containing the organic phase.

  • Vigorously Stir: Cap the flask and stir the biphasic mixture vigorously at room temperature (20–25 °C) for 12 to 24 hours.

    • Causality: Because the reaction occurs at the interface of the aqueous (catalyst) and organic (substrates) layers, high-shear stirring is mandatory to maximize surface area and mass transfer.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (20:80 v/v) eluent system. The disappearance of the azide spot (UV active, distinct Rf) indicates completion.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Add 10 mL of DCM and 10 mL of water. Separate the organic layer. Extract the aqueous layer with an additional 2 × 10 mL of DCM.

  • Washing & Drying: Combine the organic extracts and wash with 15 mL of brine (saturated NaCl solution) to remove residual aqueous impurities and copper salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole derivative can typically be purified by recrystallization from acetonitrile or via flash column chromatography [2].

Downstream Applications: Orthogonal Cross-Coupling

Once the triazole ring is formed, the para-bromo group remains fully intact and reactive. This allows medicinal chemists to perform modular, late-stage functionalization. The bromo-aryl triazole intermediate can be subjected to a Suzuki-Miyaura cross-coupling with various aryl boronic acids to generate complex biphenyl-triazole pharmacophores.

Bifunctional_Workflow Start 1-Azido-4-bromo- 2-methylbenzene Click Step 1: CuAAC Click (CuSO4, NaAsc, DCM/H2O) Start->Click + Terminal Alkyne Intermediate Bromo-Aryl Triazole Intermediate Click->Intermediate Coupling Step 2: Suzuki-Miyaura (Pd(PPh3)4, Aryl Boronic Acid) Intermediate->Coupling Product Complex Pharmacophore (e.g., 17β-HSD1 Inhibitor) Coupling->Product

Two-step orthogonal functionalization using the azide and bromo groups.

References

  • Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study . ACS Omega. Available at:[Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation . Current Protocols in Chemical Biology (via PMC). Available at:[Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media . Molecules (via PMC). Available at:[Link]

Application Note: Orthogonal Functionalization via 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the robust synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 1-Azido-4-bromo-2-methylbenzene as a bifunctional scaffold.

Introduction & Strategic Utility

In modern drug discovery, the 1-Azido-4-bromo-2-methylbenzene scaffold represents a "privileged intermediate" due to its dual reactivity. It combines the bioorthogonal precision of Click Chemistry (CuAAC) with the versatility of palladium-catalyzed cross-coupling.

  • The "Click" Handle (Azide): Allows rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles, a moiety known to mimic peptide bonds and improve metabolic stability.

  • The "Coupling" Handle (Bromine): The para-bromo substituent remains inert during the click reaction but is primed for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • The Ortho-Methyl Group: Provides conformational restriction, often improving the binding selectivity of the final drug candidate by locking the aryl ring relative to the triazole core.

Critical Safety Assessment (E-E-A-T)

WARNING: ENERGETIC MATERIAL Before proceeding, all personnel must evaluate the stability of the azide intermediate.

  • C/N Ratio Calculation: For C

    
    H
    
    
    
    BrN
    
    
    :
    
    
  • Safety Verdict: This falls below the standard safety threshold of 3.0. While the "Rule of Six" (6 carbons per energetic group) is satisfied, this molecule is potentially unstable .

    • Actionable Protocol: Do not concentrate to dryness if possible. Store as a solution (e.g., in tert-butyl methyl ether or DMSO) below room temperature. Limit reaction scales to <1g until thermal stability (DSC) is verified in-house.

Synthesis Workflow Visualization

The following diagram outlines the complete synthetic pathway, from aniline precursor to the final biaryl-triazole scaffold.

SynthesisWorkflow Aniline 4-Bromo-2-methylaniline Diazo Diazonium Intermediate (In-situ) Aniline->Diazo NaNO2, HCl < 5°C Azide 1-Azido-4-bromo- 2-methylbenzene (The Scaffold) Diazo->Azide NaN3 Sandmeyer Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Terminal Alkyne CuSO4, NaAsc Click Reaction Final Biaryl Triazole (Post-Funct. Product) Triazole->Final Ar-B(OH)2 Pd(PPh3)4 Suzuki Coupling

Figure 1: Sequential functionalization strategy transforming the aniline precursor into a complex biaryl scaffold.

Protocol A: Synthesis of the Azide Scaffold

Rationale: Commercial supplies of specific aryl azides can be unreliable or degraded. Synthesizing fresh from the stable aniline precursor ensures purity and safety.

Reagents:

  • 4-Bromo-2-methylaniline (1.0 equiv)

  • Sodium Nitrite (NaNO

    
    , 1.2 equiv)
    
  • Sodium Azide (NaN

    
    , 1.5 equiv)[1]
    
  • HCl (6M aqueous)

Step-by-Step Methodology:

  • Acidification: Suspend 4-bromo-2-methylaniline (5.0 mmol, 930 mg) in 6M HCl (10 mL) in a round-bottom flask. Cool to 0°C in an ice/salt bath. Note: Vigorous stirring is essential as the hydrochloride salt may precipitate.

  • Diazotization: Dropwise add a solution of NaNO

    
     (6.0 mmol, 414 mg) in water (2 mL). Maintain internal temperature < 5°C . Stir for 30 mins. The solution should become clear/yellowish.
    
  • Azidation: Carefully neutralize the excess acid with sodium acetate (optional, to pH ~4) or proceed directly if using a robust extraction. Add NaN

    
     (7.5 mmol, 488 mg) dissolved in water (3 mL) dropwise.
    
    • Observation: Nitrogen gas evolution will occur. A precipitate (the azide) will form.

  • Workup: Stir for 2 hours at 0°C, then warm to room temperature. Extract with Diethyl Ether (3 x 20 mL). Wash organic layer with sat. NaHCO

    
     and Brine.
    
  • Safety Stop: Dry over MgSO

    
    . Do not rotary evaporate to complete dryness.  Concentrate to a defined volume or oil, keeping the bath temperature < 30°C.
    

Protocol B: CuAAC (Click) Reaction

Rationale: The ortho-methyl group introduces steric hindrance near the azide. Standard Cu(I) conditions may be sluggish. We utilize a Ligand-Accelerated protocol to protect the catalyst and drive the reaction to completion.

Reagents:

  • 1-Azido-4-bromo-2-methylbenzene (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • CuSO

    
     · 5H
    
    
    
    O (5 mol%)
  • Sodium Ascorbate (10 mol%)

  • Ligand: THPTA or TBTA (5 mol%) - Crucial for stabilizing Cu(I) in the presence of the ortho-methyl group.

  • Solvent: t-BuOH / Water (1:1) or DMSO (for lipophilic alkynes).

Step-by-Step Methodology:

  • Solvent Prep: Dissolve the Azide (1.0 mmol) and Alkyne (1.1 mmol) in t-BuOH (2 mL).

  • Catalyst Complex: In a separate vial, mix CuSO

    
     (12.5 mg) and THPTA ligand (22 mg) in Water (1 mL). The solution should be blue.
    
  • Initiation: Add the Cu/Ligand solution to the reaction mixture.

  • Reduction: Add Sodium Ascorbate (20 mg) dissolved in Water (1 mL). The mixture will turn from blue to colorless/yellow (indicating Cu

    
     Cu
    
    
    
    ).
  • Reaction: Stir at room temperature for 4–12 hours.

    • Optimization: If conversion is low after 4h (monitored by TLC/LCMS), heat to 40°C. The ortho-methyl group may require this thermal push.

  • Purification:

    • Precipitation: Many triazoles precipitate upon adding excess water. Filter and wash.[2][3]

    • Extraction: If soluble, extract with EtOAc. The bromine handle makes these products lipophilic; purification via silica gel chromatography (Hexane/EtOAc) is standard.

Mechanistic Insight: The "Ortho" Effect

The following diagram illustrates why the ligand is critical. The ortho-methyl group creates a steric clash during the formation of the copper-metallacycle intermediate.

Mechanism Cu1 Cu(I)-Ligand Alkyne Alkyne-Cu π-Complex Cu1->Alkyne Coordination AzideCoord Azide Coordination (Steric Clash with Me) Alkyne->AzideCoord + Azide Metallacycle Metallacycle Intermediate AzideCoord->Metallacycle Slow Step (Due to Sterics) Product 1,4-Triazole Product Metallacycle->Product Ring Contraction + Protonation Product->Cu1 Regeneration

Figure 2: Catalytic cycle highlighting the steric bottleneck at the azide coordination step.

Data Summary & Troubleshooting

Solvent Compatibility Table
Solvent SystemSolubility (Azide)Reaction RateWorkup EaseRecommendation
t-BuOH / H

O (1:1)
ModerateHigh (with Ligand)PrecipitationPrimary Choice
DMSO ExcellentVery HighRequires ExtractionUse for lipophilic alkynes
DCM / H

O
GoodSlow (Biphasic)EasyAvoid (Safety: DCM + Azides)
DMF ExcellentHighDifficult removalSecondary Choice
Troubleshooting Guide
  • Problem: Reaction stalls at ~50% conversion.

    • Root Cause:[4] Oxidation of Cu(I) to inactive Cu(II) by ambient oxygen.

    • Solution: Degas solvents with N

      
       prior to use or add an additional 5 mol% Sodium Ascorbate.
      
  • Problem: Product contains copper residues (green/blue tint).

    • Solution: Wash the organic layer with 10% aqueous EDTA or NH

      
      OH during workup to chelate copper.
      
  • Problem: Low yield due to "Ortho" steric hindrance.

    • Solution: Switch ligand to BTTES (more active than TBTA) and increase temperature to 50°C.

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew.[5] Chem. Int. Ed. 2005, 44, 5188. Link

  • CuAAC Mechanism & Ligands: Besanceney-Webler, C., et al. "Increasing the Effciency of Bioorthogonal Click Reactions for Bioconjugation." Angew.[5] Chem. Int. Ed. 2011, 50, 8051. Link

  • Synthesis of Ortho-Substituted Aryl Azides: Smith, P. A. S., et al. "The Preparation of Aryl Azides." Organic Syntheses, Coll. Vol. 4, p.75 (1963). Link

  • Triazoles in Medicinal Chemistry: Zhou, C.H., et al. "Recent Advances in the Synthesis of 1,2,3-Triazoles." Curr.[6] Org. Chem. 2016. Link

Sources

Application Note: 1-Azido-4-bromo-2-methylbenzene as a Modular Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

1-Azido-4-bromo-2-methylbenzene represents a "privileged" trifunctional building block for medicinal chemistry. Its value lies in the orthogonality of its three reactive handles:

  • Azide (-N₃): A portal to 1,2,3-triazoles via Click chemistry (CuAAC) or nitrogen-containing heterocycles via Staudinger/aza-Wittig pathways.

  • Bromide (-Br): A high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Methyl (-CH₃): An ortho-position steric modulator that can also serve as a latent functional handle via benzylic oxidation or halogenation.[1]

This guide provides validated protocols for utilizing this scaffold to generate diverse heterocyclic libraries, specifically targeting kinase inhibitors and GPCR modulators where the ortho-methyl aryl motif is common.[1]

Chemical Properties & Safety Profile

PropertyData
Chemical Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Pale yellow solid or oil (depending on purity)
Stability Stable at room temperature; light sensitive. Store at 2-8°C.
Energetic Hazard Warning: While aryl azides with C/N ratios > 3 are generally stable, all azides are potentially explosive. Perform reactions behind a blast shield. Avoid concentrating to dryness in the presence of metal salts.[1]

Divergent Synthesis Workflows

The following diagram illustrates the strategic "Order of Operations" for this scaffold. The choice of path depends on the stability of the generated heterocycle to subsequent conditions.[1]

G Start 1-Azido-4-bromo- 2-methylbenzene Triazole 1,2,3-Triazole (Bromide intact) Start->Triazole CuAAC (Click Chem) Biaryl_Azide Biaryl Azide (Azide intact) Start->Biaryl_Azide Suzuki Coupling (Phosphine-free Pd) Benzyl_Br Benzylic Bromide (via NBS) Start->Benzyl_Br NBS, AIBN (Radical Bromination) Biaryl_Triazole Biaryl-Triazole Scaffold Triazole->Biaryl_Triazole Suzuki-Miyaura (Pd-cat) Heterocycle_Final Complex Heterocycle (e.g., Indole/Quinazoline) Biaryl_Azide->Heterocycle_Final Thermolysis or Click Isoindoline Isoindoline/Isoquinoline Benzyl_Br->Isoindoline Amine Cyclization

Figure 1: Orthogonal functionalization pathways.[1][2] Path 1 is preferred for generating fragment libraries due to the robustness of the triazole ring.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)

Target Application: Bioisostere generation, fragment linking.

Mechanism: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly selective for the 1,4-regioisomer. The bromine handle remains untouched, allowing for subsequent elaboration.[1]

Materials:

  • 1-Azido-4-bromo-2-methylbenzene (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH/H₂O (1:1 v/v)

Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve the azide (1 mmol, 212 mg) and the terminal alkyne (1.1 mmol) in 4 mL of t-BuOH.

  • Catalyst Prep: Prepare a solution of CuSO₄·5H₂O (12.5 mg) in 2 mL of water.[1] Separately, prepare a solution of sodium ascorbate (20 mg) in 2 mL of water.[1]

  • Initiation: Add the CuSO₄ solution to the reaction vial, followed immediately by the sodium ascorbate solution. The mixture should turn bright yellow/orange (indicating Cu(I) species).[1]

  • Reaction: Cap the vial and stir vigorously at room temperature for 4–12 hours. Monitor by TLC (the azide spot will disappear).[1]

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]

  • Purification: Most products precipitate upon water addition or can be purified via short silica plug (Hexane/EtOAc).[1]

Expert Insight: If the alkyne is insoluble in water, use THF/H₂O or DMSO.[1] For sterically demanding alkynes, heat to 40°C.[1]

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target Application: Biaryl synthesis retaining the azide for late-stage functionalization.

Challenge: Standard phosphine ligands (e.g., PPh₃) can react with azides (Staudinger reduction) to form phosphazenes.[1] Solution: Use Phosphine-Free conditions or Buchwald Precatalysts with bulky ligands that do not undergo Staudinger reactions easily.[1]

Materials:

  • 1-Azido-4-bromo-2-methylbenzene (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + TBAB (Tetra-n-butylammonium bromide, 1.0 equiv) OR Pd(dppf)Cl₂ (3 mol%).

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Ethanol/Water (3:1) or Toluene/Water.[1][5]

Procedure:

  • Degassing: Charge a microwave vial with the azide (0.5 mmol), boronic acid (0.6 mmol), K₂CO₃ (1.0 mmol), and TBAB (0.5 mmol). Evacuate and backfill with Argon (3x).[1]

  • Solvent Addition: Add degassed Ethanol (2 mL) and Water (0.7 mL).

  • Catalyst Addition: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) quickly under Argon flow.

  • Reaction: Heat at 60°C for 4–6 hours. Note: Avoid temperatures >90°C to prevent thermal decomposition of the azide.[1]

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Safety Check: Verify the integrity of the azide peak (~2100 cm⁻¹) via IR spectroscopy before proceeding to the next step.

Protocol C: Benzylic Functionalization (Advanced)

Target Application: Access to Isoindolines and Tetrahydroisoquinolines.

The ortho-methyl group is not just a bystander; it can be activated to form a new electrophilic site.[1]

Procedure:

  • Dissolve 1-Azido-4-bromo-2-methylbenzene in CCl₄ or Trifluorotoluene.

  • Add NBS (1.05 equiv) and catalytic AIBN (5 mol%).[1]

  • Reflux for 2-4 hours.

  • Result: 1-Azido-4-bromo-2-(bromomethyl)benzene.

  • Application: React this intermediate with a primary amine. The amine displaces the benzylic bromide, and the resulting secondary amine can attack the azide (under thermal conditions or with phosphine assistance) to close the ring, forming dihydroisoquinoline or isoindoline derivatives.[1]

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Azide loss during Suzuki Staudinger reduction by phosphines.Switch to ligand-free Pd/C or Pd-NHC catalysts. Avoid PPh₃.
Low Yield in Click Copper oxidation to Cu(II).[1]Increase Sodium Ascorbate to 20 mol% or degas solvents thoroughly.[1]
Regioisomer mixture Thermal cycloaddition (non-catalyzed).[1]Ensure Cu(I) is active.[1] Do not rely on heat alone for triazole synthesis.[1]
Explosion Risk Concentration of azides.[1]Never distill azides. Keep molecular weight per azide >200 if possible (add heavy counter-ions or groups).[1]

References

  • Click Chemistry Fundamentals

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Suzuki Coupling in Presence of Azides

    • Gao, F., et al. (2014).[1] Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates.[1] Journal of Organic Chemistry. (Demonstrates Pd-catalyzed coupling compatibility with ortho-azides).

  • Indole Synthesis via Aryl Azides

    • Driver, T. G. (2009).[1] Transition metal-catalyzed synthesis of indoles from aryl azides.[1][6] Organic & Biomolecular Chemistry.

  • Compound Data & Safety

    • PubChem CID 75005 (Related 1-azido-4-bromobenzene structure and safety d

Sources

Application Notes & Protocols: Strategic Use of 1-Azido-4-bromo-2-methylbenzene in Advanced Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 1-Azido-4-bromo-2-methylbenzene as a versatile building block in a variety of palladium- and copper-catalyzed cross-coupling reactions. By dissecting the causality behind experimental choices and providing validated, step-by-step methodologies, this document serves as a practical resource for the synthesis of complex molecular architectures. We will explore key transformations including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, with a critical focus on maintaining the integrity of the azide moiety.

Core Concepts: Mastering Chemoselectivity and Substrate Stability

1-Azido-4-bromo-2-methylbenzene is a bifunctional reagent whose synthetic utility is predicated on the differential reactivity of its two key functional groups: the C-Br bond and the azido (–N₃) group. Successful application hinges on the ability to selectively engage the aryl bromide in cross-coupling reactions while preserving the azide for subsequent transformations, such as "click" chemistry, Staudinger ligation, or reduction to an amine.[1][2]

The Azide Moiety: A Stable yet Reactive Handle

The azide group is remarkably robust and compatible with a wide range of reaction conditions, particularly those employed in many palladium-catalyzed cross-coupling protocols.[3]

  • pH Stability: The azide group is stable across a broad pH range, typically from 4 to 12, which covers the conditions of most coupling reactions.[4] However, strongly acidic environments should be avoided as they can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[4][5]

  • Reagent Compatibility: It is orthogonal to common peptide coupling reagents (EDC, HATU) and standard protecting group strategies like Fmoc and Boc deprotection.[3]

  • Incompatibilities: The primary sensitivities of the azide group are toward certain reducing agents (e.g., Staudinger reduction with phosphines, some thiols) and strong acids.[3][4] Care must be taken to ensure that reagents from previous steps, such as triphenylphosphine, are not carried over into reactions where azide preservation is desired.[3]

The Aryl Bromide: The Cross-Coupling Workhorse

The carbon-bromine (C-Br) bond is the primary site for the cross-coupling reactions discussed herein. Palladium-catalyzed reactions, in particular, have proven to be an extraordinary and robust resource for creating carbon-carbon and carbon-heteroatom bonds at this position.[6] The general catalytic cycle, while nuanced for each specific reaction, follows a well-established pathway.

pd0 Pd(0)L_n Active Catalyst add Oxidative Addition pd0->add pd2 Ar-Pd(II)(X)L_n add->pd2 trans Transmetalation (e.g., with R-BY₂) or Ligand Exchange (e.g., with R₂NH) pd2->trans pd2_r Ar-Pd(II)(R)L_n trans->pd2_r out2 M-X trans->out2 reduct Reductive Elimination pd2_r->reduct reduct->pd0 out1 Ar-R reduct->out1 in1 Ar-X in1->add in2 R-M in2->trans

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron species, typically a boronic acid or ester.[7][8] Its reliability, mild conditions, and the commercial availability of a vast array of boronic acids make it a first-choice methodology.[6][9]

Mechanistic Rationale

The reaction proceeds via the canonical catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7][8] The base is crucial as it activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (+ Ar-Br) trans_complex [Ar-Pd(II)(R)L₂] oa_complex->trans_complex Transmetalation (+ [R-B(OR)₃]⁻) trans_complex->pd0 Reductive Elimination (+ Ar-R) Product Coupled Product (Ar-R) trans_complex->Product ArBr 1-Azido-4-bromo- 2-methylbenzene ArBr->oa_complex Boronic R-B(OH)₂ + Base Boronic->oa_complex Sonogashira_Workflow start Setup Reaction Under N₂ reagents Combine Ar-Br, Pd Catalyst, Cu(I) salt, Ligand, & Base start->reagents solvent Add Degassed Solvent (e.g., THF/Et₃N) reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at RT to 50°C alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup  Complete purify Column Chromatography workup->purify product Isolated Aryl Alkyne purify->product Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex [Ar-Pd(II)(NR₂)L₂] oa_complex->amido_complex Amine Coordination & Deprotonation (+ R₂NH, + Base) amido_complex->pd0 Reductive Elimination (+ Ar-NR₂) Product Coupled Amine (Ar-NR₂) amido_complex->Product ArBr 1-Azido-4-bromo- 2-methylbenzene ArBr->oa_complex Amine R₂NH + Strong Base Amine->oa_complex

Sources

Application Notes and Protocols: Versatile Molecular Functionalization using 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 1-Azido-4-bromo-2-methylbenzene (CAS No. 1199273-60-3), a versatile bifunctional building block for advanced organic synthesis. We delve into its unique structural attributes, highlighting the orthogonal reactivity of its azide and aryl bromide moieties. This document offers detailed, field-proven protocols for leveraging this reagent in two major classes of high-impact transformations: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Palladium-Catalyzed Cross-Coupling reactions. The causality behind experimental choices, safety protocols, and data interpretation are explained to ensure reproducible and efficient molecular functionalization.

Introduction: The Strategic Advantage of Bifunctionality

In the quest for novel therapeutics and advanced materials, the ability to precisely and efficiently construct complex molecular architectures is paramount. Bifunctional linker molecules, which possess two distinct and independently addressable reactive groups, are invaluable tools in this endeavor. 1-Azido-4-bromo-2-methylbenzene emerges as a strategic reagent, offering two of modern chemistry's most powerful handles on a single, rigid aromatic scaffold: an azide group and an aryl bromide.

  • The azide moiety is the cornerstone of "Click Chemistry," a class of reactions known for their high yields, selectivity, and tolerance of diverse functional groups.[1][2] It readily participates in the Huisgen 1,3-dipolar cycloaddition with alkynes to form a highly stable 1,2,3-triazole linkage.[3]

  • The aryl bromide moiety is a classic and reliable participant in a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex biaryl systems and other decorated aromatic structures.[4][5]

The strategic placement of these groups allows for a sequential or "orthogonal" functionalization strategy. One group can be reacted selectively while the other remains intact for a subsequent transformation, providing a powerful and controlled approach to building molecular complexity.

Diagram 1: Structure of 1-Azido-4-bromo-2-methylbenzene

mol azide_label Azide Group (for Click Chemistry) mol->azide_label bromo_label Aryl Bromide (for Cross-Coupling) mol->bromo_label methyl_label Methyl Group (Steric & Electronic Influence) mol->methyl_label

Caption: Key reactive sites on 1-Azido-4-bromo-2-methylbenzene.

Physicochemical Properties & Safety Mandates

Proper handling and storage are critical for safety and reagent integrity. Organic azides can be energetic compounds and should be handled with appropriate care.[6]

PropertyValueSource
CAS Number 1199273-60-3
Molecular Formula C₇H₆BrN₃[7]
Molecular Weight 212.05 g/mol N/A
Appearance Oil
Purity ≥97%
Storage Refrigerated storage recommended

Safety & Handling:

Researchers must consult the Safety Data Sheet (SDS) before use.[8]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). The GHS pictogram is GHS07 (Exclamation Mark).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Work Environment: Handle this compound in a well-ventilated chemical fume hood.[9]

  • Precautions: Avoid contact with skin and eyes.[10] Organic azides can be sensitive to heat and shock; avoid grinding or subjecting the material to high temperatures or friction.[6] Keep away from strong oxidizing agents, acids, and bases.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Orthogonal Functionalization Workflow

The primary utility of 1-Azido-4-bromo-2-methylbenzene is its capacity for selective, sequential reactions. The aryl bromide can typically be functionalized using palladium catalysis under conditions that leave the azide group untouched. Subsequently, the azide can be engaged in a click reaction. This workflow minimizes protecting group chemistry and simplifies purification.

Diagram 2: Orthogonal Synthesis Workflow

G cluster_0 Pathway A cluster_1 Pathway B start 1-Azido-4-bromo-2-methylbenzene A_step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->A_step1 R-B(OH)₂ B_step1 CuAAC Click Reaction start->B_step1 R'-Alkyne A_intermediate Aryl-Functionalized Azide A_step1->A_intermediate A_step2 CuAAC Click Reaction A_intermediate->A_step2 R'-Alkyne A_product Di-functionalized Product A_step2->A_product B_intermediate Triazole-Functionalized Aryl Bromide B_step1->B_intermediate B_step2 Pd-Catalyzed Cross-Coupling (e.g., Suzuki) B_intermediate->B_step2 R-B(OH)₂ B_product Di-functionalized Product B_step2->B_product

Caption: Sequential functionalization pathways using 1-Azido-4-bromo-2-methylbenzene.

Application I: Click Chemistry via the Azide Moiety

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction.[1] It allows for the efficient covalent ligation of the azide-containing scaffold to any molecule bearing a terminal alkyne. This reaction is prized for its near-perfect fidelity, mild aqueous conditions, and exceptionally high yields.[2][3]

Diagram 3: General Scheme for CuAAC Reaction

G r1 1-Azido-4-bromo-2-methylbenzene plus + r1->mid r2 R-C≡CH (Terminal Alkyne) plus->mid r2->mid product 1,4-Disubstituted-1,2,3-triazole mid->product CuSO₄, Na-Ascorbate t-BuOH/H₂O

Caption: Copper-catalyzed formation of a stable triazole linkage.

Protocol 4.1: Model CuAAC Ligation with Propargyl Alcohol

This protocol details the coupling of 1-Azido-4-bromo-2-methylbenzene with a simple terminal alkyne.

Materials:

  • 1-Azido-4-bromo-2-methylbenzene (1.0 eq)

  • Propargyl alcohol (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous NaCl (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Preparation:

    • In a vial, dissolve 1-Azido-4-bromo-2-methylbenzene (e.g., 212 mg, 1.0 mmol) in 5 mL of a 1:1 mixture of t-BuOH and water.

    • Add propargyl alcohol (e.g., 64 µL, 1.1 mmol).

    • Prepare fresh solutions of catalyst: dissolve CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in 1 mL of water and sodium ascorbate (19.8 mg, 0.10 mmol) in 1 mL of water.

    • Causality Note: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[11] This is a common and highly effective method.[1]

  • Reaction Execution:

    • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution first, followed immediately by the copper sulfate solution.

    • A color change to yellow/orange is typically observed.

    • Seal the vial and allow the reaction to stir vigorously at room temperature for 12-24 hours.

    • Causality Note: The reaction is often run in a biphasic t-BuOH/water mixture to accommodate both organic-soluble starting materials and water-soluble catalysts, driving the reaction to completion.[2]

  • Workup and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting azide is consumed.

    • Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure triazole product.

Application II: Cross-Coupling via the Aryl Bromide Moiety

The C-Br bond is a robust handle for palladium-catalyzed reactions that form C-C bonds. The Suzuki-Miyaura coupling is a workhorse reaction for this purpose, joining the aryl bromide with a boronic acid or ester.[5]

Diagram 4: General Scheme for Suzuki Coupling

G r1 1-Azido-4-bromo-2-methylbenzene plus + r1->mid r2 R-B(OH)₂ (Boronic Acid) plus->mid r2->mid product 4-Aryl-1-azido-2-methylbenzene mid->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Caption: Palladium-catalyzed synthesis of a biaryl azide compound.

Protocol 5.1: Model Suzuki Coupling with Phenylboronic Acid

This protocol demonstrates the formation of a biaryl system while preserving the azide for subsequent functionalization.

Materials:

  • 1-Azido-4-bromo-2-methylbenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Azido-4-bromo-2-methylbenzene (212 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

    • Causality Note: The base is crucial for the transmetalation step of the catalytic cycle. An inorganic base like K₂CO₃ in an aqueous/organic mixture is a standard and effective choice for many Suzuki couplings.[5]

  • Reaction Execution:

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

    • Add a degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.

    • Heat the reaction mixture to 85-90 °C and stir vigorously for 8-16 hours.

    • Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Workup and Purification:

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl azide.

Conclusion

1-Azido-4-bromo-2-methylbenzene is a powerful and versatile building block for the synthesis of complex organic molecules. Its orthogonal reactive sites—the azide for click chemistry and the aryl bromide for cross-coupling—provide a logical and efficient workflow for introducing multiple points of diversity. The protocols outlined in this guide serve as a validated starting point for researchers in drug discovery, chemical biology, and materials science to leverage this reagent's full potential in creating novel and functionalized molecular systems.

References

  • Benchchem. 1-Azido-4-(bromomethyl)benzene|CAS 74489-49-9.

  • PubChem. 1-Azido-4-(bromomethyl)benzene.

  • Fisher Scientific. Safety Data Sheet for 4-Bromo-1,2-(methylenedioxy)benzene.

  • TCI Chemicals. Safety Data Sheet for 4-Azidobenzoic Acid.

  • Chemical Label for 1-azido-4-(bromomethyl)benzene.

  • Sigma-Aldrich. 1-azido-4-bromo-2-methyl-benzene.

  • CymitQuimica. 1-azido-4-methylbenzene | CAS 2101-86-2.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Cheméo. Chemical Properties of Benzene, 1-azido-4-bromo- (CAS 2101-88-4).

  • Chem-Impex. 1-Bromo-2-iodo-4-methylbenzene.

  • PubChem. 1-Azido-4-bromobenzene.

  • Chemie Brunschwig. Click chemistry reagents.

  • RSC Publishing. Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry.

  • The Royal Society of Chemistry. Supporting Information.

  • Sigma-Aldrich. 1-azido-4-bromo-2-methyl-benzene | 1199273-60-3.

  • BLD Pharm. 1-Azido-4-bromo-2-methylbenzene | 1199273-60-3.

  • TCI Chemicals. Click Chemistry.

  • Chemsrc. 4-azido-1-bromo-2-methylbenzene | CAS#:1097885-39-6.

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

  • Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes.

  • PMC. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine.

  • Benchchem. A Comparative Guide to the Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis.

  • ResearchGate. Recent Applications and Developments of Organic Azides in Total Synthesis of Natural Products.

  • ChemicalBook. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate.

  • Benchchem. An In-depth Technical Guide to 1-Azido-2-bromoethane.

  • PubChem. 1-Azido-4-methylbenzene.

  • Sunway Pharm Ltd. 1-Bromo-2-iodo-4-methylbenzene - CAS:858841-53-9.

  • Alfa Chemistry. CAS 2101-86-2 1-Azido-4-methylbenzene.

Sources

Experimental procedure for nucleophilic substitution on 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Nucleophilic Substitution Strategies for 1-Azido-4-bromo-2-methylbenzene

Introduction & Mechanistic Causality

1-Azido-4-bromo-2-methylbenzene is a highly versatile, bifunctional building block frequently utilized in drug development and materials science. Structurally, it features an electrophilic aryl bromide (primed for transition-metal catalyzed substitution) and a reactive azide group (primed for click chemistry or reduction).

Performing a nucleophilic substitution on this substrate presents a profound chemoselectivity challenge. Traditional transition-metal-catalyzed nucleophilic aromatic substitutions (


), such as Buchwald-Hartwig aminations, rely heavily on electron-rich triarylphosphine ligands. However, phosphines rapidly attack the azide moiety via the Staudinger reaction, forming an aza-ylide intermediate that hydrolyzes to an amine, thereby destroying the azide functional group 1.

To achieve true chemoselectivity and preserve the azide for downstream click-chemistry, the experimental design must eliminate phosphine-driven side reactions. This protocol details two orthogonal, self-validating nucleophilic substitution pathways:

  • Phosphine-Free Palladium-Catalyzed

    
     : Utilizing N-Heterocyclic Carbene (NHC) palladium precatalysts to facilitate the cross-coupling of the aryl bromide while preserving the azide 2.
    
  • Aliphatic

    
     Substitution : Activating the inert methyl group via Wohl-Ziegler bromination, followed by a classical 
    
    
    
    displacement.

G cluster_0 Pathway A: Failed SNAr cluster_1 Pathway B: Chemoselective SNAr cluster_2 Pathway C: Benzylic SN2 Substrate 1-Azido-4-bromo-2-methylbenzene (Bifunctional Substrate) Pd_PPh3 Pd Catalyst + PPh3 Ligand (Standard Buchwald-Hartwig) Substrate->Pd_PPh3 Pd_NHC Pd-NHC Precatalyst (Phosphine-Free) Substrate->Pd_NHC NBS NBS / AIBN (Radical Bromination) Substrate->NBS Staudinger Staudinger Reduction (Azide -> Aza-ylide -> Amine) Pd_PPh3->Staudinger Success_SNAr Successful Amination (Azide Preserved) Pd_NHC->Success_SNAr SN2 Aliphatic SN2 Substitution (Azide & Aryl Bromide Preserved) NBS->SN2

Figure 1: Chemoselective nucleophilic substitution pathways for 1-Azido-4-bromo-2-methylbenzene.

Quantitative Data Summary

Reaction TypeReagents / CatalystNucleophileTarget ElectrophileAzide RetentionYield
Standard

Pd(OAc)₂, PPh₃, Cs₂CO₃MorpholineAryl Bromide0% (Staudinger)N/A
Chemoselective

[Pd(IPr)(allyl)Cl], NaOtBuMorpholineAryl Bromide>95%82%
Radical Bromination NBS, AIBN, MeCNN/AAryl Methyl (C-H)>99%88%
Aliphatic

K₂CO₃, DMFMorpholineBenzylic Bromide>99%91%

Protocol A: Chemoselective Palladium-Catalyzed (Buchwald-Hartwig)

Causality & Design: The use of NHC precatalysts, such as [Pd(IPr)(allyl)Cl], is non-negotiable for this transformation. The bulky, strongly electron-donating NHC ligand accelerates the reductive elimination step, minimizing the lifespan of the Pd(II) intermediate and preventing off-cycle Pd-azide dimerization 2. Most importantly, the total absence of phosphines entirely bypasses the Staudinger reduction pathway 1.

Mechanism Pd0 Pd(0)-NHC Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Complex (Azide Intact) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord RedElim Reductive Elimination (Rapid due to bulky NHC) AmineCoord->RedElim Product N-Aryl Amine Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Catalytic Cycle

Figure 2: Mechanistic cycle of Pd-NHC catalyzed SNAr preserving the azide moiety.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-azido-4-bromo-2-methylbenzene (1.0 equiv, 1.0 mmol), the secondary amine nucleophile (e.g., morpholine, 1.2 equiv), sodium tert-butoxide (1.5 equiv), and [Pd(IPr)(allyl)Cl] (5 mol%).

  • Add anhydrous, degassed toluene (5.0 mL) to the mixture.

  • Seal the tube, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove palladium black and salts.

  • Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Self-Validating System:

  • In-Process LC-MS: Monitor the reaction mixture. The critical failure mode is azide reduction. If a mass corresponding to

    
     (loss of 
    
    
    
    , addition of
    
    
    ) is detected, the catalytic cycle is compromised. The desired product must strictly show the
    
    
    mass.
  • Post-Isolation FT-IR: Validate the structural integrity of the azide group by confirming the presence of strong, sharp asymmetric stretches at ~2111 cm⁻¹ and 2069 cm⁻¹ 3.

Protocol B: Orthogonal Benzylic Nucleophilic Substitution ( )

Causality & Design: If the target is to functionalize the molecule without engaging the aryl bromide, the methyl group can be activated. Radical bromination with N-bromosuccinimide (NBS) and AIBN is completely orthogonal to both the azide and the aryl bromide. The resulting benzylic bromide is highly electrophilic and undergoes rapid


 substitution with heteroatom nucleophiles under mild basic conditions.

Step-by-Step Methodology:

Step 1: Wohl-Ziegler Bromination

  • Dissolve 1-azido-4-bromo-2-methylbenzene (1.0 mmol) in anhydrous acetonitrile (5.0 mL).

  • Add NBS (1.05 equiv) and AIBN (10 mol%).

  • Reflux the mixture at 80 °C for 4 hours under a nitrogen atmosphere.

  • Cool to room temperature, filter off the succinimide byproduct, and concentrate to yield 1-azido-4-bromo-2-(bromomethyl)benzene.

  • Validation Check:

    
     NMR must show the disappearance of the aryl methyl singlet (~2.4 ppm) and the appearance of a benzylic 
    
    
    
    singlet (~4.5 ppm).

Step 2: Aliphatic


 Substitution
  • Dissolve the crude benzylic bromide in anhydrous DMF (4.0 mL).

  • Add potassium carbonate (2.0 equiv) and the desired nucleophile (e.g., morpholine, 1.2 equiv).

  • Stir at room temperature for 6 hours.

  • Quench with water, extract with diethyl ether (3 x 10 mL), dry over

    
    , and concentrate.
    
  • Validation Check: Following

    
     displacement, the benzylic protons will shift upfield (e.g., to ~3.5 ppm for a morpholine substituent), confirming successful substitution while the aryl bromide and azide remain untouched.
    

References

  • Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study Source: ACS Omega (2020) URL:3

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles Source: Journal of the American Chemical Society (2014) URL:1

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides (Citing: Well-Defined Palladium(II)-NHC Precatalysts for Cross-Coupling Reactions) Source: Accounts of Chemical Research / ACS Publications (2023/2018) URL:2

Sources

Use of 1-Azido-4-bromo-2-methylbenzene in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 1-Azido-4-bromo-2-methylbenzene in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.[1]

A Bifunctional "Janus" Scaffold for Divergent Library Synthesis and Chemical Biology[1][2]

Executive Summary

1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) is a high-value bifunctional building block.[1] Its utility stems from the orthogonal reactivity of its two primary functional handles: an aryl azide and an aryl bromide .[1]

  • The Azide Handle (-N₃): Enables "Click" chemistry (CuAAC) to generate 1,2,3-triazoles (amide bioisosteres) or serves as a photoaffinity labeling (PAL) warhead for target identification.

  • The Bromide Handle (-Br): Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core scaffold.[1]

  • The Methyl Group (-CH₃): Located at the ortho position to the azide, this group provides critical steric bulk, restricting bond rotation (conformational lock) and often improving the metabolic stability of the resulting drug candidates.

This guide details the strategic use of this compound, focusing on "Click-First" vs. "Coupling-First" workflows, safety protocols for organic azides, and validated experimental procedures.

Chemical Profile & Safety Assessment

PropertyData
CAS Number 1199273-60-3
Formula C₇H₆BrN₃
MW 212.05 g/mol
Appearance Pale yellow to amber oil/solid (low melting point)
Storage 2–8°C, protect from light (photolabile)
Critical Safety: The C/N Ratio

Organic azides possess high energy and potential explosivity.[1] The stability is empirically estimated using the Carbon/Nitrogen ratio rule:



  • Calculation: (7 Carbons + 0 Oxygens) / 3 Nitrogens = 2.33

  • Risk Assessment: The ratio is < 3 , indicating this compound is potentially unstable .[1]

  • Handling Protocol:

    • Store in the dark (prevent nitrene formation).[1]

    • Do not distill or heat neat.[1]

    • Use safety shields during scale-up (>1g).[1]

    • Keep away from transition metals (unless catalyzing) and strong acids (forms HN₃).[1]

Strategic Workflows: Divergent Synthesis

The order of operations is critical when using 1-Azido-4-bromo-2-methylbenzene. The azide group is sensitive to phosphines (Staudinger reduction) often used in Pd-catalysis.[1][2][3]

Pathway A: "Click-First" (Recommended)

Reacting the azide first transforms the metastable group into a robust 1,2,3-triazole.[1] This triazole is stable to virtually all subsequent cross-coupling conditions.[1]

  • Application: Fragment-Based Drug Discovery (FBDD), generating triazole libraries.[1]

  • Example: Synthesis of 17β-HSD1 inhibitors (See Reference 1).

Pathway B: "Coupling-First" (Advanced)

Retaining the azide allows for late-stage functionalization or photoaffinity labeling.[1]

  • Challenge: Standard Pd(PPh₃)₄ catalysts will reduce the azide to an amine via the Staudinger mechanism.

  • Solution: Use phosphine-free catalysts or sterically bulky ligands (e.g., Buchwald precatalysts) that react faster in the catalytic cycle than with the azide.[1]

DivergentSynthesis Start 1-Azido-4-bromo- 2-methylbenzene Triazole Intermediate: 4-Bromo-aryl-triazole Start->Triazole CuAAC Click (Terminal Alkyne) BiarylAzide Intermediate: Biaryl Azide Start->BiarylAzide Suzuki Coupling (Phosphine-Free Pd) FinalA Target A: Biaryl Triazole Library Triazole->FinalA Suzuki Coupling (R-B(OH)2, Pd) Caption Figure 1: Divergent synthetic pathways. Path A (Green) is preferred for stability. Path B (Orange) requires specialized catalysts to prevent azide reduction. FinalB Target B: Photoaffinity Probe BiarylAzide->FinalB UV Irradiation (Nitrene Formation)

[1]

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Adapted from ACS Omega 2020 (Ref 1). Objective: Synthesis of 1,4-disubstituted-1,2,3-triazole derivatives.[1]

Reagents:

  • 1-Azido-4-bromo-2-methylbenzene (1.0 equiv)[1]

  • Terminal Alkyne (1.1 equiv)

  • CuSO₄[1][4]·5H₂O (5–10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: DCM/Water (1:[1][4]1) or tBuOH/Water (1:1)

Procedure:

  • Preparation: In a round-bottom flask, dissolve the alkyne and the azide (1.0 equiv) in the solvent mixture (0.1 M concentration).

  • Catalyst Addition: Add a freshly prepared aqueous solution of CuSO₄, followed immediately by the sodium ascorbate solution. The mixture may turn bright yellow/orange.[1]

  • Reaction: Stir vigorously at room temperature (RT) for 12–24 hours. Monitor by TLC (the azide spot will disappear; triazoles are usually more polar).[1]

  • Workup:

    • Dilute with water and extract with DCM (3x).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallization (often from acetonitrile) or silica gel chromatography.[1]

  • Validation: 1H NMR will show the diagnostic triazole proton singlet around δ 7.5–8.5 ppm.[1]

Protocol B: Suzuki-Miyaura Coupling (Azide-Compatible)

Objective: Coupling the aryl bromide while preserving the azide group.[1] Critical Note: Avoid Triphenylphosphine (PPh₃).[1]

Reagents:

  • Aryl Bromide (Start material or Triazole intermediate) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + PCy₃ (tricyclohexylphosphine) (10 mol%) OR Pd(dppf)Cl₂.[1]

    • Why PCy₃? It is bulkier and less nucleophilic towards the azide than PPh₃.[1]

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Charge flask with Aryl Bromide, Boronic Acid, Base, and Pd precursor. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent: Add degassed solvents via syringe.[1]

  • Reaction: Heat to 80°C for 4–8 hours. Do not overheat (>100°C) if the azide is still present.

  • Workup: Filter through Celite to remove Pd black.[1] Extract with EtOAc.[1]

  • Purification: Flash chromatography.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

The triazole ring formed via Protocol A acts as a rigid linker that mimics the peptide bond (amide) but is resistant to enzymatic hydrolysis.[1]

  • Case Study: In the development of 17β-HSD1 inhibitors (breast cancer targets), this scaffold was used to link a phenyl ring to a biphenyl core.[1] The methyl group at the 2-position forces the rings out of planarity, increasing solubility and selectivity (Ref 1).[1]

Photoaffinity Labeling (PAL)

If the bromide is used to attach a ligand that binds to a protein, the azide remains available as a "warhead."[1]

  • Mechanism: UV irradiation (254–365 nm) generates a nitrene.[1]

  • Insertion: The nitrene inserts into nearby C-H or N-H bonds of the protein, covalently crosslinking the ligand to its target.[1] This allows for proteomic mapping of the binding site.[1]

References

  • Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study.

    • Source: ACS Omega, 2020, 5, 23, 13621–13629.[1]

    • Context: Describes the specific use of 1-azido-4-bromo-2-methylbenzene in CuAAC reactions.
    • URL:[Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Trifl

    • Source: J. Org.[1][2] Chem. 2014, 79, 7, 3228–3237.[1]

    • Context: Discusses the stability of aryl azides under Suzuki conditions and c
    • URL:[Link]

  • Organic Azides: An Exploding Diversity of a Unique Class of Compounds. [1]

    • Source: Chem. Rev. 2013, 113, 7, 5195–5247.[1]

    • Context: Comprehensive review on azide safety, synthesis, and reactivity (C/N ratio rules).[1]

    • URL:[Link]

Sources

Advanced Application Note: 1-Azido-4-bromo-2-methylbenzene as a Bifunctional Scaffold in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the design of advanced functional materials—ranging from conjugated polymers for organic photovoltaics (OPVs) to covalent organic frameworks (COFs) and surface-grafted biosensors—the need for robust, orthogonal functionalization strategies is paramount. 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) emerges as a highly versatile bifunctional scaffold.

This molecule features three critical domains:

  • The Azide (-N₃) Moiety: Enables highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or photochemical nitrene generation.

  • The Bromo (-Br) Moiety: Serves as a prime leaving group for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira).

  • The Ortho-Methyl (-CH₃) Group: Provides essential steric shielding to the azide and induces dihedral twisting in polymerized backbones to tune optoelectronic properties and enhance solubility.

Mechanistic Insights: The Causality of Orthogonal Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen over simpler analogs (like 4-bromophenyl azide).

Steric Tuning and Bandgap Engineering: When utilizing the bromo group to build a conjugated polymer backbone via cross-coupling, the resulting biaryl linkages are naturally planar. The inclusion of the methyl group ortho to the azide forces an out-of-plane dihedral twist. This deliberate steric clash reduces interchain π-π stacking, which dramatically increases the solubility of the polymer in organic solvents and allows researchers to precisely blue-shift the optical bandgap of the material.

Overcoming the Staudinger Reduction Challenge: A known limitation in bifunctional azide-halide scaffolds is the susceptibility of the azide group to undergo Staudinger reduction (converting to an amine) in the presence of phosphine ligands typically used in Pd-catalysis. However, by strictly controlling the stoichiometry of catalysts like Pd(PPh3)4 to ≤10 mol% without excess free ligands, the Suzuki cross-coupling can successfully outcompete the reduction pathway, preserving the azide for late-stage functionalization1[1].

Experimental Workflows & Logical Relationships

The true power of 1-Azido-4-bromo-2-methylbenzene lies in its divergent reactivity, allowing researchers to choose whether to functionalize the monomer before polymerization or after.

OrthogonalReactivity Start 1-Azido-4-bromo-2-methylbenzene CAS: 1199273-60-3 PathA Pathway A: CuAAC Click Chemistry Start->PathA Terminal Alkyne, CuSO4 / NaAsc PathB Pathway B: Pd-Catalyzed Coupling Start->PathB Boronic Acid, Pd Catalyst PathC Pathway C: Photochemical Activation Start->PathC UV Irradiation (hv) ResA 1,4-Disubstituted Triazole (Bromo group preserved) PathA->ResA ResB Conjugated Biaryl Backbone (Azide group preserved) PathB->ResB ResC Nitrene Surface Insertion (Covalent Grafting) PathC->ResC FinalA Suzuki Polycondensation -> Functionalized Polymer ResA->FinalA Pd Catalyst, Diboronic Acid FinalB Post-Polymerization CuAAC -> Side-chain Grafting ResB->FinalB Terminal Alkyne, CuSO4 / NaAsc

Orthogonal reactivity pathways of 1-Azido-4-bromo-2-methylbenzene in materials science.

Self-Validating Experimental Protocols

Protocol A: Pre-Polymerization CuAAC Functionalization

Objective: Attach a functional alkyne (e.g., PEG-alkyne for hydrogel integration) to the azide moiety while preserving the bromo group for future polycondensation.

Causality of Design: A biphasic Water/DCM (1:1) system is utilized because the starting bromoarene is highly lipophilic, whereas the Cu(II)/ascorbate catalysts are water-soluble. This biphasic interface restricts the reaction zone, minimizing the risk of oxidative alkyne homocoupling (Glaser coupling) while ensuring steady conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-azido-4-bromo-2-methylbenzene (1.0 equiv) and the desired terminal alkyne (1.1 equiv) in Dichloromethane (DCM).

  • Catalyst Activation: Prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 equiv) and Sodium Ascorbate (0.10 equiv). Causality: Sodium ascorbate acts as a sacrificial reductant, continuously reducing Cu(II) to the catalytically active Cu(I) in situ.

  • Reaction: Combine the organic and aqueous solutions to form a 1:1 v/v biphasic mixture. Stir vigorously at 25 °C for 12–24 hours.

  • Self-Validation Check: Extract a 50 µL aliquot of the organic phase. Evaporate the DCM and analyze via FTIR-ATR. The reaction is deemed complete only when the strong azide asymmetric stretches at 2111 cm⁻¹ and 2069 cm⁻¹ completely disappear, and the C-Br stretch at 1100 cm⁻¹ remains intact 2[2].

  • Workup: Separate the organic layer, wash with brine to remove residual copper salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Azide-Tolerant Suzuki-Miyaura Cross-Coupling

Objective: Couple the bromo moiety with an aryl boronic acid to build a conjugated backbone without reducing the azide.

Causality of Design: To prevent the Staudinger reduction of the azide, degassing is mandatory to prevent catalyst oxidation, and a strict limit on phosphine equivalents must be maintained.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the bromo-arene (1.0 equiv), aryl boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Degassing: Add a mixture of THF/Water (4:1 v/v) that has been rigorously degassed via three freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly oxidize Pd(0) and promote unwanted side reactions with the azide.

  • Catalyst Addition: Under a positive pressure of Argon, add Pd(PPh₃)₄ (0.05 - 0.10 equiv). Do not add extra free phosphine ligands 1[1].

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. Post-purification, validate the preservation of the azide group by confirming the presence of the characteristic UV-Vis absorption peak at ~297 nm (η→π transition of the azide)* 2[2].

Quantitative Data & Troubleshooting

Table 1: Quantitative Comparison of Orthogonal Reaction Sequences
Reaction SequenceStep 1 Catalyst & LoadingStep 1 TempStep 1 YieldStep 2 Catalyst & LoadingStep 2 TempStep 2 YieldKey Advantage
CuAAC → Suzuki CuSO₄ (5 mol%), NaAsc (10 mol%)25 °C84–88%Pd(PPh₃)₄ (5–10 mol%)80–100 °C75–90%Eliminates risk of Staudinger reduction; highly modular.
Suzuki → CuAAC Pd(PPh₃)₄ (10 mol%)70–100 °C72–84%CuSO₄ (5 mol%), NaAsc (10 mol%)25 °C>85%Allows late-stage functionalization of complex polymer backbones.

(Data synthesized from standard cross-coupling and click chemistry protocols utilizing azido-bromoarenes[1][2])

Table 2: Troubleshooting Matrix for Bifunctional Scaffolds
Observation (Failure Mode)Mechanistic CausalityCorrective Action (Protocol Adjustment)
Loss of azide peak (2111 cm⁻¹) during Suzuki coupling Excess phosphine ligand causing Staudinger reduction of the azide to an amine.Switch to phosphine-free Pd catalysts (e.g., Pd(OAc)₂) or strictly limit Pd(PPh₃)₄ to <10 mol% without added free ligands 3[3].
Oxidative homocoupling of alkynes during CuAAC Insufficient reduction of Cu(II) to Cu(I), leading to Glaser coupling side-reactions.Increase Sodium Ascorbate to 0.20 equiv; thoroughly degas solvents to remove dissolved oxygen.
Poor solubility of conjugated polymer intermediate Rigid biaryl backbones lack sufficient entropy of mixing.Utilize the CuAAC pathway first to attach long alkyl or PEG chains before performing Suzuki polycondensation.

References

  • Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study Source: ACS Omega (2020) URL:[Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2,3]-Fused Indole Heterocycles Source: ACS Publications (2014) URL:[Link]

  • Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions Source: PMC / NIH (2021) URL:[Link]

Sources

Application Note: Regioselective Functionalization of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecule 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3)[1] is a highly versatile bifunctional building block widely utilized in medicinal chemistry, bioconjugation, and the synthesis of complex molecular architectures like PROTAC linkers. It features two orthogonal reactive sites: an aryl azide at the C1 position and an aryl bromide at the C4 position, separated by a sterically tuning C2 methyl group.

The core challenge in utilizing this scaffold lies in the chemoselectivity of sequential reactions. The aryl azide is primed for2[2], while the aryl bromide serves as the classic handle for 3[3] (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Causality & Self-Validating Design: The order of operations is strictly dictated by the electronic vulnerabilities of the azide group. Aryl azides are highly susceptible to reduction via the Staudinger reaction when exposed to phosphine ligands (e.g., PPh3, dppf), which are ubiquitous in standard Pd-catalyzed cross-coupling protocols. If a "Couple-First" strategy is attempted, the phosphine ligands will rapidly reduce the azide to an aniline, destroying the click-chemistry handle. Therefore, a self-validating and robust protocol necessitates a "Click-First, Couple-Second" strategy. The 1,2,3-triazole ring formed during the initial CuAAC step is exceptionally stable to subsequent transition-metal catalysis, allowing the downstream Suzuki-Miyaura coupling to proceed with high yields and complete chemoselectivity[4].

LogicalWorkflow Start 1-Azido-4-bromo-2-methylbenzene (Bifunctional Scaffold) Path1 Strategy A: Click-First (Standard & Robust) Start->Path1 Path2 Strategy B: Couple-First (Prone to Side Reactions) Start->Path2 CuAAC Step 1: CuAAC (Click) Target: Azide (-N3) Path1->CuAAC Suzuki2 Step 1: Suzuki Coupling Target: Bromide (-Br) Path2->Suzuki2 Suzuki1 Step 2: Suzuki Coupling Target: Bromide (-Br) CuAAC->Suzuki1 Triazole is stable to Pd/Phosphines Product Fully Functionalized 1,4-Disubstituted Triazole Suzuki1->Product SideReact Side Reaction: Staudinger Reduction of Azide Suzuki2->SideReact Phosphine ligands reduce -N3 to -NH2

Logical decision tree for orthogonal functionalization of 1-azido-4-bromo-2-methylbenzene.

Quantitative Comparison of Functionalization Strategies

To highlight the necessity of the "Click-First" approach, the table below summarizes the quantitative outcomes of different synthetic sequences when applied to this bifunctional scaffold.

StrategyStep 1 ReactionStep 2 ReactionPhosphine ToleranceTypical Overall YieldChemoselectivity
Strategy A (Click-First) CuAAC (Click)Suzuki-MiyauraHigh (Triazole is stable)75 - 85% Excellent (>95%)
Strategy B (Couple-First) Suzuki-MiyauraCuAAC (Click)Low (Azide reduces to amine)< 20%Poor (Staudinger side-products)
Strategy C (Phosphine-Free) Ligand-Free SuzukiCuAAC (Click)N/A (Requires strict exclusion)40 - 50%Moderate (Requires optimization)

Experimental Protocols: The "Click-First, Couple-Second" Workflow

The following methodologies provide a step-by-step guide to successfully functionalizing both poles of the 1-azido-4-bromo-2-methylbenzene scaffold without cross-reactivity.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Regioselective formation of the intermediate 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-azido-4-bromo-2-methylbenzene (1.0 equiv, 5.0 mmol) and the desired terminal alkyne (1.1 equiv, 5.5 mmol) in 25 mL of a 1:1 mixture of tert-butanol and water (0.2 M).

    • Causality: The biphasic t-BuOH/H2O system ensures optimal solubility for both the highly lipophilic organic substrates and the inorganic copper catalysts, preventing localized precipitation that stalls the reaction.

  • Catalyst Addition: Add sodium ascorbate (0.2 equiv, 1.0 mmol) as a freshly prepared aqueous solution, followed immediately by copper(II) sulfate pentahydrate (0.1 equiv, 0.5 mmol).

    • Causality: Sodium ascorbate acts as a mild, continuous reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II), while preventing its premature oxidation back to Cu(II) by atmospheric oxygen.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Workup: Dilute the mixture with 25 mL of water and extract three times with ethyl acetate (EtOAc, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure bromo-aryl triazole intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Cross-coupling of the bromo-aryl triazole intermediate with an aryl boronic acid.

  • Preparation: Charge an oven-dried Schlenk flask with the bromo-aryl triazole intermediate from Protocol A (1.0 equiv, 3.0 mmol), the target aryl boronic acid (1.2 equiv, 3.6 mmol), and anhydrous K2CO3 (2.0 equiv, 6.0 mmol).

    • Causality: K2CO3 is selected as a mild base to facilitate the transmetalation step of the catalytic cycle without hydrolyzing or degrading sensitive functional groups that may be present on the newly formed triazole appendage.

  • Degassing: Add 30 mL of a 4:1 mixture of 1,4-dioxane and water. Degas the suspension thoroughly by sparging with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (yielding biaryl impurities) and the deactivation of the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 0.15 mmol) under a steady stream of argon.

    • Causality: The bidentate dppf ligand provides a sterically demanding and electron-rich environment that accelerates the reductive elimination step, ensuring high turnover rates specifically for aryl bromides.

  • Reaction: Seal the flask and heat to 90 °C in an oil bath for 8 hours.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the pad with EtOAc. Concentrate the filtrate and purify the final 1,4-disubstituted product via preparative HPLC or silica gel chromatography.

ExpWorkflow Step1 Step 1: CuAAC Reaction Alkyne, CuSO4 NaAsc, t-BuOH/H2O Step2 Step 2: Workup & Purify EtOAc Extract Silica Column Step1->Step2 Step3 Step 3: Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Step2->Step3 Step4 Step 4: Final Isolation Celite Filter Prep-HPLC Step3->Step4

Step-by-step experimental workflow for the Click-First, Couple-Second strategy.

References

  • Recent advances in the Cu(I)-catalyzed azide-alkyne cycloaddition: focus on functionally substituted azides and alkynes Source: ResearchGate URL:[Link][2]

  • A CuAAC/Ullmann C–C Coupling Tandem Reaction: Copper-Catalyzed Reactions of Organic Azides Source: ACS Publications (Organic Letters) URL:[Link][4]

  • Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis Source: NIH / PubMed Central URL:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Azido-4-bromo-2-methylbenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of 1-azido-4-bromo-2-methylbenzene. It addresses common challenges through a structured troubleshooting and FAQ format, ensuring scientific integrity and operational success.

Overview & Critical Safety Considerations

1-Azido-4-bromo-2-methylbenzene is an energetic compound requiring stringent safety protocols. The azide functional group is potentially explosive and toxic, demanding careful handling to mitigate risks of decomposition from heat, shock, or friction.[1][2][3]

Core Safety Mandates:

  • Work Environment: All manipulations must be performed in a certified chemical fume hood, behind a blast shield.[4][5][6]

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant nitrile gloves are mandatory. A face shield is recommended if a blast shield is not feasible.[4][5]

  • Handling: Use plastic or ceramic spatulas; never use metal spatulas to avoid the formation of highly shock-sensitive heavy metal azides.[2][4][7] Avoid using ground-glass joints where the solid azide may be present.[4][5][6]

  • Scale: Always work with the smallest quantity of material possible.[4][5]

  • Solvents: Never use halogenated solvents like dichloromethane or chloroform in reactions with sodium azide, as this can generate extremely unstable di- and tri-azidomethane.[1][2][6][8] While these solvents may be used cautiously for chromatography, they should be avoided in the reaction workup.

  • Concentration: Do not concentrate azide solutions to dryness using a rotary evaporator unless the compound's stability has been thoroughly vetted.[4][6] It is safer to work with dilute solutions.

  • Waste: All azide-contaminated waste must be collected in a dedicated, clearly labeled container and kept separate from acidic waste.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the first step before attempting column chromatography? A1: The essential first step is to develop a separation method using Thin-Layer Chromatography (TLC). This allows you to identify a suitable mobile phase (solvent system) that provides good separation between your target compound and any impurities. The ideal solvent system will give your product a retention factor (Rf) of approximately 0.25-0.35.

Q2: How do I visualize 1-azido-4-bromo-2-methylbenzene on a TLC plate? A2: While the aromatic ring allows for visualization under UV light (254 nm), this may not be sufficient to distinguish it from other aromatic impurities. For specific and sensitive detection, a chemical stain is recommended. A highly effective method involves a two-step process: first, the azide is reduced to an amine on the TLC plate, and then it is stained with ninhydrin, which produces a distinct color.[7][9]

Q3: Is standard silica gel a suitable stationary phase for this compound? A3: Standard silica gel is the most common choice.[7] However, its acidic nature can sometimes cause the decomposition of sensitive azide compounds.[3][8][10] If you observe streaking on the TLC plate or a low yield from the column, this may be the cause.

Q4: What are the best practices for storing the purified compound? A4: Organic azides should be stored in solution if possible, in a cool, dark environment, typically at or below room temperature.[1][2][3][4] Ensure the container is clearly labeled with all appropriate hazard warnings and stored away from incompatible materials like acids and metals.[2][4][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Product decomposes on the column (Visible as a long streak on TLC of collected fractions). 1. Acidic Silica Gel: The Lewis acid sites (silanol groups) on the silica surface are catalyzing the decomposition of the azide functional group.[3][8] 2. Prolonged Residence Time: The compound is spending too much time in contact with the stationary phase.1. Deactivate the Silica: Prepare a slurry of silica gel in your chosen mobile phase and add 1-2% triethylamine (TEA).[7][11] The TEA will neutralize the acidic silanol groups. Always test this on a TLC plate first to ensure the addition of TEA does not negatively affect the separation. 2. Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil®, which are less acidic.[10][11] 3. Increase Flow Rate: Use slightly more pressure ("flash" chromatography) to reduce the time the compound spends on the column.
Poor separation between the product and an impurity (Co-elution). 1. Suboptimal Mobile Phase: The polarity of the solvent system is not ideal for resolving the compounds. 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Optimize Mobile Phase via TLC: Test different solvent ratios (e.g., vary the percentage of ethyl acetate in hexane). If a single system doesn't work, consider a gradient elution, starting with a less polar solvent and gradually increasing the polarity. 2. Reduce Sample Load: Use a larger column or load less material. A general rule is to use a silica gel mass of 50-100 times the mass of the crude sample. 3. Change Solvents: Try a different solvent system entirely. For example, if hexane/ethyl acetate fails, consider petroleum ether/ethyl acetate or a system with a small amount of a different polarity modifier.[7]
Product does not elute from the column. 1. Mobile Phase is Not Polar Enough: The solvent system lacks the strength to displace the compound from the silica gel.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate). This will increase the eluting power of the mobile phase and move the compound down the column.
Product elutes too quickly (with the solvent front). 1. Mobile Phase is Too Polar: The solvent system is too strong, causing all compounds to elute without interacting with the stationary phase.1. Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent (e.g., use more hexane and less ethyl acetate). This will increase the compound's affinity for the silica gel, allowing for proper separation.

Experimental Workflow and Protocols

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Slurry 2. Prepare Silica Slurry (with optional deactivation) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Concentrate 9. Concentrate with Caution (Avoid high heat/vacuum) Combine->Concentrate Final Purified Product Concentrate->Final

Caption: Standard workflow for column chromatography purification.

Protocol 1: TLC Analysis and Solvent System Selection
  • Dissolve a small amount of the crude 1-azido-4-bromo-2-methylbenzene in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test solvent system. Start with a non-polar system like 98:2 Hexane:Ethyl Acetate and gradually increase the polarity.

  • Visualize the plate under UV light.

  • Aim for an Rf value of 0.25-0.35 for the product spot, with clear separation from other spots.

Protocol 2: Column Packing and Sample Loading
  • Slurry Preparation: In a beaker, mix silica gel with the chosen mobile phase to form a consistent slurry. For a 10 g sample, you might use 500 g of silica.

  • Packing: Clamp the column vertically. Pour the slurry into the column, using additional mobile phase to rinse the beaker. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.

  • Sample Loading (Dry Method - Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., ethyl acetate).

    • Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top to protect the surface.

  • Elution: Carefully add the mobile phase and begin collecting fractions.

Protocol 3: Specialized TLC Visualization for Azides[9]
  • Run and dry the TLC plate as usual.

  • Dip the plate into a 10% solution of triphenylphosphine (PPh₃) in dichloromethane for ~30 seconds.

  • Dry the plate with a heat gun or in an oven at 80°C for 5 minutes. This step reduces the azide (-N₃) to an amine (-NH₂).

  • Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3 v/v) for ~30 seconds.

  • Heat the plate again at 80°C for 5 minutes to develop the colored spots (typically yellow to violet).

Troubleshooting Logic Diagram

G Start Start Purification TLC_Check Run TLC on Crude Start->TLC_Check Good_Sep Good Separation? (Rf ~0.3) TLC_Check->Good_Sep Run_Column Run Column Good_Sep->Run_Column Yes Optimize_Solvent Optimize Solvent System Good_Sep->Optimize_Solvent No Monitor Monitor Fractions by TLC Run_Column->Monitor Fractions_OK Fractions Pure? Monitor->Fractions_OK Combine Combine & Concentrate Fractions_OK->Combine Yes Decomp_Check Decomposition? (Streaking) Fractions_OK->Decomp_Check No End Pure Product Combine->End Optimize_Solvent->TLC_Check Deactivate Deactivate Silica (e.g., with TEA) Decomp_Check->Deactivate Yes Check_Loading Column Overloaded? Decomp_Check->Check_Loading No Deactivate->Run_Column Check_Loading->Optimize_Solvent No Reduce_Load Reduce Sample Load or use larger column Check_Loading->Reduce_Load Yes Reduce_Load->Run_Column

Caption: Troubleshooting decision tree for the purification process.

References

  • School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • University of Victoria. (2022, May 18). Azides Safe Work Procedure. Retrieved from [Link]

  • University of California, Santa Barbara. Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • ResearchGate. (2019, May 20). Deactivation of silica gel? Retrieved from [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. Retrieved from [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Siliplus. Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography. Retrieved from [Link]

  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • Cegielska, B., & Kacprzak, K. M. (2010). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 84, 807-811.

Sources

Common side reactions in the synthesis of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers synthesizing 1-Azido-4-bromo-2-methylbenzene . It prioritizes troubleshooting, mechanistic insight into side reactions, and safety protocols specific to aryl azides.

Ticket Subject: Troubleshooting Side Reactions & Optimization of Diazotization-Azidation Protocol Target Molecule: 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) Precursor: 4-Bromo-2-methylaniline (4-Bromo-o-toluidine)

Executive Summary & Reaction Logic

The synthesis of 1-Azido-4-bromo-2-methylbenzene typically proceeds via a one-pot diazotization-azidation sequence (Sandmeyer-type reaction).

  • Diazotization: The aniline precursor is treated with sodium nitrite (

    
    ) in strong acid (
    
    
    
    or
    
    
    ) to form the diazonium salt.[1][2][3]
  • Azidation: The diazonium salt undergoes nucleophilic substitution with sodium azide (

    
    ) to release nitrogen gas (
    
    
    
    ) and form the aryl azide.

Key Structural Considerations:

  • Ortho-Methyl Group: Provides slight steric protection to the diazonium center, potentially slowing down coupling reactions, but also requires efficient stirring to ensure complete diazotization.

  • Para-Bromine: Electron-withdrawing by induction but donating by resonance. It generally deactivates the ring toward electrophilic attack, which is beneficial for avoiding some polymerization side reactions but makes the initial diazotization require strictly acidic conditions.

Visualizing the Chemistry (Pathways & Pitfalls)

The following diagram maps the intended reaction pathway against the three most common failure modes: Hydrolysis (Phenol) , Coupling (Triazene) , and Decomposition .

ReactionPathways Aniline Start: 4-Bromo-2-methylaniline Diazonium Intermediate: Aryl Diazonium Salt (Unstable > 5°C) Aniline->Diazonium NaNO2, HCl, < 5°C (Diazotization) Target Target: 1-Azido-4-bromo-2-methylbenzene Diazonium->Target NaN3 (Nucleophilic Sub.) - N2 Gas Phenol Side Product A: 4-Bromo-2-methylphenol (Hydrolysis) Diazonium->Phenol H2O, Heat (>10°C) Triazene Side Product B: 1,3-Diaryltriazene (Diazo Coupling) Diazonium->Triazene Unreacted Aniline Low Acidity (pH > 2) Nitrene Side Product C: Nitrene/Polymer (Photolysis/Thermolysis) Target->Nitrene UV Light / Heat

Figure 1: Reaction network showing the primary synthetic route (center) and critical deviation pathways (red dashed lines).

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned a bright orange/red sludge."

Diagnosis: Diazo Coupling (Triazene Formation) . Mechanism: If the reaction medium is not acidic enough, the unreacted aniline (nucleophile) attacks the formed diazonium salt (electrophile). This forms a colored triazene dye (Ar-N=N-NH-Ar). Corrective Action:

  • Check Acidity: Ensure the mineral acid (

    
     or 
    
    
    
    ) is in at least 2.5–3.0 molar excess relative to the aniline.
  • Order of Addition: Never add the nitrite too slowly if the acid concentration is marginal. Ensure the aniline is fully dissolved as a salt before adding nitrite.

Issue 2: "The product has a strong, medicinal/acrid smell and low yield."

Diagnosis: Hydrolysis (Phenol Formation) . Mechanism: Water attacks the diazonium cation, displacing


 and forming 4-bromo-2-methylphenol. This is thermodynamically favored at higher temperatures.
Corrective Action: 
  • Temperature Lock: The internal temperature must remain below 5°C during the entire diazotization and the initial phase of azide addition.

  • Rate of Addition: Add

    
     slowly. The reaction is exothermic; rapid addition spikes the temperature, triggering hydrolysis.
    
Issue 3: "I observe vigorous foaming that is difficult to control."

Diagnosis: Rapid Nitrogen Evolution . Mechanism: The substitution of the diazonium group by azide releases


 gas.
Corrective Action: 
  • Mechanical Stirring: Use an overhead stirrer rather than a magnetic bar if scaling up (>5g), as the slurry can become thick, trapping gas pockets that burst.

  • Defoamer: A drop of octanol can be used, but mechanical control (slow addition) is superior.

Issue 4: "The product darkened significantly during storage."

Diagnosis: Photolytic Decomposition . Mechanism: Aryl azides are light-sensitive. UV light causes the loss of


 to form a highly reactive nitrene , which then polymerizes or inserts into C-H bonds.
Corrective Action: 
  • Storage: Store in amber vials wrapped in foil at -20°C.

  • Workup: Minimize exposure to ambient light during column chromatography.

Optimized Protocol: Self-Validating Workflow

This protocol includes "Checkpoints" to validate the chemistry in real-time.

Reagents:

  • 4-Bromo-2-methylaniline (1.0 equiv)

  • Sodium Nitrite (

    
    ) (1.1 equiv)[4]
    
  • Sodium Azide (

    
    ) (1.2 equiv)
    
  • 
     (conc.)[1] (3.0 equiv) or 
    
    
    
    (2.5 equiv)
  • Urea (catalytic, for quenching)

Step-by-Step Methodology:

  • Acidification & Dissolution:

    • Suspend the aniline in water/acid mixture.[1][5] Cool to 0°C in an ice/salt bath.

    • Checkpoint: Ensure the aniline is fully converted to the hydrochloride salt (fine suspension or clear solution depending on volume).

  • Diazotization (The Critical Step):

    • Add

      
       (dissolved in minimal water) dropwise.[1] Keep internal temp < 5°C.
      
    • Checkpoint (Starch-Iodide Test): 5 minutes after addition, spot a drop of the mix onto starch-iodide paper. Instant Blue/Black = Excess Nitrous Acid (Good). No Color = Insufficient Nitrite (Add more).

  • The Urea Quench (Impurity Prevention):

    • If the starch-iodide test is positive, add small amounts of solid Urea until the paper no longer turns blue.

    • Why? Excess nitrous acid can react with sodium azide to form hydrazoic acid (

      
      ) gas (toxic/explosive) or nitrosyl azide. Quenching prevents this.
      
  • Azidation:

    • Add

      
       solution dropwise. Expect 
      
      
      
      evolution.[1]
    • Stir at 0°C for 30 mins, then allow to warm to room temperature (20-25°C) for 1-2 hours.

  • Workup:

    • Extract with Diethyl Ether or Ethyl Acetate.

    • Wash with saturated

      
       (to remove acid/phenols) and Brine.[1]
      
    • Dry over

      
      .[1]
      
    • Purification: Silica gel chromatography.[1] Eluent: 100% Hexanes

      
       5% EtOAc/Hexanes. (Aryl azides are non-polar; they elute quickly).
      

Safety & Stability Assessment

Explosion Risk Calculation (C/N Ratio): For organic azides, the "Rule of Six" or C/N ratio helps estimate stability.

  • Formula:

    
    
    
  • Carbon (

    
    ):  7
    
  • Nitrogen (

    
    ):  3
    
  • Ratio:

    
    
    

Assessment: A ratio


 indicates the molecule is energetic and potentially unstable .
  • Hazard: High.

  • Handling: Do not distill this compound. Remove solvents via rotary evaporation at low temperature (< 30°C) and never to complete dryness if possible.

  • Tools: Use Teflon or wood spatulas. Avoid metal spatulas (risk of friction ignition or formation of heavy metal azides if traces of metal react).

References

  • BenchChem. Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. Retrieved from

  • Organic Syntheses. Diazotization and Sandmeyer Reactions (General Procedures). Coll. Vol. 1, p. 136. Retrieved from

  • Organic Chemistry Portal. Synthesis of Aryl Azides. Retrieved from

  • PubChem. 1-Azido-4-(bromomethyl)benzene Safety Data Sheet. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Aryl Bromides and Azides. Retrieved from

Sources

Technical Support Center: Synthesis of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AZ-BR-TOL-001 Status: Open Priority: High (Yield Optimization & Safety) Assigned Specialist: Senior Application Scientist, Chemical Process Group

Introduction: The Chemical Challenge

You are attempting to synthesize 1-Azido-4-bromo-2-methylbenzene (also known as 4-bromo-2-methylphenyl azide). This molecule presents a specific set of challenges:

  • Solubility: The hydrophobic bromine and methyl substituents reduce the solubility of the starting aniline in aqueous acid, leading to incomplete diazotization.

  • Stability: Aryl azides are photosensitive (decomposing to nitrenes) and potentially shock-sensitive.

  • Purification Loss: Azides often degrade on acidic silica gel, leading to "ghost yields" where the product vanishes during column chromatography.

This guide provides two validated workflows: the Classical Aqueous Route (optimized for cost) and the Organic Phase Route (optimized for yield and difficult substrates).

Module 1: Critical Safety Advisory

⚠️ READ BEFORE PROCEEDING

Hazard ClassRisk DescriptionMitigation Strategy
Explosion The C/N ratio is

2.3. While generally stable, it violates the "Rule of Six" (C/N < 3).
Never distill or sublime. Store < 1M concentration.[1][2] Use blast shields.[3]
Toxicity Contact with acid releases Hydrazoic Acid (

)
, a highly toxic and explosive gas.[3]
Keep reaction pH basic/neutral during workup. Never mix azide waste with acid.[3][4]
Photolysis Aryl azides decompose to reactive nitrenes under UV/visible light.Wrap all flasks, columns, and rotavaps in aluminum foil. Work in subdued light.

Module 2: The "Golden Standard" Protocols

Protocol A: Optimized Aqueous Method (Cost-Effective)

Best for: Large scale, when starting material solubility is manageable.

Reagents:

  • 4-Bromo-2-methylaniline (1.0 equiv)

  • HCl (6 M, excess)[5]

  • 
     (1.2 equiv)
    
  • 
     (1.5 equiv)
    
  • Additive: Acetic Acid (Glacial) or DMSO (to improve solubility).

Step-by-Step Workflow:

  • Solubilization (The Critical Step): Dissolve the aniline in a mixture of Glacial Acetic Acid and 6M HCl (1:1 ratio). Why? The methyl and bromo groups make the aniline lipophilic. Standard HCl often fails to fully dissolve it, leading to unreacted starting material.

  • Diazotization: Cool to -5°C to 0°C (ice/salt bath). Add

    
     (aq) dropwise.
    
    • Checkpoint: Solution must remain clear/yellow. Turbidity implies precipitation of the amine salt (bad).

  • Azidation: Add

    
     solution dropwise at 0°C. Caution: Nitrogen gas evolution will cause foaming.
    
  • Workup: Extract with

    
     or EtOAc. Wash with saturated 
    
    
    
    (to remove acetic acid).
Protocol B: The "High-Performance" Organic Phase Method (Yield Booster)

Best for: Maximizing yield, small scales, or if Protocol A fails due to solubility.

Reagents:

  • 4-Bromo-2-methylaniline (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (

    
    -BuONO) (1.5 equiv)
    
  • Azide Source: Azidotrimethylsilane (

    
    ) (1.2 equiv)
    
  • Solvent: Acetonitrile (MeCN) (Dry)

Step-by-Step Workflow:

  • Dissolution: Dissolve aniline in dry MeCN under Argon/Nitrogen.

  • Activation: Cool to 0°C. Add

    
    -BuONO dropwise.
    
  • Reaction: Add

    
     dropwise. Allow to warm to Room Temperature (RT) over 2 hours.
    
  • Why this works: The reaction remains homogeneous. No harsh acids are used, preventing decomposition. The diazonium species forms transiently and reacts immediately.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product disappears on the silica column. I see a spot on TLC, but nothing elutes.

  • Diagnosis: Acid-catalyzed decomposition. Standard silica gel is slightly acidic (pH 4-5). This protonates the azide or catalyzes decomposition.

  • The Fix: Pre-treat your silica gel.[6] Slurry the silica in your eluent + 1% Triethylamine (TEA) . Run this through the column before loading your sample. This neutralizes acidic sites.

Q2: The yield is low (<40%) and the product is a dark oil.

  • Diagnosis: Photodecomposition or thermal instability.

  • The Fix:

    • Did you wrap the flask in foil? (Crucial).

    • Did the temperature exceed 5°C during diazotization? (Diazonium salts of ortho-substituted anilines are unstable).

    • Action: Keep strictly cold and dark.

Q3: I have unreacted aniline left over (Protocol A).

  • Diagnosis: "Phase Lock." The aniline hydrochloride salt precipitated out of the water/acid mixture before reacting with the nitrite.

  • The Fix: Switch to Protocol B (Organic Phase) OR increase the volume of Acetic Acid in Protocol A to ensure homogeneity.

Q4: Can I store the diazonium salt?

  • Answer: NO. The ortho-methyl group provides some steric protection, but the para-bromo group destabilizes the ring electronically compared to toluene. Isolate the azide immediately.

Module 4: Process Visualization

Figure 1: Method Selection & Logic Flow

Caption: Decision tree for selecting the optimal synthesis route based on solubility and scale.

AzideSynthesisLogic Start Start: 4-Bromo-2-methylaniline CheckScale Check Scale & Solubility Start->CheckScale Decision1 Is substrate soluble in cold 6M HCl? CheckScale->Decision1 RouteA Route A: Aqueous Diazotization (Standard) Decision1->RouteA Yes RouteB Route B: Organic Phase (t-BuONO + TMSN3) Decision1->RouteB No / Low Yield Issue1 Issue: Precipitation/Clumping RouteA->Issue1 Turbidity observed? Purification Purification: Silica Gel Chromatography RouteA->Purification RouteB->Purification Fix1 Add Cosolvent (AcOH or DMSO) Issue1->Fix1 Fix1->RouteA Warning CRITICAL: Neutralize Silica with 1% Et3N Purification->Warning Final Target: 1-Azido-4-bromo-2-methylbenzene Warning->Final

Figure 2: Reaction Mechanism & Control Points

Caption: Mechanistic workflow highlighting critical control points (Temperature, Light, pH).

Mechanism Aniline Aniline Precursor Diazonium Diazonium Intermediate (Unstable > 5°C) Aniline->Diazonium Diazotization (Keep < 5°C) Acid Acid/Nitrite Source Acid->Diazonium Product Aryl Azide Product Diazonium->Product Nucleophilic Sub. (-N2 gas) AzideSource Azide Source (NaN3 or TMSN3) AzideSource->Product Nitrene Nitrene (Decomposition) Product->Nitrene Photolysis Hydrolysis Hydrolysis/Degradation Product->Hydrolysis Acidic Workup Light UV/Light Exposure Light->Nitrene Silica Acidic Silica Gel Silica->Hydrolysis

Module 5: Analytical Validation

When you isolate the product, verify it using these expected signals. Note that the Azide stretch is very characteristic.

TechniqueExpected SignalNotes
FT-IR ~2100–2130 cm⁻¹ (Strong)This is the Asymmetric Azide Stretch (

). If this is weak, decomposition occurred.[7]
¹H NMR Methyl singlet (~2.1-2.3 ppm)Check integration. Aromatic region will show 1,2,4-substitution pattern.
TLC Distinct spot, UV activeDo not heat the TLC plate excessively to visualize; azides can decompose on the hot plate.

References

  • Barral, K., et al. (2004). "Efficient synthesis of aryl azides via diazotization." Organic Letters, 6(14), 2357-2360.

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240.

  • University of California, Santa Cruz. (n.d.). "Safety Alert: Hazards of Organic Azides." UCSC EH&S.[8]

  • BenchChem Technical Support. (2025). "Troubleshooting Diazotization of Sterically Hindered Anilines."

  • Sigma-Aldrich. (2024). "Product Specification: 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3)."

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. Subject: 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) User Level: Senior Researcher / Process Chemist

⚠️ Safety & Handling Directive (Critical)

Before proceeding with solvent optimization, you must validate the safety parameters for this specific azide.[1]

  • Energetic Assessment:

    • Formula: C₇H₆BrN₃[2]

    • C/N Ratio: 2.33 (Calculated as

      
      ).
      
    • Risk Profile: A C/N ratio < 3.0 indicates a high energy density. While the bromine atom adds mass (stabilizing), the molecule is potentially explosive if concentrated or heated excessively.[1]

  • Operational Constraints:

    • Do NOT distill or concentrate reaction mixtures to dryness on a rotary evaporator.[1]

    • Do NOT use halogenated solvents (DCM, CHCl₃) if sodium azide is present in the mixture (risk of di/tri-azidomethane formation). For the pre-formed organic azide, halogenated solvents are chemically compatible but generally discouraged in scale-up due to volatility and environmental concerns.[1]

    • Storage: Store as a solution (e.g., in Toluene or THF) at -20°C, protected from light.

Module 1: Solubility & Solvent Compatibility[1]

The presence of the 4-bromo and 2-methyl substituents renders this aryl azide significantly more lipophilic than simple phenyl azide. It has poor solubility in water.

Solvent Compatibility Matrix
Solvent SystemSolubilitySuitability for Click (CuAAC)Suitability for Pd-CouplingNotes
Water InsolublePoor (requires surfactant)PoorRequires organic co-solvent.
t-BuOH / Water (1:1) ModerateExcellent N/AStandard Click solvent. If precipitation occurs, increase t-BuOH ratio.[1]
DMSO or DMF HighGoodGoodHard to remove; accelerates Click reaction but may require extensive workup.
THF / Water HighGoodModerateGood for solubility; THF can coordinate Pd; peroxides risk if not fresh.
Toluene HighPoor (for CuAAC)Excellent Ideal for Pd-coupling; safer for storage.
DCM / Chloroform HighModeratePoorSafety Warning: Avoid if free NaN₃ is present.

Module 2: Optimization for Click Chemistry (CuAAC)

Challenge: The ortho-methyl group at position 2 creates steric hindrance near the azide moiety. This can retard the formation of the copper-acetylide-azide complex, leading to sluggish kinetics compared to unhindered phenyl azides.

Recommended Protocol: Ligand-Accelerated CuAAC

Objective: Overcome steric hindrance without heating (to avoid decomposition).

  • Solvent: t-BuOH / Water (1:1) . If the azide oils out, switch to THF / Water (2:1) or DMSO .[1]

  • Catalyst System:

    • Cu Source: CuSO₄[3][4]·5H₂O (1–5 mol%)

    • Reductant: Sodium Ascorbate (5–10 mol%)

    • Ligand (CRITICAL): Use THPTA (water-soluble) or TBTA (organic soluble).

    • Why? The ligand protects the Cu(I) from oxidation and, more importantly, accelerates the reaction rate by orders of magnitude, counteracting the steric penalty of the ortho-methyl group.

Troubleshooting Guide: Click Reaction
SymptomProbable CauseCorrective Action
Precipitation of Azide Hydrophobicity of Br/Me groups.Switch solvent to THF/Water or add 10% DMSO to the t-BuOH mix.
Reaction Stalls < 50% Cu(I) oxidation or steric hindrance.1. Add fresh Na-Ascorbate.2. Increase THPTA ligand loading to 5:1 (Ligand:Cu).3. Warm to 40°C (Do not exceed 60°C).
Green/Blue Mixture Copper oxidation (Cu²⁺ present).Degas solvents with N₂/Ar sparging.[1] Add excess ascorbate.[1]
Workflow Visualization: Click Optimization

ClickOptimization Start Start: 1-Azido-4-bromo-2-methylbenzene SolubilityCheck Check Solubility in tBuOH/H2O Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Insoluble Oiling Out / Precipitate SolubilityCheck->Insoluble StandardCond Standard: CuSO4 + NaAsc Soluble->StandardCond ModifiedSolvent Switch to THF/H2O or DMSO Insoluble->ModifiedSolvent CheckRate Monitor Conversion (TLC/LCMS) StandardCond->CheckRate ModifiedSolvent->StandardCond Slow Slow Conversion (<50% in 4h) CheckRate->Slow Fast Complete CheckRate->Fast AddLigand Add Ligand (THPTA/TBTA) Heat to 40°C Slow->AddLigand Isolate Workup & Isolate Triazole Fast->Isolate AddLigand->CheckRate

Figure 1: Decision tree for optimizing CuAAC conditions for hindered aryl azides.

Module 3: Optimization for Pd-Catalyzed Coupling (Suzuki/Buchwald)

Challenge: The Staudinger Reaction Risk . Standard Pd catalysts use phosphine ligands (e.g., PPh₃).[1] Phosphines are nucleophilic and can react with the azide group to form an aza-ylide (Staudinger reaction), destroying your starting material and poisoning the catalyst.

Recommended Protocol: Phosphine-Free or Sterically Bulky

Objective: Cross-couple at the C-Br bond while leaving the C-N₃ bond intact.

  • Solvent: Toluene / Water (3:1) or DMF .

  • Base: K₃PO₄ or Cs₂CO₃ (Mild bases preferred).

  • Catalyst Strategy:

    • Option A (Best): Phosphine-Free. Use Pd(OAc)₂ with DABCO or TBAB (Jeffery conditions).

    • Option B (Alternative): Bulky Dialkylbiaryl Phosphines. Use XPhos or SPhos precatalysts (e.g., XPhos Pd G2).[1]

    • Mechanism:[1][5] These bulky ligands are less nucleophilic towards the azide than simple triarylphosphines (like PPh₃) and facilitate rapid oxidative addition at the C-Br bond.

  • Temperature: Keep ≤ 60°C . High temperatures increase the risk of nitrene formation (azide decomposition).

Troubleshooting Guide: Pd-Coupling
SymptomProbable CauseCorrective Action
Gas Evolution (N₂) Azide decomposition or Staudinger reaction.1. Lower Temp (< 60°C).2. Remove PPh₃ . Switch to Pd(OAc)₂/DABCO or XPhos.
No Reaction Oxidative addition failure.The C-Br bond is activated, but if using Pd(OAc)₂ alone, it may be too slow.[1] Switch to XPhos Pd G2 (highly active for aryl bromides).
Formation of Amine Staudinger reduction followed by hydrolysis.Your ligand is reducing the azide. Must use phosphine-free conditions.
Workflow Visualization: Catalyst Selection

PdCoupling Input Substrate: 1-Azido-4-bromo-2-methylbenzene LigandChoice Select Catalyst System Input->LigandChoice PPh3 Pd(PPh3)4 LigandChoice->PPh3 Avoid Bulky Bulky Ligand (XPhos/SPhos) LigandChoice->Bulky Good PFree Phosphine-Free (Pd(OAc)2 + DABCO) LigandChoice->PFree Best Failure FAILURE: Staudinger Reaction (Azide reduced to Amine) PPh3->Failure Success1 SUCCESS: Coupling Product Bulky->Success1 Success2 SUCCESS: Coupling Product PFree->Success2

Figure 2: Catalyst selection logic to prevent azide reduction during cross-coupling.

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 2005.[1]

  • Solvent Effects in CuAAC: Meldal, M., & Tornøe, C. W.[1] "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.[1]

  • Ligand Acceleration (THPTA/TBTA): Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis."[1] Organic Letters, 2004.[1]

  • Pd-Coupling Compatibility: Mino, T., et al. "Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction...[1][6] Using Phosphine-Free Hydrazone Ligands."[6][7] Synlett, 2008.[1][6]

  • Phosphine-Azide Incompatibility: Saxon, E., & Bertozzi, C. R.[1] "Cell Surface Engineering by a Modified Staudinger Reaction." Science, 2000.[1]

Sources

Technical Support Center: Thermal Stability and Safe Handling of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a critical resource for researchers, chemists, and drug development professionals working with 1-Azido-4-bromo-2-methylbenzene (CAS RN: 1199273-60-3). While specific, verified thermal decomposition data for this compound is not extensively published, its structure as an aryl azide necessitates rigorous safety protocols. This document synthesizes established principles for handling energetic materials, focusing on the azide functional group, to ensure procedural safety and experimental success.

Part 1: Hazard Assessment & Stability Evaluation

This section addresses the fundamental questions regarding the inherent stability and potential hazards of 1-Azido-4-bromo-2-methylbenzene.

Q1: What are the primary thermal stability concerns with 1-Azido-4-bromo-2-methylbenzene?

A1: The primary concern stems from the azido (-N₃) group. Organic azides are energetic compounds that can be sensitive to external energy sources such as heat, light, friction, and mechanical shock, leading to rapid and explosive decomposition.[1][2][3] The decomposition of aryl azides typically involves the extrusion of nitrogen gas (N₂), a highly exothermic process that can become uncontrollable if initiated improperly. Therefore, 1-Azido-4-bromo-2-methylbenzene must be treated as a potentially explosive material at all stages of handling, use, and storage.

Q2: How can I assess the potential stability of this compound before conducting experiments?

A2: Two widely accepted empirical rules provide a preliminary assessment of an organic azide's stability.[1][2]

  • The Rule of Six: This rule suggests that a compound is rendered relatively safe when there are at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like an azide).[1][2][3]

  • Carbon-to-Nitrogen (C/N) Ratio: For organic azides, the number of nitrogen atoms should not exceed the number of carbon atoms. Compounds with a C/N ratio between 1 and 3 can often be synthesized but require careful handling, storage as dilute solutions (<1 M), and are typically limited to small scales (<5 g).[2]

Below is the stability assessment for 1-Azido-4-bromo-2-methylbenzene (Formula: C₇H₆BrN₃).

Parameter Calculation for C₇H₆BrN₃ Interpretation & Recommendation
Carbon Atoms per Azide Group 7 carbons / 1 azide group = 7The value is greater than 6, suggesting it is less likely to be shock-sensitive than low-molecular-weight azides. However, this does not eliminate thermal hazards.[2][3]
Carbon-to-Nitrogen (C/N) Ratio 7 carbons / 3 nitrogens ≈ 2.33The ratio is between 1 and 3. The compound can be synthesized but should be stored as a solution (<1 M) below room temperature and handled in small quantities (<5 g).[2]

Q3: What materials and reagents are incompatible with 1-Azido-4-bromo-2-methylbenzene?

A3: Incompatibilities for azides are critical to prevent catastrophic incidents. Avoid contact with:

  • Heavy Metals (e.g., copper, lead, silver, mercury): Can form highly unstable and shock-sensitive heavy metal azides. Never use metal spatulas or allow contact with metal parts in equipment.[1][4]

  • Strong Acids: Reacts to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1][3]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Can form extremely unstable di- and tri-azidomethane compounds.[1][5]

  • Other Incompatibles: Bromine, carbon disulfide, dimethyl sulfate, and nitric acid can react violently with azides.[3][4]

Part 2: Troubleshooting & Safe Handling Protocols

This section provides actionable guidance for common experimental challenges and outlines safe procedures.

Q4: I'm observing unexpected gas evolution or discoloration during my reaction, even below the expected reaction temperature. What should I do?

A4: These are signs of decomposition, which can escalate rapidly.

  • Immediate Action: Remove any heating source immediately. Ensure continuous cooling if the reaction is in a cooling bath.

  • Ensure Ventilation: Verify that the reaction is being conducted in a certified chemical fume hood with the sash at the appropriate height.[4]

  • Do Not Seal the System: Ensure the reaction vessel is not a closed system to prevent pressure buildup.

  • Assess and Evacuate: If the signs of decomposition are accelerating, evacuate the immediate area and alert safety personnel. Causality: This issue often arises from localized overheating (poor stirring), the presence of catalytic impurities (e.g., trace metals), or accidental introduction of an incompatible substance.[6]

Q5: What is the correct procedure for storing this compound?

A5: Proper storage is paramount for preventing decomposition over time.

  • Temperature: Store in a refrigerator or freezer (-18°C is recommended).[1][2] Avoid room temperature storage despite some supplier recommendations.[7][8] All organic azides should be stored below room temperature.[5]

  • Container: Use a tightly sealed, clearly labeled plastic or amber glass container to protect from light.[1][2] Avoid ground glass joints, which can create friction.[2]

  • Location: Store in a well-ventilated area designated for reactive compounds. Do not store on metal shelves.[9]

  • Segregation: Store separately from all incompatible materials, especially acids.[1][3]

Q6: How should I approach the purification of this compound?

A6: Thermal purification methods are strictly forbidden .

  • DO NOT use distillation or sublimation, as heating the neat compound is extremely hazardous.[2][5]

  • Recommended Methods: Rely on non-thermal techniques such as extraction, precipitation, or low-temperature column chromatography.

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_post Post-Experiment receive Receive/Synthesize Azide assess Assess Stability (C/N Ratio, Rule of 6) receive->assess ppe Use Required PPE & Controls (Fume Hood, Blast Shield) assess->ppe incompat Check for Incompatibles (Metals, Acids, Solvents) ppe->incompat react Perform Reaction (<5g, <1M Solution, Low Temp) incompat->react purify Purify (Non-Thermal Methods ONLY) (e.g., Extraction, Precipitation) react->purify quench Quench/Destroy Excess Azide (e.g., Reduction to Amine) purify->quench dispose Dispose in Designated Azide-Only Waste Container quench->dispose

Caption: General workflow for safely handling 1-Azido-4-bromo-2-methylbenzene.

Part 3: Experimental Protocol for Thermal Analysis

For advanced users requiring precise thermal stability data, Differential Scanning Calorimetry (DSC) is the essential analytical technique.[10][11] This must be performed with extreme caution.

Q7: How can I experimentally and safely determine the decomposition temperature of 1-Azido-4-bromo-2-methylbenzene?

A7: DSC can determine the onset temperature of decomposition and the associated energy release (enthalpy).[11] This data is critical for defining a maximum safe operating temperature for your experiments. The protocol below is a guideline for handling potentially energetic materials.[12]

Experimental Protocol: DSC Analysis for Thermal Hazard Evaluation

  • Safety First: This entire procedure must be conducted behind a blast shield. Mandatory PPE includes a flame-retardant lab coat, safety glasses with side shields, and appropriate gloves.[12]

  • Sample Preparation:

    • Work with the smallest feasible sample size. Carefully weigh 0.1-0.5 mg of the neat compound into a high-pressure DSC pan (e.g., gold-plated stainless steel).[12] Using a larger sample size significantly increases the risk of an explosion that could damage the instrument and cause injury.

    • Hermetically seal the pan according to the manufacturer's instructions.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the initial temperature to ambient (e.g., 25 °C) and the final temperature to a reasonable maximum (e.g., 300 °C for an initial screen).

    • Use a slow heating rate (2-5 °C/min) to avoid rapid energy release and to obtain high-resolution data.[12]

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Acquisition:

    • Initiate the heating program. If possible, operate the instrument remotely.[12]

    • Record the heat flow as a function of temperature. A sharp, exothermic peak indicates decomposition.

  • Data Analysis:

    • Determine the onset temperature of the exothermic decomposition peak. This temperature should be considered the absolute maximum temperature the material can withstand, and a significant safety margin (e.g., 50-100 °C below onset) should be applied for any laboratory procedure.

    • Integrate the peak to determine the enthalpy of decomposition (in J/g). A high enthalpy value confirms a significant energetic hazard.

cluster_prep Sample Preparation (Behind Blast Shield) cluster_run DSC Execution cluster_analysis Data Analysis & Decision sample Weigh 0.1-0.5 mg Sample pan Place in High-Pressure Pan sample->pan seal Hermetically Seal Pan pan->seal setup Setup DSC (Sample + Reference Pans) seal->setup program Program Scan (Ambient to 300°C, 2-5°C/min) setup->program run Run Scan (Remote Operation) program->run analyze Analyze Thermogram (Identify Exotherm) run->analyze onset Determine Onset Temperature & Enthalpy (J/g) analyze->onset decision Establish Maximum Safe Operating Temperature onset->decision

Caption: Workflow for determining thermal stability via DSC analysis.

Summary: Key Safety Mandates

Do Do Not
✅ Always work in a fume hood behind a blast shield.[4]❌ Never heat the neat compound.[2]
✅ Use small quantities (<5 g), preferably in solution (<1 M).[2]❌ Never use distillation or sublimation for purification.[5]
✅ Store refrigerated (-18°C) and protected from light.[1][2]❌ Never use metal spatulas or allow contact with heavy metals.[1]
✅ Use non-metal (plastic, ceramic) tools for handling.[2]❌ Never mix with acids or halogenated solvents.[1][5]
✅ Quench or destroy all azide waste before disposal.[1]❌ Never dispose of azide solutions down the drain.[4]

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. EH&S Guideline Number: 04-028. [Link]

  • University of Victoria. (2022). Azides. Laboratory Safe Work Procedure. [Link]

  • Department of Chemistry and Chemical Biology, Stevens Institute of Technology. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • Bräse, S., et al. (2010).
  • University of Washington. Safety Alert: Dangers of Azide Reactions, Large Scale Reactions. [Link]

  • University of California, Riverside. Azide Compounds - Environmental Health and Safety. [Link]

  • Kappe, C. O., & Dallinger, D. (1997). DSC Assisted Organic Thermolysis Reactions. Sciforum. [Link]

  • IChemE. (1999). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. [Link]

  • Eng, J., et al. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

Sources

Technical Support Center: Photochemical Decomposition of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the photochemical decomposition of 1-azido-4-bromo-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reaction in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this photochemical transformation.

The photolysis of aryl azides is a powerful tool for generating highly reactive nitrene intermediates, which can undergo a variety of transformations to synthesize complex nitrogen-containing molecules.[1] However, the efficiency and selectivity of these reactions are highly sensitive to experimental conditions. This guide provides practical, field-tested insights to help you achieve your desired outcomes while ensuring safety and reproducibility.

I. Core Concepts: Understanding the Reaction

Before delving into troubleshooting, it's crucial to understand the fundamental principles governing the photochemical decomposition of 1-azido-4-bromo-2-methylbenzene. Upon absorption of UV light, the azide functionality releases molecular nitrogen to generate a highly reactive nitrene intermediate.[2] This intermediate can exist in two spin states: a singlet state and a triplet state, each with distinct reactivity.[3][4]

  • Singlet Nitrene: The initially formed species, the singlet nitrene, is highly electrophilic and can undergo a variety of reactions, including intramolecular C-H insertion, ring expansion to form azepines, and cycloaddition reactions.[3][5]

  • Triplet Nitrene: The singlet nitrene can undergo intersystem crossing (ISC) to the more stable triplet state.[1][6] The triplet nitrene behaves as a diradical and typically undergoes hydrogen abstraction or dimerization.[7]

The substitution pattern of 1-azido-4-bromo-2-methylbenzene, with a methyl group ortho to the azide and a bromine atom para, will influence the relative rates of these competing pathways.

Reaction Pathway Overview

Photochemical_Decomposition cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_products Potential Products 1-Azido-4-bromo-2-methylbenzene 1-Azido-4-bromo-2-methylbenzene Singlet Nitrene Singlet Nitrene 1-Azido-4-bromo-2-methylbenzene->Singlet Nitrene hv, -N2 Triplet Nitrene Triplet Nitrene Singlet Nitrene->Triplet Nitrene Intersystem Crossing (ISC) Intramolecular C-H Insertion Product Intramolecular C-H Insertion Product Singlet Nitrene->Intramolecular C-H Insertion Product Ring Expansion Product (Azepine) Ring Expansion Product (Azepine) Singlet Nitrene->Ring Expansion Product (Azepine) Dimerization Product (Azo Compound) Dimerization Product (Azo Compound) Triplet Nitrene->Dimerization Product (Azo Compound) Hydrogen Abstraction Product Hydrogen Abstraction Product Triplet Nitrene->Hydrogen Abstraction Product

Caption: Photochemical decomposition pathway of 1-azido-4-bromo-2-methylbenzene.

II. Troubleshooting Guide

This section addresses common issues encountered during the photochemical decomposition of 1-azido-4-bromo-2-methylbenzene in a question-and-answer format.

Low or No Product Yield

Q1: I'm not seeing any conversion of my starting material. What could be the problem?

A1: This is a common issue that can often be traced back to the experimental setup or reaction conditions.

  • Light Source: Ensure your UV lamp is emitting at the correct wavelength to be absorbed by the aryl azide. Most aryl azides absorb in the range of 254-300 nm.[8] Check the lamp's specifications and age, as output can decrease over time.

  • Reaction Vessel: Standard borosilicate glass (Pyrex) will absorb a significant portion of UV light below 300 nm. Use a quartz reaction vessel for optimal light transmission.[8]

  • Degassing: Dissolved oxygen can quench the excited state of the azide and the triplet nitrene, leading to side reactions and reduced yields.[7] Thoroughly degas your solvent before irradiation by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Concentration: If the concentration of the azide is too high, the light may not penetrate the entire solution, leading to incomplete conversion. This is known as the inner filter effect. Try diluting the reaction mixture.

Q2: My reaction is producing a complex mixture of products with a low yield of the desired compound. How can I improve selectivity?

A2: A complex product mixture indicates that multiple reaction pathways are competing. Fine-tuning the reaction conditions can favor one pathway over others.

  • Solvent Choice: The solvent can play a significant role in dictating the reaction outcome.

    • For intramolecular C-H insertion , non-polar, aprotic solvents like hexane or benzene are often preferred.

    • To favor ring expansion , the presence of a nucleophile is often necessary to trap the resulting didehydroazepine.[1] Solvents like methanol or water can serve this purpose.

    • Avoid halogenated solvents like dichloromethane or chloroform, as they can react with the azide to form dangerously explosive di- and tri-azidomethane.[9][10]

  • Temperature: Performing the reaction at low temperatures can sometimes suppress side reactions and improve selectivity. Consider using a cryostat to maintain a consistent low temperature.

  • Additives: In some cases, adding a triplet sensitizer or quencher can help control the spin state of the nitrene and direct the reaction towards a specific pathway. However, this adds complexity and should be approached with a thorough understanding of the underlying photophysics.

Experimental Setup and Safety

Q3: What are the essential safety precautions when working with 1-azido-4-bromo-2-methylbenzene?

A3: Aryl azides are energetic compounds and must be handled with extreme care.[9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[11]

  • Fume Hood and Blast Shield: All work with azides should be conducted in a certified chemical fume hood, and a blast shield should be used, especially when working on a larger scale or with new compounds.[9][12]

  • Scale: Start with small-scale reactions (milligram quantities) to assess the compound's behavior before scaling up.[9]

  • Handling: Avoid friction, grinding, or shock, as these can initiate explosive decomposition.[9][11] Use plastic or ceramic spatulas instead of metal ones.[11][12] Do not use ground glass joints.[9][11]

  • Storage: Store 1-azido-4-bromo-2-methylbenzene in a cool, dark, and well-ventilated area, away from heat and light.[11][12] Refrigeration is recommended for long-term storage.[9]

  • Incompatible Materials: Avoid contact with strong acids (can form highly toxic and explosive hydrazoic acid), heavy metals (can form shock-sensitive metal azides), and halogenated solvents.[9][10]

  • Waste Disposal: All azide-containing waste must be collected in a dedicated, labeled, non-metallic container and disposed of according to your institution's hazardous waste protocols.[11] Never pour azide solutions down the drain.[11]

Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS & SOPs B Wear appropriate PPE A->B C Work in a fume hood with a blast shield B->C D Use small scale C->D E Avoid shock, friction, and heat D->E F Use non-metallic spatulas E->F G Avoid incompatible materials F->G H Collect in dedicated waste container G->H I Follow institutional guidelines H->I

Caption: Safety workflow for handling 1-azido-4-bromo-2-methylbenzene.

Product Characterization

Q4: I've isolated a product, but I'm having trouble identifying it. What are the expected products and how can I characterize them?

A4: The major products will depend on the reaction conditions. Here's a table of potential products and their expected spectroscopic signatures:

Product TypeFormation PathwayKey Spectroscopic Features
Intramolecular C-H Insertion Product Singlet nitrene inserts into the ortho-methyl C-H bond.Formation of a new five-membered ring. Look for changes in the aromatic region of the 1H NMR spectrum and the appearance of new aliphatic signals.
Ring Expansion Product (Azepine) Singlet nitrene undergoes ring expansion.Formation of a seven-membered ring. This will lead to significant changes in the 1H and 13C NMR spectra, with signals shifting to the aliphatic region.
Dimerization Product (Azo Compound) Two triplet nitrenes combine.Formation of an azo (-N=N-) linkage. This will result in a highly colored compound. The mass spectrum will show a molecular ion corresponding to the dimer.
Hydrogen Abstraction Product Triplet nitrene abstracts a hydrogen atom from the solvent.Formation of an amine (-NH2) group. The IR spectrum will show N-H stretching bands around 3300-3500 cm-1.

Analytical Techniques:

  • TLC and HPLC: To monitor the reaction progress and assess the purity of the isolated products.

  • NMR Spectroscopy (1H, 13C): To determine the structure of the products.

  • Mass Spectrometry: To confirm the molecular weight of the products.

  • IR Spectroscopy: To identify key functional groups, such as N-H or N=N bonds.

  • UV-Vis Spectroscopy: To monitor the disappearance of the azide starting material, which has a characteristic absorption maximum.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the bromine and methyl substituents on the aromatic ring?

A1: The electronic and steric effects of these substituents can influence the reactivity of the nitrene intermediate. The electron-donating methyl group can affect the rate of nitrene formation and subsequent reactions. The bulky bromine atom may sterically hinder certain reaction pathways.

Q2: Can I perform this reaction using thermal decomposition instead of photolysis?

A2: While thermal decomposition of aryl azides also generates nitrenes, it often requires higher temperatures and can lead to a different product distribution.[14] Photochemical decomposition offers the advantage of being able to be performed at lower temperatures, which can be beneficial for thermally sensitive substrates.

Q3: How do I know when the reaction is complete?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by UV-Vis spectroscopy.[13] The disappearance of the starting azide spot on the TLC plate or the decrease in its characteristic absorbance in the UV-Vis spectrum indicates that the reaction is proceeding.

Q4: Can this reaction be performed in a continuous flow reactor?

A4: Yes, continuous flow photochemistry is an excellent technique for this type of reaction.[1][2] It offers several advantages, including precise control over reaction parameters (e.g., residence time, temperature), improved safety due to the small reaction volume, and easier scalability.[2][15]

Q5: Where can I find more information on the specific properties of 1-azido-4-bromo-2-methylbenzene?

A5: You can find information on the physical and chemical properties of this compound from commercial suppliers such as Sigma-Aldrich and in chemical databases.[16][17]

IV. References

  • Prezi. (2024, November 2). Nitrenes: Structure, Reactivity, and Applications. Retrieved from

  • ResearchGate. (n.d.). Proposed mechanism of photolysis of aryl azide 1 in water (H2O). Retrieved from

  • Aakash Institute. (n.d.). Nitrene - Introduction, Structure and Reactivity, Generation, Important Reactions, Practice Problems, FAQs in Chemistry. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting. Retrieved from

  • University of Victoria. (2022, May 18). Azides. Retrieved from

  • Chemical Communications (RSC Publishing). (n.d.). A simple method to modulate the selectivity of aryl azide photolysis using cucurbit[12]uril. Retrieved from

  • School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from

  • PMC. (2011, August 17). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Retrieved from

  • NPTEL. (n.d.). Carbenes and Nitrenes: Structure, genera3on and reac3vity. Retrieved from

  • Chemical Communications (RSC Publishing). (2024, October 3). Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores. Retrieved from

  • Beilstein Journals. (2011, August 17). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Retrieved from

  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from

  • Quora. (2018, December 13). What are singlet and triplet nitrines comment on their stabilities?. Retrieved from

  • Alchemyst :: Note. (2003, December 9). Reactive Intermediates - Carbenes. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Retrieved from

  • RSC Publishing. (n.d.). Conical intersections and intersystem crossings explain product formation in photochemical reactions of aryl azides. Retrieved from

  • YouTube. (2023, February 15). Reactive Intermediates Carbene And Nitrene: Problem Solving Session 2. Retrieved from

  • Unknown. (n.d.). A nitrene or imene (R−:Ṅ·) is the nitrogen analogue of a carbene. The nitrogen atom is uncharged; it has only six. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-azido-4-bromo-2-methyl-benzene | 1199273-60-3. Retrieved from

  • Journal of the American Chemical Society. (n.d.). Photochemistry of aryl azides: detection and characterization of a dehydroazepine by time-resolved infrared spectroscopy and flash photolysis at room temperature. Retrieved from

  • PMC. (n.d.). Catalytic insertion of nitrenes into B–H bonds. Retrieved from

  • Chemistry LibreTexts. (2021, March 16). 3.2: Reactions With Metal Nitrenoid and Direct C-H Oxidation. Retrieved from

  • PMC. (n.d.). Azobenzene-Based Photoswitchable Substrates for Advanced Mechanistic Studies of Model Haloalkane Dehalogenase Enzyme Family. Retrieved from

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from

  • Beilstein Journals. (2012, November 21). Flow photochemistry: Old light through new windows. Retrieved from

  • Chemsrc. (2025, August 26). 4-azido-1-bromo-2-methylbenzene | CAS#:1097885-39-6. Retrieved from

  • BLD Pharm. (n.d.). 1199273-60-3|1-Azido-4-bromo-2-methylbenzene. Retrieved from

  • NIST WebBook. (n.d.). Benzene, 1-azido-4-bromo-. Retrieved from

  • ResearchGate. (n.d.). Photolysis of 4-azidodiphenyl in solution studied by UV absorption spectroscopy. Retrieved from

  • MDPI. (2023, February 26). Supramolecular Self-Assembly and Photo-Induced Transition of a Halogenated Azo-Benzene Molecule on Au(111) Surface. Retrieved from

  • PubMed. (1991). The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. Retrieved from

  • Unknown. (n.d.). PHOTOCHEMICAL REACTIONS OF 2,6-DI(4'-AZIDOBENZYLIDENE)-METHYLCYCLOHEXANONE IN FLUID MEDIA**. Retrieved from

  • Unknown. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from

  • Journals. (2020, March 31). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Retrieved from

  • Unknown. (2023, January 27). synthesis of azo containing compounds and their photoisomerization with polarized light. Retrieved from

  • Chemistry. (2003, April 4). Photochemical and thermal transformations of 1-aryloxy-2- and 4-azidoanthraquinones. Retrieved from

  • MURAL - Maynooth University Research Archive Library. (n.d.). Synthesis and Characterisation of Photoresponsive Azobenzene-Biomolecule Conjugates. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in the Synthesis of Agrochemicals. Retrieved from

  • Chemical Society Reviews (RSC Publishing). (2011, October 18). Photoisomerization in different classes of azobenzene. Retrieved from

Sources

Removal of impurities from 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3). This guide is designed for researchers and drug development professionals to troubleshoot common impurities, ensure rigorous safety compliance, and execute high-purity isolations of this specific aryl azide.

⚠️ Critical Safety Alert: Aryl Azide Handling

Before initiating any purification workflow, you must validate the safety parameters of your target molecule. 1-Azido-4-bromo-2-methylbenzene has a chemical formula of C₇H₆BrN₃.

  • C/N Ratio Assessment: The Carbon-to-Nitrogen ratio is 7/3 (2.33). According to institutional safety guidelines, azides with a C/N ratio between 1 and 3 can be isolated, but batches should be restricted to a maximum of 5 grams and stored below room temperature as a <1M solution[1].

  • Rule of Six: The molecule contains 7 carbons and 1 bromine atom per azide group, satisfying the "Rule of Six" (at least six atoms of carbon/similar size per energetic group), which provides sufficient dilution of the explosophore to render the compound relatively safe for standard chromatography[1][2].

  • Material Incompatibilities: Never use metal spatulas, avoid all friction from ground-glass joints, and strictly avoid halogenated solvents (e.g., dichloromethane, chloroform) during extraction or chromatography, as they can react with azides to form highly unstable, explosive intermediates[3][4].

Part 1: Impurity Genesis & Reaction Pathway

To effectively remove impurities, we must first understand their mechanistic origins during the diazotization-azidation sequence.

Pathway Aniline 4-Bromo-2-methylaniline (Starting Material) Diazonium Diazonium Intermediate (Unstable) Aniline->Diazonium NaNO2, Acid 0-5 °C Product 1-Azido-4-bromo-2-methylbenzene (Target Product) Diazonium->Product NaN3 0 °C to RT Phenol Phenol Impurity (Thermal Degradation) Diazonium->Phenol Heat (>5 °C) + H2O Triazene Triazene Impurity (Side Reaction) Diazonium->Triazene + Unreacted Aniline High pH

Reaction pathway and impurity genesis during 1-Azido-4-bromo-2-methylbenzene synthesis.

Part 2: Troubleshooting FAQs

Q1: Why is my product heavily contaminated with 4-bromo-2-methylphenol, and how do I remove it? A: Phenol impurities are the direct result of thermal degradation. If the reaction temperature rises above 5 °C during the diazotization step, the unstable diazonium salt expels nitrogen gas to form a highly reactive aryl cation, which is immediately trapped by the aqueous solvent to form a phenol[5]. Removal Strategy: Because phenols and aryl azides often co-elute on silica gel, chromatographic separation is inefficient. Instead, utilize a basic aqueous wash (e.g., 1M NaOH) during the liquid-liquid extraction phase. The base deprotonates the phenol into a water-soluble phenoxide salt, partitioning it into the aqueous layer while the azide remains in the organic layer.

Q2: I have unreacted starting material (4-bromo-2-methylaniline) co-eluting with my azide product. What is the best separation strategy? A: Anilines and their corresponding aryl azides exhibit nearly identical retention factors (Rf) in standard non-polar solvent systems like Hexane/Ethyl Acetate[2]. Removal Strategy: Do not rely on column chromatography to separate these two. Instead, wash your crude organic extract with 1M HCl. The acid protonates the basic amine group of the unreacted starting material, converting it into a highly polar, water-soluble anilinium chloride salt that is easily discarded with the aqueous phase.

Q3: How do I safely visualize 1-Azido-4-bromo-2-methylbenzene on a TLC plate? UV detection is yielding very weak spots. A: Many organic azides lack a strong, conjugated UV chromophore. A highly reliable, field-proven method is a two-step chemical stain. First, treat the developed TLC plate with a mild reducing agent (like triphenylphosphine) to reduce the azide to a primary amine. Subsequently, stain the plate with ninhydrin and apply gentle heat. The newly formed amine will react with ninhydrin to produce a distinct, high-contrast colored spot[2].

Q4: Can I use rotary evaporation to concentrate my purified azide fractions? A: Yes, but with extreme caution. Documented laboratory explosions have occurred when concentrating azide-containing mixtures via rotary evaporation, often attributed to azide residues penetrating the friction points of ground-glass joints[3]. Never evaporate the product to absolute dryness. Leave it as a concentrated solution in your chromatography eluent or immediately reconstitute it in your desired storage solvent.

Part 3: Step-by-Step Purification Protocol

This protocol is engineered to chemically strip impurities before chromatography, minimizing the reliance on silica gel for difficult separations.

Phase 1: Chemical Workup (Liquid-Liquid Extraction)

  • Quenching: Transfer the crude aqueous reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Do not use Dichloromethane (DCM)[3][4].

  • Acidic Wash (Aniline Removal): Wash the combined organic layers with 1M HCl (2x 50 mL). Test the pH of the aqueous discard to ensure it is strongly acidic (pH < 2), confirming the protonation of unreacted 4-bromo-2-methylaniline.

  • Basic Wash (Phenol Removal): Wash the organic layer with 1M NaOH (2x 50 mL) to deprotonate and extract any 4-bromo-2-methylphenol impurities.

  • Neutralization & Drying: Wash the organic layer with saturated brine (1x 50 mL) to remove residual water and salts. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent using a fritted funnel (avoiding ground glass friction).

Phase 2: Silica Gel Column Chromatography

  • Column Preparation: Slurry-pack a glass column with standard silica gel using Hexane.

  • Loading: Concentrate the dried organic layer partially (do not dry completely) and load the crude mixture onto the column.

  • Elution: Elute using a gradient of Hexane to 5% EtOAc in Hexane. 1-Azido-4-bromo-2-methylbenzene is highly non-polar and will elute rapidly.

  • Fraction Collection: Monitor fractions via TLC (Hexane/EtOAc 9:1), visualizing with the Ninhydrin reduction stain[2].

  • Storage: Pool the pure fractions and concentrate carefully. Store the purified azide as a solution (e.g., <1M in an inert solvent) in an amber plastic container at -18 °C, away from light and heat[1][4].

Part 4: Quantitative Impurity Summary

ImpurityChemical OriginPolarity vs. TargetPrimary Removal Strategy
4-Bromo-2-methylaniline Unreacted starting materialSimilar (Co-elutes)1M HCl aqueous wash (Protonation)
4-Bromo-2-methylphenol Thermal degradation of diazonium salt (>5 °C)Slightly more polar1M NaOH aqueous wash (Deprotonation)
Symmetrical Triazenes Diazonium reacting with unreacted aniline at high pHMore polarSilica gel chromatography (Hexane/EtOAc)
Inorganic Salts (NaN₃) Excess reagentsHighly polar / Insoluble in organicsAqueous extraction / Brine wash

References

  • Azide Compounds - Environmental Health and Safety Florida State University (FSU) URL: [Link]

  • Safe Handling of Sodium Azide (SAZ) University of Wisconsin-Madison Environment, Health & Safety URL:[Link]

  • Safe Handling of Azides University of Pittsburgh URL:[Link]

Sources

Technical Support Center: Troubleshooting & Scale-Up Guide for 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3).

Aryl azides are highly versatile building blocks, frequently utilized in copper-catalyzed Huisgen cycloadditions (click chemistry) to generate 1,2,3-triazole bioisosteres for active pharmaceutical ingredients[1]. However, the standard synthesis route—diazotization of 4-bromo-2-methylaniline followed by nucleophilic azidation—presents severe thermal and toxicological hazards upon scale-up. This guide provides field-proven methodologies, mechanistic troubleshooting, and process safety controls to ensure a reliable, self-validating scale-up campaign.

Process Visualization: Hazard-Mapped Workflow

The following workflow maps the critical path for aryl azide synthesis, specifically highlighting the thermal and toxicological bottlenecks that emerge when moving from milligram to multikilogram scales.

G Start 4-Bromo-2-methylaniline (Starting Material) Acid Acidic Dissolution HCl / H2O Start->Acid Diaz Diazotization Add NaNO2 (0-5 °C) Acid->Diaz pH < 1 DiazoSalt Diazonium Salt Intermediate [Thermally Unstable] Diaz->DiazoSalt Exothermic Control Temp Azid Azidation (Inverse Addition) Add to buffered NaN3 DiazoSalt->Azid HN3 Risk Avoid Headspace Product 1-Azido-4-bromo-2-methylbenzene (Crude Product) Azid->Product N2 Gas Evolution Workup Workup & Extraction (Do not dry completely) Product->Workup

Reaction workflow for 1-Azido-4-bromo-2-methylbenzene synthesis highlighting thermal hazards.

Standard Operating Procedure: Self-Validating Batch Protocol

This protocol incorporates intrinsic safety buffers and self-validating analytical checkpoints to ensure process integrity during a 100g-scale batch synthesis.

Step 1: Amine Dissolution & Protonation
  • Suspend 4-bromo-2-methylaniline (1.0 eq) in a mixture of deionized water and concentrated HCl (3.0 eq).

  • Stir vigorously and cool the suspension to 0 °C using a dynamic jacketed chiller.

  • Causality: A strict excess of strong acid is required to ensure complete protonation of the amine. If the pH rises, unreacted amine will couple with the newly formed diazonium salt to form explosive, insoluble diazoamino (triazene) byproducts.

Step 2: Diazotization
  • Prepare a 30% w/v aqueous solution of sodium nitrite (

    
    , 1.05 eq).
    
  • Dose the

    
     solution subsurface into the amine hydrochloride suspension, maintaining the internal temperature strictly between 0 °C and 5 °C.
    
  • Causality: The diazotization reaction is highly exothermic. 2 and will rapidly decompose into 4-bromo-2-methylphenol and nitrogen gas if allowed to exceed 5 °C[2].

  • Validation Checkpoint: 15 minutes post-addition, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete amine conversion.

Step 3: Azidation (Inverse Addition)
  • In a separate, oversized reactor (minimum 50% headspace) equipped with a basic scrubber (10% NaOH), dissolve sodium azide (

    
    , 1.2 eq) in water. Add sodium acetate to buffer the solution to pH 5.5. Cool to 0 °C.
    
  • Slowly transfer the cold diazonium salt solution into the buffered azide solution.

  • Causality: 3

    3[3]. Inverse addition into a buffered solution prevents the localized extreme acidity that drives 
    
    
    
    volatilization into the reactor headspace.
  • Validation Checkpoint: Monitor the exhaust bubbler. The cessation of

    
     gas evolution indicates the completion of the nucleophilic substitution.
    
Step 4: Workup & Safe Isolation
  • Extract the biphasic mixture with a non-halogenated solvent (e.g., MTBE or ethyl acetate).

  • Wash the organic layer with saturated

    
     and brine, then dry over anhydrous 
    
    
    
    .
  • Concentrate under reduced pressure at

    
     30 °C, leaving the product as a solvent-wet oil.
    
  • Causality: Aryl azides are energetic materials subject to shock and thermal sensitivity. Concentrating the product to absolute dryness drastically increases the risk of auto-accelerating decomposition. Always store as a standard solution or a wet oil in the dark at -20 °C.

Scale-Up Troubleshooting & FAQs

Q1: During our 500g scale-up, the isolated yield dropped by 30%, and GC-MS indicates a massive spike in 4-bromo-2-methylphenol. What is the mechanism of this failure? A: This is a classic heat transfer failure. Phenol formation is the direct result of diazonium salt hydrolysis, a degradation pathway that is exponentially accelerated by heat. In batch scale-up, the surface-area-to-volume ratio of your reactor decreases, reducing cooling efficiency. Localized "hot spots" form at the point of


 addition, causing the diazonium intermediate to decompose before it can react with the azide.
Resolution: Upgrade your reactor's cooling capacity, decrease the 

dosing rate, and increase agitation to ensure rapid thermal dissipation.

Q2: We are detecting hazardous levels of gas accumulation in the reactor headspace during the azidation step. How do we mitigate this? A: You are likely observing a combination of rapid


 evolution and volatile Hydrazoic Acid (

). The Sandmeyer-type azidation releases one molar equivalent of

gas, which can cause violent foaming in biphasic mixtures. More critically, if your pH drops below 4.5,

converts to

, which partitions into the headspace and poses an explosion risk. Resolution: Ensure you are strictly following the inverse addition protocol described in Step 3, keeping the bulk aqueous phase buffered. Ensure your reactor is actively swept with nitrogen gas and vented through a basic scrubber to neutralize any trace

.

Q3: Is there a safer alternative to batch processing for multikilogram campaigns of 1-Azido-4-bromo-2-methylbenzene? A: Yes.4[4]. Continuous flow reactors possess near-perfect heat transfer capabilities and operate with zero headspace. By generating and immediately consuming the diazonium salt in a microreactor, the steady-state inventory of explosive intermediates is kept to mere milligrams.

Quantitative Data: Batch vs. Continuous Flow Dynamics

To justify capital expenditure for process safety upgrades, refer to the following comparative data summarizing the operational differences between batch and continuous flow modalities for aryl azide synthesis.

ParameterTraditional Batch ProcessContinuous Flow ProcessMechanistic Impact / Causality
Heat Transfer Efficiency Low (< 10 m²/m³)High (> 500 m²/m³)Efficient micro-channel cooling prevents diazonium degradation to phenol.
Hazardous Inventory 100% of batch size< 1% of batch sizeFlow chemistry minimizes the explosive energy potential at any given moment.
Headspace Volume Required (Min. 50% free space)Zero headspaceEliminates the risk of toxic

gas accumulation and overpressurization.
Residence Time 2 - 4 Hours30 - 120 SecondsShort exposure limits the thermal decomposition of unstable intermediates.
Mixing Regime Macro-mixing (Stirrer dependent)Micro-mixing (Diffusion)Eliminates localized concentration gradients, reducing side-product formation.

References

1.[4] Lehmann, H., Knoepfel, T., & Ruppen, T. (2022). Scale-Up of Diazonium Salts and Azides in a Three-Step Continuous Flow Sequence. Organic Process Research & Development (ACS Publications). 4 2. Baxendale Group. (2011). Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. 3.[2] Benchchem Technical Support. (2025). Technical Support Center: Scale-Up Synthesis of 4-Azido-2-chloroaniline. 2 4.[1] ACS Omega. (2020). Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. 1 5.[3] Organic Process Research & Development. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes.3

Sources

Technical Support Center: Monitoring Reactions of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Azido-4-bromo-2-methylbenzene. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions to ensure the successful monitoring of your chemical reactions involving this versatile reagent.

Introduction

1-Azido-4-bromo-2-methylbenzene is a valuable building block in organic synthesis, prized for its dual functionality. The azide group is a precursor for a variety of transformations, including the formation of amines, N-heterocycles, and participation in "click" chemistry reactions like the azide-alkyne cycloaddition.[1][2][3][4] The aryl bromide moiety allows for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] Accurate monitoring of reaction progress is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the desired product. This guide provides practical solutions to common challenges encountered during the analysis of reactions involving this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format, offering detailed explanations and actionable solutions.

Thin-Layer Chromatography (TLC) Issues

Question: My TLC analysis shows multiple unexpected spots. What could be the cause and how can I resolve this?

Answer: The appearance of multiple unexpected spots on a TLC plate can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:

  • Side Reactions: 1-Azido-4-bromo-2-methylbenzene can undergo side reactions under certain conditions.

    • Homocoupling of Boronic Acids (in Suzuki Reactions): A common side reaction in Suzuki couplings is the homocoupling of the boronic acid partner, which can be facilitated by the presence of oxygen.[5][6]

    • Reduction of the Azide Group: Depending on the reaction conditions and the presence of reducing agents, the azide group can be reduced to an amine, leading to an additional spot.

    • Hydrolysis of Boronic Esters/Acids: Boronic acids and their esters can be prone to decomposition or hydrolysis, especially with prolonged reaction times or in the presence of water.[7]

  • Incomplete Reactions: The presence of starting materials alongside the product and intermediates will naturally result in multiple spots.

  • Sample Decomposition on the TLC Plate: The silica or alumina on TLC plates can sometimes promote the decomposition of sensitive compounds.

  • Improper TLC Technique: Overloading the sample, using an inappropriate solvent system, or an uneven solvent front can lead to poor separation and the appearance of "streaking" or overlapping spots.[8]

Solutions:

  • Optimize Reaction Conditions:

    • Degassing: For oxygen-sensitive reactions like Suzuki coupling, ensure thorough degassing of solvents and the reaction mixture to minimize homocoupling.[5]

    • Temperature Control: Excessive heat can lead to decomposition of starting materials, reagents, or products.[5]

  • Refine TLC Technique:

    • Solvent System Selection: Experiment with different solvent systems to achieve better separation of your components. A good starting point for aryl halides and azides is a mixture of hexane and ethyl acetate.[9]

    • Dilute Your Sample: Spot a more dilute solution of your reaction mixture to avoid overloading the plate.

    • Use a Developing Chamber: Ensure the atmosphere in the TLC chamber is saturated with the eluent vapor to promote a uniform solvent front.[8]

  • Visualization of Azides: Organic azides can be visualized on TLC plates using a specific staining procedure. This involves reduction of the azide to an amine with triphenylphosphine, followed by staining with ninhydrin, which reacts with the newly formed amine to produce a colored spot.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Challenges

Question: My GC-MS results are inconsistent, showing varying peak areas for the same sample. How can I improve reproducibility?

Answer: Inconsistent GC-MS results can be frustrating. Here are common causes and solutions for improving the reproducibility of your analyses of 1-Azido-4-bromo-2-methylbenzene and its reaction products:

  • Thermal Instability: Aryl azides can be thermally labile and may decompose in the high-temperature environment of the GC inlet or column.[11] This can lead to the formation of multiple degradation products and non-reproducible peak areas.

  • Injector Issues: A dirty or improperly configured injector can lead to poor sample introduction and variability in results.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline and interference with analyte peaks.

  • Sample Preparation Inconsistency: Variations in sample concentration, solvent, or the presence of non-volatile materials can all affect reproducibility.

Solutions:

  • Optimize GC Method Parameters:

    • Lower Injection Port Temperature: Start with a lower inlet temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal decomposition.

    • Use a Temperature Program: A temperature ramp for the oven program can improve separation and peak shape. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).[12]

    • Select an Appropriate Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often suitable for separating aryl halides and azides.[12]

  • Maintain Your GC-MS System:

    • Regularly Clean the Injector Liner: A contaminated liner can be a major source of variability.

    • Condition the Column: Periodically condition the GC column at a high temperature to remove contaminants and reduce bleed.[13]

  • Standardize Sample Preparation:

    • Use an Internal Standard: Adding a known amount of a non-reactive internal standard to your samples can help to correct for variations in injection volume and instrument response.

    • Filter Your Samples: Ensure your samples are free of particulate matter before injection.

High-Performance Liquid Chromatography (HPLC) Difficulties

Question: I'm having trouble getting good peak shape and separation in my HPLC analysis. What should I try?

Answer: Poor peak shape (e.g., tailing, fronting, or broad peaks) and inadequate separation in HPLC are common issues. For a molecule like 1-Azido-4-bromo-2-methylbenzene, here’s how to troubleshoot:

  • Inappropriate Mobile Phase: The choice of mobile phase is critical for achieving good separation. The polarity of the solvent system must be optimized for your specific analytes.

  • Column Issues: The column is the heart of the HPLC system. A poorly packed, contaminated, or degraded column will lead to poor performance.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

  • pH Effects: For ionizable compounds, the pH of the mobile phase can significantly impact retention time and peak shape. While 1-Azido-4-bromo-2-methylbenzene is not strongly acidic or basic, other components in your reaction mixture might be.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Composition: For reverse-phase HPLC (the most common mode for this type of compound), a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[14] Experiment with different ratios to find the optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating components with a wide range of polarities.[12]

    • Additives: Adding a small amount of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can often improve peak shape, especially for compounds with acidic or basic functionalities.[12]

  • Evaluate Your Column:

    • Choose the Right Stationary Phase: A C18 column is a good starting point for the separation of relatively non-polar compounds like 1-Azido-4-bromo-2-methylbenzene.[12]

    • Flush the Column: If you suspect contamination, flush the column with a strong solvent.

  • Adjust Sample and Injection Parameters:

    • Dilute the Sample: Try injecting a more dilute solution.

    • Decrease Injection Volume: Reduce the volume of sample injected onto the column.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about monitoring reactions with 1-Azido-4-bromo-2-methylbenzene.

What is the most suitable method for monitoring the real-time progress of a Suzuki coupling reaction with 1-Azido-4-bromo-2-methylbenzene?

For real-time monitoring, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool.[15] By setting up the reaction in an NMR tube, you can acquire spectra at regular intervals to observe the disappearance of starting material signals and the appearance of product signals.[16][17] However, this requires specialized equipment. For routine, qualitative monitoring at the bench, Thin-Layer Chromatography (TLC) is the most practical and immediate method.[8]

How can I confirm the complete consumption of the starting material?

To confirm the complete consumption of 1-Azido-4-bromo-2-methylbenzene, a combination of techniques is recommended for robust analysis:

  • TLC: The disappearance of the starting material spot on the TLC plate is a good initial indicator. Be sure to use a co-spot (a lane where you spot both the reaction mixture and the pure starting material) to accurately identify the starting material's position.

  • GC-MS or HPLC: These techniques provide more quantitative information. The absence of the peak corresponding to the starting material in the chromatogram is a strong confirmation of its consumption.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude reaction mixture, the characteristic signals of 1-Azido-4-bromo-2-methylbenzene should no longer be present.

Are there any specific safety precautions I should take when working with 1-Azido-4-bromo-2-methylbenzene?

Yes, aryl azides are high-energy molecules and should be handled with care.[18] They can be sensitive to heat, shock, and friction, and have the potential to decompose explosively, especially at elevated temperatures.[19] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood and avoid heating the compound unnecessarily.

Can I use UV-Vis spectroscopy to monitor the progress of my reaction?

UV-Vis spectroscopy can be used to monitor reactions if the reactants and products have distinct absorption spectra.[20] You would need to first measure the UV-Vis spectra of your starting material (1-Azido-4-bromo-2-methylbenzene) and your expected product to see if there is a significant difference in their absorbance maxima or molar absorptivity at a particular wavelength. If so, you could potentially monitor the reaction by observing the change in absorbance over time.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Objective: To qualitatively monitor the progress of a reaction by separating the starting material, product, and any major byproducts.

Materials:

  • TLC plates (silica gel 60 F254)[21]

  • Developing chamber (e.g., a beaker with a watch glass lid)

  • Capillary spotters

  • Eluent (e.g., a mixture of hexane and ethyl acetate)[9]

  • UV lamp (254 nm)

  • Staining solution (for azides):

    • Solution A: 10% triphenylphosphine in dichloromethane

    • Solution B: 0.3% ninhydrin in n-butanol/acetic acid (100:3 v/v)[10]

Procedure:

  • Prepare the Developing Chamber: Pour a small amount of the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.[8]

  • Prepare the TLC Plate: With a pencil, gently draw a faint line across the TLC plate about 1 cm from the bottom. This will be your origin. Mark small tick marks on this line for each sample you will spot.

  • Spot the Plate:

    • Using a capillary spotter, apply a small spot of your starting material solution to the first tick mark.

    • On the second tick mark, spot a small amount of your reaction mixture.

    • On the third tick mark, co-spot both the starting material and the reaction mixture (one on top of the other).

  • Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the level of the eluent. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.[8]

  • (Optional) Staining for Azides:

    • Dip the dried TLC plate into Solution A for 30 seconds.

    • Dry the plate in an oven at 80°C for 5 minutes.

    • Dip the plate into Solution B for 30 seconds.

    • Develop the color by heating the plate at 80°C for 5 minutes or with a heat gun. Azide-containing compounds will appear as colored spots.[10]

Data Interpretation:

  • Compare the spots in the reaction mixture lane to the starting material lane. A new spot with a different Rf value indicates the formation of a product.

  • The disappearance of the starting material spot indicates the reaction is proceeding towards completion.

  • The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To quantitatively assess the conversion of starting material to product and identify any volatile byproducts.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[12]

  • Helium (carrier gas)

  • Sample vials

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of your crude reaction mixture in a volatile solvent.[12]

  • Instrument Setup (Example Parameters):

    • Injector Temperature: 250°C

    • Carrier Gas Flow Rate: 1 mL/min (constant flow)[12]

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes[12]

    • MS Ionization: Electron Ionization (EI) at 70 eV[12]

    • Mass Range: Scan from m/z 50 to 500[22]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.[12]

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC).

    • Identify the peaks corresponding to the starting material, product, and any byproducts by their retention times and mass spectra.

    • Compare the mass spectra of the peaks to a library (e.g., NIST) for identification.

    • The relative peak areas can be used to estimate the conversion of the reaction.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To achieve high-resolution separation of reaction components for accurate quantification.

Materials:

  • High-performance liquid chromatograph with a UV detector

  • Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm particle size)[12]

  • HPLC-grade solvents (e.g., water, acetonitrile)

  • Formic acid (optional)

  • Sample vials

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[22]

  • Instrument Setup (Example Parameters):

    • Column: C18 reverse-phase[12]

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid[12]

    • Gradient Program:

      • Start with 50% B

      • Linear gradient to 95% B over 20 minutes

      • Hold at 95% B for 5 minutes

      • Return to 50% B and equilibrate for 5 minutes[12]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample.

  • Data Analysis:

    • Identify the peaks for the starting material and product based on their retention times (which can be determined by injecting pure standards if available).

    • Integrate the peak areas to determine the relative amounts of each component and calculate the reaction conversion.

Data Summary Tables

Table 1: Typical Analytical Data for 1-Azido-4-bromo-2-methylbenzene

Analytical TechniqueParameterTypical Value/Observation
TLC Rf valueDependent on the eluent system. In 10% ethyl acetate/hexane, expect a mid-range Rf.
GC-MS Retention TimeDependent on the column and temperature program.
Mass Spectrum (EI)Look for the molecular ion peak and characteristic fragmentation patterns.
¹H NMR Chemical Shifts (CDCl₃)Expect signals in the aromatic region (around 7.0-7.5 ppm) and a singlet for the methyl group (around 2.3 ppm).
¹³C NMR Chemical Shifts (CDCl₃)Expect distinct signals for the aromatic carbons and the methyl carbon.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Multiple TLC Spots Side reactions, incomplete reactionOptimize reaction conditions (degassing, temperature), refine TLC technique.
Inconsistent GC-MS Results Thermal decomposition, injector issuesLower injector temperature, use a temperature program, clean the injector liner.
Poor HPLC Peak Shape Inappropriate mobile phase, column issuesOptimize mobile phase composition, add formic acid, flush or replace the column.

Visualizations

Experimental Workflow for Troubleshooting TLC Analysis

A Multiple Unexpected Spots on TLC B Check for Side Reactions A->B C Review TLC Technique A->C D Optimize Reaction Conditions B->D E Refine TLC Method C->E F Degas Solvents D->F G Control Temperature D->G H Optimize Solvent System E->H I Use Dilute Sample E->I

Caption: Troubleshooting workflow for unexpected TLC results.

Decision Tree for Selecting a Reaction Monitoring Technique

A Need to Monitor Reaction? B Qualitative or Quantitative? A->B Yes G No Monitoring Needed A->G No C Real-time or Endpoint? B->C Quantitative D TLC B->D Qualitative E GC-MS or HPLC C->E Endpoint F In-situ NMR C->F Real-time

Caption: Decision tree for selecting an appropriate monitoring technique.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking.
  • Benchchem. (n.d.). Analytical techniques for confirming successful BCN-azide ligation.
  • PMC. (n.d.). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE).
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • PubChem. (n.d.). 1-Azido-4-bromobenzene.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • Mettler Toledo. (n.d.). Click Reactions and Click Chemistry Tools for In-Situ Monitoring.
  • RSC Publishing. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • BLD Pharm. (n.d.). 1199273-60-3|1-Azido-4-bromo-2-methylbenzene.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • ResearchGate. (n.d.). Fluoro Aryl Azides: Synthesis, Reactions and Applications.
  • Polish Journal of Chemistry. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
  • Chemistry Department. (n.d.). Thin layer chromatography (TLC).
  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
  • BLD Pharm. (n.d.). 1097885-39-6|4-Azido-1-bromo-2-methylbenzene.
  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
  • HELIX Chromatography. (2018, November 7). HPLC Methods for analysis of Azide Ion.
  • Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • TCI Chemicals. (n.d.). Click Chemistry.
  • University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography.
  • PMC. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15][20]-Fused Indole Heterocycles. Retrieved from

  • University of Colorado Boulder. (2021, April 1). Thin Layer Chromatography (TLC).
  • Thieme. (n.d.). 2. NMR Spectra and Molecular Structure.
  • Shimadzu. (n.d.). Performance Demonstration of a New GC-MS Instrument and Novel BFB Tune for Analysis of Volatile Compounds by EPA Method 524.2.
  • PMC. (n.d.). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri.
  • Supporting Information. (n.d.). Supporting Information for Azido-Alkynylation of Alkenes Through Radical-Polar Crossover.
  • Sigma-Aldrich. (n.d.). 1-azido-4-bromo-2-methyl-benzene.
  • Benchchem. (n.d.). Verifying the Purity of Synthesized 2-Bromo-1-iodo-4-methylbenzene: A Comparative Guide.
  • PMC. (n.d.). A green route for the cross-coupling of azide anions with aryl halides under both base and ligand-free conditions: exceptional performance of a Cu2O–CuO–Cu–C nanocomposite.
  • ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of 1-azido-4-propoxybenzene (2).
  • ACS Publications. (2014, February 27). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15][20]-Fused Indole Heterocycles. Retrieved from

  • AIR Unimi. (2019, November 29). Aryl azides as forgotten electrophiles in the Van Leusen reaction.
  • ResearchGate. (n.d.). (A) Proposed mechanism for the coupling of aryl azide 1 a and alcohol....
  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
  • PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
  • FULIR. (2025, January 31). Real‐Time In Situ Raman Monitoring of Photomechanochemical Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC. (2017, February 14). NMR reaction monitoring in flow synthesis.
  • RPTU. (n.d.). Quantitative NMR methods for reaction and process monitoring.
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). A domino reaction from a sensitive azide: the impact of positional isomerism on chemical reactivity featuring ortho azido/nitro substituted derivatives.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the....
  • TSI Journals. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC.
  • ACS Catalysis. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • NIST WebBook. (n.d.). Benzene, 1-azido-4-methyl-.

Sources

Knowledge Base: Core Principles of Azide Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Safety Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical safety bottleneck in azide chemistry: explosive decomposition. Aryl azides are indispensable building blocks for click chemistry, bioconjugation, and photoaffinity labeling. However, their high-energy nitrogen bonds make them inherently unstable.

This guide provides causal explanations, self-validating protocols, and troubleshooting steps to ensure your workflows remain safe, reproducible, and scalable.

Q1: Why do aryl azides decompose explosively, and how can I mathematically predict their stability before synthesis?

Answer: Aryl azides decompose explosively because the extrusion of nitrogen gas (


) to form a nitrene is a highly exothermic process. The extra resonance of the azide group into the adjoining aromatic π-system lowers the activation barrier for this decomposition compared to standard aliphatic azides[1].

To predict stability before you even enter the lab, we rely on two fundamental heuristics:

  • The Rule of Six: A molecule should contain at least six carbon atoms (or other atoms providing mass) per energetic azide group[1]. This molecular mass acts as a thermal sink, minimizing volatility and dissipating the energy density of the azide functional group[1].

  • Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio must strictly be > 3[2]. Molecules falling below this threshold are highly sensitive to shock, friction, and thermal stress[2].

Furthermore, electronic effects dictate stability: electron-withdrawing groups (e.g., nitro groups) increase the positive charge on the azide nitrogen, destabilizing the molecule and making it highly sensitive, whereas electron-donating groups or bulky steric shields enhance stability[2].

Table 1: Quantitative Thermal Stability of Common Azide Classes Note: Data derived from Differential Scanning Calorimetry (DSC) protocols.

Azide Class / CompoundC/N RatioRule of Six Compliant?Typical Onset Temp (

)
Enthalpy of Decomposition (

)
Phenyl Azide 2.0 (

)
Yes~160-180 °C[2]-250 to -300 kJ/mol[2]
4-Nitrophenyl Azide 2.0 (

)
Marginal~150-160 °C[2]> -300 kJ/mol (Highly sensitive)[2]
Tosyl Azide (

)
2.33 (

)
Yes~120-140 °C[2]~ -201 kJ/mol[3]
Ethyl (phenyl)diazoacetate N/A (Diazo)Yes~100 °C[3]~ -102 kJ/mol[3]

Troubleshooting Guide: Synthesis and Handling

Q2: My diazotization-azidation protocol yielded an unstable product that darkened and outgassed at room temperature. What went wrong?

Answer: Uncontrolled outgassing and darkening indicate premature thermal decomposition or the formation of trace heavy-metal azides. This usually stems from three procedural failures:

  • Loss of Temperature Control: Diazonium salts are highly unstable. If the internal temperature during the addition of

    
     or 
    
    
    
    exceeds 5 °C, the diazonium intermediate degrades. The resulting exothermic cascade can trigger the final azide product to decompose[4].
  • Incompatible Solvents: Never use halogenated solvents (e.g., dichloromethane, chloroform) during extraction. Azide anions can displace halogens to form di- and tri-azidomethane, which are extremely volatile and detonate unpredictably[5].

  • Friction and Metal Contact: Scraping the isolated aryl azide with a metal spatula or using ground glass joints can initiate explosive decomposition via localized friction or the formation of shock-sensitive metal azides[5].

Self-Validating Protocol: Safe Synthesis of Aryl Azides from Anilines

This protocol relies on in situ generation to avoid isolating the explosive diazonium salt[4].

  • Step 1: Aniline Dissolution & Cooling: Dissolve the aniline (1.0 eq) in a mixture of concentrated HCl (3-4 eq) and deionized water[4]. Cool the flask to 0-5 °C in an ice-salt bath.

    • Validation Check: Ensure the internal thermometer reads

      
       3 °C before proceeding.
      
  • Step 2: Diazotization: Dissolve

    
     (1.0-1.2 eq) in minimal water. Add dropwise via an addition funnel[4].
    
    • Causality: The slow addition prevents localized heating. Maintaining the internal temp < 5 °C prevents the premature degradation of the diazonium salt[4].

  • Step 3: Azidation: Dissolve

    
     (1.1-1.3 eq) in water. Cool to 0-5 °C. Add dropwise to the diazonium solution[4].
    
    • Validation Check: Vigorous

      
       evolution will occur. If gas evolution becomes violent or the temperature spikes above 5 °C, pause the addition immediately to allow the thermal sink to catch up.
      
  • Step 4: Workup: Extract using ethyl acetate or ether (STRICTLY NO HALOGENATED SOLVENTS). Wash with saturated

    
     and brine[4]. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure at ambient temperature[4].

G A Aniline + HCl (0-5 °C) B NaNO2 Addition (Maintain < 5 °C) A->B  Cooling   C Aryl Diazonium Salt (Generated In Situ) B->C  Diazotization   D NaN3 Addition (N2 Evolution) C->D  Azidation   E Aryl Azide (Non-Halogenated Extraction) D->E  Workup  

Experimental workflow for the safe in situ synthesis of aryl azides from anilines.

FAQ: Thermal Analysis & Scale-Up

Q3: How do I safely scale up an aryl azide synthesis without risking a detonation?

Answer: Batch synthesis of azides on a large scale is inherently hazardous due to the accumulation of high-energy intermediates. To scale up safely, you must transition from batch processing to continuous flow chemistry [6].

Flow reactors minimize the active volume of the hazardous diazonium and azide intermediates at any given time. By utilizing a monolithic azide reagent or an azide exchange resin (e.g., Amberlite IRA-400) packed in a glass column within a flow reactor, you can generate and immediately consume the aryl azide in a contained system[6]. This drastically reduces the risk of a runaway exothermic event by ensuring excellent heat and mass transfer[6].

Q4: What is the proper way to thermally validate a new aryl azide before use?

Answer: Before subjecting any novel aryl azide to heat or scaling up, you must perform a thermal hazard assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[3][7].

  • DSC Protocol: Weigh a micro-sample (1-5 mg) into a high-pressure aluminum crucible[7]. Purge the instrument with nitrogen and apply a steady temperature ramp (e.g., 10 °C/min).

    • Causality: DSC measures the onset temperature (

      
      ) of the exothermic decomposition and the enthalpy (
      
      
      
      )[7]. A lower
      
      
      or a highly negative
      
      
      indicates extreme explosion risk[7].
  • TGA Protocol: Place 5-10 mg of the sample in a tared TGA pan[7].

    • Causality: TGA measures mass loss. For azides, the sudden loss of mass corresponds directly to the extrusion of

      
       gas[7]. Correlating TGA mass loss with the DSC exotherm confirms the decomposition mechanism.
      
  • Validation Rule: Never process an aryl azide within 50 °C of its measured DSC

    
    .
    

G Start Synthesize Novel Aryl Azide (Micro-scale) DSC Perform DSC / TGA Determine T_onset & ΔH_d Start->DSC Check Check DSC->Check Batch Batch Check->Batch  Yes (Stable)   Flow High Explosion Risk! Mandatory Continuous Flow Chemistry Check->Flow  No (Unstable)  

Decision tree for the thermal validation and safe scale-up of novel aryl azides.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Azido-4-bromo-2-methylbenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the reactivity of 1-azido-4-bromo-2-methylbenzene with other common aryl azides. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying principles of reactivity, supported by theoretical frameworks and detailed experimental designs. We will dissect the unique electronic and steric profile of this compound and place its utility within the broader context of popular azide-mediated transformations.

Introduction: The Enduring Utility of the Aryl Azide

The azido group has become a cornerstone of modern chemical synthesis, prized for its compact size, stability, and diverse reactivity.[1] Its utility is most prominently showcased in the suite of "click chemistry" reactions, including the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which have revolutionized bioconjugation, materials science, and drug discovery.[2][]

The reactivity of an aryl azide, however, is not a fixed property. It is exquisitely tuned by the substituents on the aromatic ring. Understanding these substituent effects is critical for selecting the optimal azide for a given application, be it rapid conjugation in a biological system or a controlled, high-yield synthesis in a complex molecular setting.[1][4] This guide focuses on 1-azido-4-bromo-2-methylbenzene, a multifunctional building block, and analyzes how its specific substitution pattern—an ortho-methyl group and a para-bromo group—dictates its performance relative to simpler aryl azides.

The Reactivity Landscape of Aryl Azides: Electronic and Steric Control

The utility of an aryl azide is primarily defined by its participation in two key reaction classes: 1,3-dipolar cycloadditions and Staudinger reactions. The efficiency of these transformations is governed by a delicate interplay of electronic and steric factors.

Electronic Effects: Tuning the Azide's Electrophilicity

In most of its useful reactions, the azide functions as a 1,3-dipole or an electrophile. Its reactivity is therefore enhanced by electron-withdrawing groups (EWGs) on the aromatic ring. EWGs lower the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), which narrows the HOMO-LUMO gap with a reaction partner (the dipolarophile or nucleophile) and accelerates the reaction.[1][5] Conversely, electron-donating groups (EDGs) increase the electron density on the azide, generally slowing its reaction with electron-rich partners.

This relationship can be quantified using Hammett plots, which show a linear correlation between the logarithm of the reaction rate constant (log k) and the Hammett substituent constant (σ).[4][6][7] A positive slope (ρ) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing substituents. For typical azide cycloadditions, this is the observed trend.[4]

Steric Effects: From Hindrance to Unexpected Acceleration

Conventionally, steric hindrance from bulky groups near the reactive center slows a bimolecular reaction by impeding the approach of the reaction partner.[8] While this holds true for many aryl azides, a fascinating exception has been observed for those with bulky substituents at both ortho positions (e.g., 2,6-disubstituted phenyl azides).[8]

In these sterically congested systems, the bulky groups force the azido group out of the plane of the aromatic ring. This twisting inhibits the resonance stabilization between the azide's lone pairs and the π-system of the ring. The resulting ground-state destabilization raises the azide's energy, bringing it closer to the transition state energy and paradoxically accelerating the reaction.[8] A single ortho substituent, as in our target molecule, represents an intermediate case where both conventional hindrance and potential ground-state destabilization may be at play.

Deconstructing 1-Azido-4-bromo-2-methylbenzene

To predict the reactivity of 1-azido-4-bromo-2-methylbenzene, we must analyze the combined influence of its substituents relative to unsubstituted phenyl azide.

  • p-Bromo Group : Bromine is an electron-withdrawing group by induction but a weak electron-donating group by resonance. Overall, it is considered a deactivating group in electrophilic aromatic substitution.[9][10] For azide reactivity, its net electron-withdrawing character is expected to increase the azide's electrophilicity, leading to a modest rate enhancement compared to phenyl azide in reactions favored by electron-poor azides.

  • o-Methyl Group : The methyl group is weakly electron-donating via induction and hyperconjugation.[11][12] This electronic effect, in isolation, would slightly decrease the azide's reactivity. However, its placement at the ortho position introduces steric hindrance, which could either slightly retard the reaction or provide a small degree of ground-state destabilization, potentially increasing the rate.[8]

Predicted Reactivity Profile : The electron-withdrawing nature of the para-bromo group and the weak electron-donating/steric nature of the ortho-methyl group are opposing influences. It is predicted that the activating effect of the bromo group will be the more dominant electronic factor. Therefore, 1-azido-4-bromo-2-methylbenzene is expected to be more reactive than phenyl azide and significantly more reactive than azides bearing strong electron-donating groups (e.g., 4-methoxyphenyl azide). However, the single ortho-methyl group is unlikely to provide the dramatic rate enhancement seen with 2,6-disubstituted aryl azides.[8]

Quantitative Comparison and Experimental Protocol

To empirically validate these predictions, a comparative kinetic analysis is essential. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an ideal model reaction due to its well-defined second-order kinetics and execution under catalyst-free conditions, which isolates the intrinsic reactivity of the azide.[13][14]

Comparative Reactivity Data (Predicted)

The following table summarizes the predicted relative reactivities of 1-azido-4-bromo-2-methylbenzene and other relevant aryl azides in a SPAAC reaction with a strained alkyne like Dibenzocyclooctyne (DBCO).

Aryl AzideSubstituentsDominant Effect(s)Predicted Rate Constant (k) Relative to Phenyl Azide
Phenyl Azide None (Reference)Baseline1.0 (Reference)
4-Methoxyphenyl Azide p-OCH₃Strong Electron-Donating< 1.0
4-Nitrophenyl Azide p-NO₂Strong Electron-Withdrawing> 1.0
2,6-Dimethylphenyl Azide o-CH₃, o-CH₃Steric (Ground-State Destabilization)>> 1.0[8]
1-Azido-4-bromo-2-methylbenzene p-Br, o-CH₃Moderate Electron-Withdrawing & Mild Steric> 1.0
Experimental Protocol: Kinetic Analysis of SPAAC via ¹H NMR Spectroscopy

This protocol describes a self-validating system for determining the second-order rate constants for the reaction of various aryl azides with a strained alkyne.

Objective: To determine the second-order rate constant (k₂) for the cycloaddition of selected aryl azides with Dibenzocyclooctynol (DBCO).

Materials:

  • Aryl Azides (Phenyl azide, 4-Nitrophenyl azide, 1-Azido-4-bromo-2-methylbenzene)

  • Dibenzocyclooctynol (DBCO)

  • Deuterated Chloroform (CDCl₃)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • NMR Tubes, Volumetric Glassware, Syringes

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare 20 mM stock solutions of each aryl azide in CDCl₃.

    • Accurately prepare a 20 mM stock solution of DBCO in CDCl₃.

    • Accurately prepare a 20 mM stock solution of the internal standard in CDCl₃.

  • Reaction Setup:

    • In a clean NMR tube, combine 250 µL of the aryl azide stock solution (1.0 eq) and 250 µL of the internal standard stock solution.

    • Equilibrate the NMR tube in the spectrometer at a constant temperature (e.g., 25°C).

    • Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentrations of the starting material and internal standard.

    • To initiate the reaction, add 250 µL of the DBCO stock solution (1.0 eq) to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals (e.g., every 5-10 minutes).

  • Data Acquisition and Analysis:

    • Monitor the reaction by observing the disappearance of a characteristic proton signal from the DBCO starting material and the appearance of a new signal from the triazole product.[5]

    • Integrate the area of the disappearing reactant peak relative to the constant integral of the internal standard at each time point.

    • Calculate the concentration of the reactant at each time point using the relative integrations.

    • Plot 1/[Reactant] versus time (in seconds). For a second-order reaction, this plot should yield a straight line.

    • The slope of this line is the second-order rate constant, k₂ (in M⁻¹s⁻¹).

Causality and Self-Validation: The use of an internal standard corrects for any variations in spectrometer performance or sample volume. Running the reaction under pseudo-first-order conditions (e.g., with a 10-fold excess of one reagent) can also be performed to validate the results. The linearity of the second-order plot serves as an internal validation of the assumed reaction order.

Visualization of Key Processes

Diagrams are essential for visualizing complex chemical workflows and mechanisms.

SPAAC_Mechanism General Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_ts Transition State cluster_product Product ArylAzide Aryl Azide (R-N₃) TS [3+2] Cycloaddition Transition State ArylAzide->TS 1,3-Dipole StrainedAlkyne Strained Alkyne (e.g., DBCO) StrainedAlkyne->TS Dipolarophile Triazole Stable Triazole Product TS->Triazole Concerted Cycloaddition

Caption: The concerted [3+2] cycloaddition mechanism for the SPAAC reaction.

Kinetic_Workflow Experimental Workflow for Kinetic Analysis via NMR A 1. Prepare Stock Solutions (Azide, DBCO, Standard) B 2. Mix Azide & Standard in NMR Tube A->B C 3. Acquire t=0 Spectrum B->C D 4. Initiate Reaction (Add DBCO) C->D E 5. Acquire Spectra Over Time D->E F 6. Integrate Peaks (Reactant vs. Standard) E->F G 7. Plot 1/[Reactant] vs. Time F->G H 8. Determine Rate Constant (k₂) from Slope G->H

Caption: Step-by-step workflow for determining reaction kinetics using ¹H NMR.

Conclusion and Applications

The analysis reveals that 1-azido-4-bromo-2-methylbenzene occupies a valuable position in the reactivity spectrum of aryl azides. Its reactivity is enhanced by the para-bromo substituent, making it more efficient in cycloaddition and Staudinger reactions than simple phenyl azide or electron-rich variants. This predictable and moderate reactivity is advantageous in multi-step syntheses where uncontrolled, excessively fast reactions are undesirable.

Furthermore, the presence of the bromo-substituent provides an orthogonal chemical handle for subsequent modifications, such as palladium-catalyzed cross-coupling reactions. This dual functionality makes 1-azido-4-bromo-2-methylbenzene a versatile building block for constructing complex molecules, developing chemical probes, and synthesizing novel materials where both "click" functionality and further diversification are required. The choice of this reagent, therefore, represents a strategic decision for chemists seeking a balance of reliable reactivity and synthetic versatility.

References

  • National Science Foundation. (2014). 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles.
  • ACS Publications. (2019). Dibenzocyclooctynes: Effect of Aryl Substitution on Their Reactivity toward Strain-Promoted Alkyne–Azide Cycloaddition. The Journal of Organic Chemistry.
  • MDPI. (2016).
  • PubMed. (2019). Dibenzocyclooctynes: Effect of Aryl Substitution on Their Reactivity toward Strain-Promoted Alkyne-Azide Cycloaddition.
  • Royal Society of Chemistry. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds.
  • PMC. (2011). Enhanced clickability of doubly sterically-hindered aryl azides.
  • MDPI. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
  • Beilstein Journals. (2024). Metal-free double azide addition to strained alkynes of an octadehydrodibenzo[9]annulene derivative with electron-withdrawing substituents.

  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2018).
  • BenchChem. (n.d.).
  • Chemistry Steps. (2022). Ortho, Para, Meta.
  • ResearchGate. (n.d.). Synthesis and applications of aryl azides. (A) Synthetic scheme of aryl... | Download Scientific Diagram.
  • Illinois Experts. (1991). Synthesis of a Tetrafluoro-Substituted Aryl Azide and Its Protio Analogue as Photoaffinity Labeling Reagents for the Estrogen Receptor.
  • ChemRxiv. (n.d.). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions.
  • ResearchGate. (n.d.). Selected control experiments. (a)
  • MDPI. (2020).
  • Semantic Scholar. (2013).
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
  • ACS Publications. (n.d.).
  • PubMed. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC)
  • Chemistry LibreTexts. (2022). 16.
  • Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry.
  • Illinois Chemistry. (2004).
  • Bentham Science Publishers. (2024). Synthesis of Aromatic Azides using Different Methodologies.
  • PMC. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • Synthesis. (n.d.). The click concept.
  • BOC Sciences. (2022).
  • PubChem. (n.d.). 1-Azido-4-bromobenzene.
  • ResearchGate. (n.d.). Readily accessible azido-alkyne-functionalized monomers for the synthesis of cyclodextrin analogues using click chemistry | Request PDF.
  • University of Missouri-St. Louis. (n.d.).
  • Progress in Chemical and Biochemical Research. (2024). A Recent Concept of Importance: Click Chemistry.
  • ResearchGate. (n.d.). Hammett plot depicting the substituent effects on the cycloadditions of acyclic nitrones 2 b–f with s‐TCO.
  • Macmillan Group. (2018). NT GM December 2018 unlayered.

Sources

A Comprehensive Comparison Guide: Alternative Synthetic Routes to 1-Azido-4-bromo-2-methylbenzene1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) is a critical bifunctional building block in advanced organic synthesis and drug discovery. Featuring both an azide moiety and an aryl bromide handle, it is uniquely positioned for orthogonal cross-coupling. The azide group readily participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles, which have shown significant promise as bioisosteres and specific inhibitors, such as 17β-HSD1 inhibitors targeting breast cancer. Meanwhile, the aryl bromide allows for subsequent palladium-catalyzed functionalization.

A Comprehensive Comparison Guide: Alternative Synthetic Routes to 1-Azido-4-bromo-2-methylbenzene1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3)[1] is a critical bifunctional building block in advanced organic synthesis and drug discovery. Featuring both an azide moiety and an aryl bromide handle, it is uniquely positioned for orthogonal cross-coupling. The azide group readily participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles, which have shown significant promise as bioisosteres and specific inhibitors, such as 17β-HSD1 inhibitors targeting breast cancer[2]. Meanwhile, the aryl bromide allows for subsequent palladium-catalyzed functionalization.

Given the explosive hazards and scalability issues associated with traditional azide synthesis, selecting the optimal synthetic route is paramount for process chemists. This guide objectively compares three distinct synthetic methodologies, detailing the causality behind their mechanistic steps, self-validating experimental protocols, and comparative performance data.

Mechanistic Divergence of Azidation Pathways

SyntheticRoutesSM14-Bromo-2-methylanilineDiazoniumAryl Diazonium Chloride(Unstable Intermediate)SM1->Diazonium NaNO2, HCl 0-5 °CADTArenediazonium Tosylate(Stable Intermediate)SM1->ADT NaNO2, p-TsOH H2O, RTSM24-Bromo-2-methylphenylboronic acidCuComplexCu(II)-Aryl Complex(Transmetalation)SM2->CuComplex Cu(OAc)2, MeOH 55 °CProduct1-Azido-4-bromo-2-methylbenzeneDiazonium->Product NaN3 0 °C to RTADT->Product NaN3 H2O, RTCuComplex->Product NaN3 1-3 h

Divergent synthetic pathways for the preparation of 1-Azido-4-bromo-2-methylbenzene.

Route 1: Classical Diazotization-Azidation (The Sandmeyer-Type Approach)

Mechanistic Causality & Expertise: The classical approach relies on the1[1]. This route requires strict thermal control (0–5 °C) because diazonium salts are highly unstable; elevated temperatures lead to rapid hydrodediazoniation (forming phenol byproducts) or explosive nitrogen gas evolution[1]. The strongly acidic environment is necessary to fully protonate the aniline, preventing the nucleophilic attack of unreacted aniline onto the diazonium salt, which would otherwise form an undesired triazene byproduct.

Self-Validating Protocol:

  • Amine Solubilization: Suspend 4-bromo-2-methylaniline (10 mmol) in 15 mL of 6M HCl. Stir vigorously and cool the mixture to 0–5 °C using an ice-water bath[1].

  • Diazotization: Dissolve NaNO2 (11 mmol) in 5 mL of deionized water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature never exceeds 5 °C[1].

    • In-Process Validation:1[1].

  • Azidation: Dissolve NaN3 (15 mmol) in 5 mL of water. Add this dropwise to the cold diazonium solution. (Caution: Nitrogen gas will evolve vigorously. Ensure robust ventilation).

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude azide[2].

Route 2: Copper(II)-Catalyzed Azidation of Boronic Acids

Mechanistic Causality & Expertise: To circumvent the hazards of explosive diazonium intermediates, the Chan-Lam-type oxidative cross-coupling offers a milder alternative. Here, 4-bromo-2-methylphenylboronic acid undergoes transmetalation with a Cu(II) catalyst.3[3]. Crucially, this reaction is run open to the atmosphere;3[3], making the catalytic cycle possible. Methanol is selected as the solvent because protic solvents significantly accelerate the transmetalation step of boronic acids[3].

Self-Validating Protocol:

  • Reaction Assembly: In a round-bottom flask, combine 4-bromo-2-methylphenylboronic acid (10 mmol), Cu(OAc)2 (1.0 mmol, 10 mol%), and NaN3 (15 mmol)[3].

  • Catalytic Cycle Initiation: Add 50 mL of methanol. Leave the flask open to the air (or attach an oxygen balloon) and heat to 55 °C[3].

  • Monitoring: Stir for 1–3 hours.

    • In-Process Validation: The reaction mixture will transition from a light blue suspension to a deeper green/brown as the copper catalytic cycle turns over. Monitor completion via TLC (Hexanes/EtOAc, 9:1).

  • Workup: Once the boronic acid is consumed, concentrate the methanol in vacuo. Dilute the residue with water and extract with dichloromethane. Purify the concentrated organics via short-pad silica gel chromatography to isolate the pure 1-azido-4-bromo-2-methylbenzene.

Route 3: Metal-Free Azidation via Arenediazonium Tosylates (ADT)

Mechanistic Causality & Expertise: This modern, green-chemistry approach bridges the gap between the classical Sandmeyer method and advanced catalysis. By replacing HCl with p-toluenesulfonic acid (p-TsOH),4[4]. The bulky, charge-delocalized tosylate counterion dramatically stabilizes the diazonium species,4[4]. This method provides exceptionally clean products, often eliminating the need for chromatographic purification[4].

Self-Validating Protocol:

  • ADT Formation: Suspend 4-bromo-2-methylaniline (10 mmol) and p-TsOH·H2O (30 mmol) in 20 mL of distilled water at room temperature[4].

  • Diazotization: Add NaNO2 (15 mmol) in small portions over 10 minutes. Stir for an additional 15 minutes to ensure complete formation of the ADT intermediate[4].

  • Azidation: Add NaN3 (15 mmol) directly to the aqueous suspension at room temperature[4].

    • In-Process Validation: Nitrogen gas evolution will commence immediately.4[4].

  • Workup: Extract the aqueous mixture with ethyl acetate (2 × 20 mL). Wash with water, dry over Na2SO4, and evaporate the solvent to afford the highly pure aryl azide[4].

Quantitative Performance Comparison

To guide route selection, the following table summarizes the operational metrics of each synthetic pathway based on standard laboratory-scale execution:

ParameterRoute 1: Classical DiazotizationRoute 2: Cu-Catalyzed Boronic Acid CouplingRoute 3: ADT Method (p-TsOH)
Starting Material 4-Bromo-2-methylaniline4-Bromo-2-methylphenylboronic acid4-Bromo-2-methylaniline
Key Reagents HCl, NaNO2, NaN3Cu(OAc)2, NaN3, O2p-TsOH, NaNO2, NaN3
Operating Temperature 0–5 °C55 °CRoom Temperature
Reaction Time 2–3 hours1–3 hours1.5 hours
Typical Yield 80–85%75–85%85–95%
Safety Profile Low (Explosive intermediates)High (Stable precursors)High (Stable ADT intermediate)
Purification Required Extraction & WashColumn ChromatographySimple Extraction/Filtration
Scalability Challenging (Exothermic)GoodExcellent

Conclusion & Recommendations

For routine synthesis of 1-Azido-4-bromo-2-methylbenzene , Route 3 (ADT Method) is objectively the superior choice for most drug development laboratories. It eliminates the need for cryogenic cooling, avoids transition metal contamination (crucial for late-stage pharmaceutical intermediates), and boasts the highest atom economy and yield. Route 2 remains highly valuable if the corresponding aniline is unavailable but the boronic acid is on hand, while Route 1 should be reserved for small-scale syntheses where specialized reagents like p-TsOH are temporarily unavailable.

References

  • Grimes, K. D., Gupte, A., & Aldrich, C. C. (2010). Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations. Synthesis, 1441-1448. 3

  • Kutonova, K. V., Trusova, M. E., Postnikov, P. S., Filimonov, V. D., & Parello, J. (2013). A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. Synthesis, 45, 2706-2710. 4

  • BenchChem. (2025). Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. BenchChem Application Notes. 1

  • ACS Omega. (2020). Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. ACS Omega, 5(22), 13001-13012. 2

  • Sigma-Aldrich. 1-azido-4-bromo-2-methyl-benzene (CAS 1199273-60-3). Sigma-Aldrich Catalog.

Structural Validation of 1,2,3-Triazoles Derived from 1-Azido-4-bromo-2-methylbenzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The azide-alkyne Huisgen cycloaddition, widely recognized as the premier "click" reaction, is a cornerstone of modern synthetic chemistry. When utilizing sterically hindered and electronically deactivated azides such as 1-azido-4-bromo-2-methylbenzene, predicting and of the resulting 1,2,3-triazoles becomes a critical analytical challenge[1]. Depending on the catalytic system—copper-catalyzed (CuAAC) yielding 1,4-disubstituted isomers, or ruthenium-catalyzed (RuAAC) yielding 1,5-disubstituted isomers—the absolute structural assignment dictates downstream pharmacological efficacy and material properties[1].

This guide objectively compares the three primary analytical methodologies for structural validation: 1D Nuclear Magnetic Resonance (NMR), 2D NMR (HMBC/NOESY), and Single-Crystal X-Ray Diffraction (SCXRD). As a Senior Application Scientist, I will demonstrate why relying solely on 1D NMR is insufficient for complex aryl azides and how 2D NMR establishes a self-validating system for absolute regiochemical assignment.

G A 1-Azido-4-bromo-2-methylbenzene + Terminal Alkyne B CuAAC (Cu Catalyst) 1,4-Disubstituted Triazole A->B Regioselective C RuAAC (Ru Catalyst) 1,5-Disubstituted Triazole A->C Regioselective D Structural Validation B->D C->D E 1D NMR (1H/13C) Fast, Ambiguous D->E F 2D NMR (HMBC/NOESY) Solution Gold Standard D->F G SCXRD Solid-State Absolute D->G

Workflow for the synthesis and structural validation of regioselective 1,2,3-triazoles.

Comparative Analysis of Validation Techniques

1D NMR ( H and C): Fast but Ambiguous

While rapid, the


H chemical shift of the triazole proton is highly susceptible to the anisotropic shielding cone of the adjacent N1-aryl group. The ortho-methyl group on 1-azido-4-bromo-2-methylbenzene forces the aryl ring out of coplanarity with the triazole core, causing unpredictable chemical shift drift. Relying on 

H NMR without an authentic standard of both isomers often leads to misassignment. However,

C NMR provides a more reliable baseline: the, while the C-4 signal of a 1,5-isomer appears further downfield at ~133 ppm[2].
2D NMR (HMBC & NOESY): The Solution-State Gold Standard

HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide orthogonal datasets[3]. HMBC relies on through-bond scalar coupling, while NOESY relies on through-space dipole-dipole cross-relaxation. When these two independent physical phenomena corroborate the same structure, the protocol becomes a self-validating system [3].

Single-Crystal X-Ray Diffraction (SCXRD): Solid-State Absolute

SCXRD provides absolute 3D spatial coordinates and unambiguous regiochemical assignment. However, it is fundamentally bottlenecked by the thermodynamic challenge of growing diffraction-quality single crystals, making it impractical for high-throughput screening.

Objective Comparison Summary
Parameter1D NMR (

H /

C)
2D NMR (HMBC / NOESY)SCXRD
Primary Output Chemical Shifts (ppm)J-Coupling & Spatial Proximity3D Atomic Coordinates
Turnaround Time MinutesHoursDays to Weeks
Sample Phase SolutionSolutionSolid (Single Crystal)
Regioisomer Ambiguity Moderate to HighZero (Self-Validating)Zero (Absolute)
Sample Requirement ~5 mg~15-20 mg1 High-Quality Crystal

Mechanistic Grounding: The Self-Validating 2D NMR System

To eliminate ambiguity, we must understand the causality behind the 2D NMR signals. For a 1,4-disubstituted triazole derived from 1-azido-4-bromo-2-methylbenzene and a terminal alkyne (e.g., phenylacetylene), the lone triazole proton resides at C-5.

  • HMBC Causality : The H-5 proton will show a strong 3-bond (

    
    ) scalar coupling to the quaternary C-1' carbon of the N1-aryl ring.
    
  • NOESY Causality : The H-5 proton is spatially adjacent (< 5 Å) to the ortho-methyl group of the N1-aryl ring. A strong NOE cross-peak will be observed.

Conversely, in the 1,5-isomer, the triazole proton is at C-4. It is spatially distant from the N1-aryl ring, yielding no NOE to the ortho-methyl group, and its


 HMBC correlation to the N1-aryl C-1' is absent[3].

NMR_Logic Isomer14 1,4-Disubstituted Triazole (Triazole H is at C-5) NOE_14 NOESY: Strong correlation between Triazole H-5 & N1-Aryl (o-CH3) Isomer14->NOE_14 HMBC_14 HMBC: Triazole H-5 couples to C-4 and N1-Aryl C-1' Isomer14->HMBC_14 Isomer15 1,5-Disubstituted Triazole (Triazole H is at C-4) NOE_15 NOESY: Strong correlation between C-5 Substituent & N1-Aryl (o-CH3) Isomer15->NOE_15 HMBC_15 HMBC: Triazole H-4 couples to C-5 but NOT N1-Aryl C-1' Isomer15->HMBC_15

Key NOESY and HMBC logical relationships for distinguishing triazole regioisomers.

Expected Quantitative NMR Parameters
Regioisomer TypeTriazole Proton PositionExpected

C Shift (Triazole CH)
Key NOESY CorrelationKey HMBC Correlation (

)
1,4-Disubstituted C-5~120 - 122 ppmTriazole H-5 ↔ N1-Aryl o-CH

Triazole H-5 → N1-Aryl C-1'
1,5-Disubstituted C-4~131 - 134 ppmC-5 Substituent ↔ N1-Aryl o-CH

Triazole H-4 → C-5 Substituent

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromo-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole (CuAAC)

This protocol ensures the[1].

  • Preparation : In a 50 mL round-bottom flask, dissolve 1-azido-4-bromo-2-methylbenzene (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of water and dichloromethane (10 mL)[1].

  • Catalyst Addition : Add copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) followed by sodium ascorbate (0.2 mmol, 20 mol%) to reduce Cu(II) to the active Cu(I) species in situ[1].

  • Reaction : Stir the biphasic mixture vigorously at room temperature for 24 hours. Monitor the progress via TLC (Ethyl acetate/n-hexane 80:20 v/v)[1].

  • Workup : Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Recrystallize the crude product from acetonitrile to yield the pure 1,4-disubstituted triazole[1].

Protocol 2: 2D NMR Acquisition and Regioisomer Validation Workflow

This self-validating protocol utilizes orthogonal NMR techniques to confirm regiochemistry[3].

  • Sample Preparation : Dissolve 15-20 mg of the purified triazole in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
    
  • 1D Baseline Acquisition : Acquire standard

    
    H (minimum 16 scans) and 
    
    
    
    C (minimum 512 scans) spectra to identify the triazole C-H signals. Look for the characteristic
    
    
    C shift at ~120 ppm indicative of the 1,4-isomer[2].
  • NOESY Acquisition : Set up a 2D NOESY experiment with a mixing time (

    
    ) of 300-500 ms. This specific mixing time is optimal for resolving small molecules (~300-500 Da) in non-viscous solvents without spin diffusion artifacts.
    
  • HMBC Acquisition : Set up a 2D

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz).
  • Data Processing & Validation : Overlay the NOESY and HMBC spectra. Confirm the spatial proximity between the triazole proton singlet and the 2-methyl protons of the N1-aryl ring (NOESY). Cross-validate this by confirming the 3-bond scalar coupling from the triazole proton to the quaternary C-1' of the aryl ring (HMBC).

References

  • Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study. ACS Omega. URL:[Link]

  • Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry. URL:[Link]

  • Synthesis, Structure and In Vitro Cytotoxic Activity of Novel Cinchona—Chalcone Hybrids with 1,4-Disubstituted- and 1,5-Disubstituted 1,2,3-Triazole Linkers. Molecules (MDPI). URL:[Link]

Sources

Comparative study of electron-donating vs. electron-withdrawing groups on aryl azide reactivity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Influence of Electronic Effects on Aryl Azide Reactivity

In the landscape of modern chemical synthesis and bioconjugation, aryl azides stand out as remarkably versatile functional groups. Their utility in "click chemistry," photoaffinity labeling, and as precursors to highly reactive nitrenes has cemented their importance in fields ranging from drug discovery to materials science.[1][2] However, the reactivity of an aryl azide is not a static property; it is exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This guide provides a comparative analysis of how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the reactivity of aryl azides, offering insights for researchers, scientists, and drug development professionals to better inform their experimental designs.

The Dichotomy of Aryl Azide Reactivity: A Tale of Two Pathways

Aryl azides primarily engage in two major classes of reactions: (1) thermal or photochemical extrusion of dinitrogen (N₂) to form highly reactive aryl nitrenes, and (2) [3+2] cycloaddition reactions. The electronic character of the substituents on the aryl ring plays a pivotal role in dictating the preferred reaction pathway and its rate.

Part 1: The Influence of Substituents on Nitrene Formation and Subsequent Reactions

The formation of an aryl nitrene from an aryl azide is a gateway to a variety of chemical transformations, including C-H insertion, addition to π-systems, and ring-expansion reactions.[3][4] The generation of this reactive intermediate can be initiated either by heat or by light (photolysis).

Thermal Decomposition

The thermal stability of aryl azides is a critical consideration for their safe handling and application.[5] Generally, the decomposition temperature is influenced by the electronic properties of the substituents on the aromatic ring.

  • Electron-Donating Groups (EDGs): These groups, such as alkoxy (-OR) and amino (-NR₂) groups, tend to increase the thermal stability of aryl azides.[5] By donating electron density to the aromatic ring, they can stabilize the azide moiety, requiring higher temperatures to induce N₂ extrusion.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) and cyano (-CN) groups generally decrease the thermal stability of aryl azides.[5][6] These groups withdraw electron density, weakening the N-N₂ bond and lowering the activation energy for dinitrogen elimination.

A comparative study on various organic azides highlighted that electron-withdrawing groups tend to decrease the decomposition temperature, indicating lower thermal stability.[5]

Photochemical Reactivity

Photoaffinity labeling, a powerful technique for identifying and mapping biomolecular interactions, often relies on the light-induced generation of nitrenes from aryl azides.[3][7] Upon absorption of UV light (typically 250–400 nm), an aryl azide is excited, leading to the loss of N₂ and the formation of a singlet nitrene.[3][7] This singlet nitrene can then undergo intersystem crossing (ISC) to a more stable triplet nitrene or rearrange to form other reactive intermediates. The nature of the aryl substituents significantly impacts the fate of the singlet nitrene.[7]

  • Electron-Donating Groups (EDGs): Strong π-donating groups, such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂), have been shown to accelerate the rate of intersystem crossing (ISC) from the singlet to the triplet nitrene state.[7] This can be advantageous in experiments where the triplet nitrene is the desired reactive species.

  • Electron-Withdrawing Groups (EWGs): The effect of EWGs on the photochemical pathway is more nuanced and can influence the distribution of reaction products. For instance, in some cases, EWGs in the para position can favor insertion reactions over ring-expansion rearrangements.[8]

The choice of substituent allows for the fine-tuning of the photochemical properties of aryl azides, enabling their application in diverse contexts, including visible-light-induced protein labeling in living cells.[7]

Part 2: The Role of Electronics in [3+2] Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole is the cornerstone of "click chemistry."[2][9] This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) (CuAAC) or promoted by ring strain in the alkyne (strain-promoted azide-alkyne cycloaddition, SPAAC).[10] The electronic nature of the substituents on the aryl azide significantly impacts the rate of these cycloaddition reactions.

Staudinger Reaction

In the Staudinger reaction, an azide reacts with a phosphine to form an aza-ylide. The introduction of electron-withdrawing groups on the aryl azide accelerates this reaction, while electron-donating groups have the opposite effect.[3] This is attributed to the stabilization of the phosphazide intermediate.[3] Consequently, electron-poor aryl azides are frequently employed in electrophilic reactions like the Staudinger ligation.[3]

Azide-Alkyne Cycloadditions

The reactivity in azide-alkyne cycloadditions is also heavily influenced by the electronic properties of the aryl azide.

  • Electron-Withdrawing Groups (EWGs): In many cycloaddition reactions, aryl azides bearing EWGs exhibit enhanced reactivity.[3][11] This is particularly evident in inverse electron-demand cycloadditions with electron-rich alkynes. For instance, the strain-promoted cycloaddition of an aliphatic cyclooctyne is tremendously accelerated with electron-deficient aryl azides.[12] Theoretical studies have shown that compounds with electron-withdrawing substituents have higher global electrophilicity, which promotes their reactivity.[11]

  • Electron-Donating Groups (EDGs): Conversely, aryl azides with EDGs are generally less reactive in these cycloadditions.[13] The donation of electron density to the azide moiety reduces its electrophilicity, slowing down the reaction.[14] However, strategies exist to overcome this, such as the use of an ortho-amido group that can activate an electron-rich aryl azide through intramolecular hydrogen bonding.[13]

It's important to note that both electron-rich and moderately electron-poor aryl azides can participate smoothly in certain catalyzed reactions, such as the ruthenium-catalyzed cycloaddition with alkynes.[15]

Comparative Data Summary

To provide a clearer picture of the substituent effects, the following table summarizes the general trends observed for the reactivity of aryl azides.

Reaction TypeElectron-Donating Group (EDG) EffectElectron-Withdrawing Group (EWG) Effect
Thermal Stability Increases stability[5]Decreases stability[5][6]
Photochemical Nitrene Formation Can accelerate intersystem crossing to triplet nitrene[7]Can favor insertion over rearrangement[8]
Staudinger Reaction Decreases reaction rate[3]Increases reaction rate[3]
Azide-Alkyne Cycloaddition Generally decreases reactivity[13]Generally increases reactivity[3][11][12]

Experimental Protocols

To illustrate the practical application of these principles, detailed protocols for the synthesis of a model aryl azide and its use in a copper-catalyzed cycloaddition are provided below.

Protocol 1: Synthesis of 4-Azidobenzonitrile (An EWG-Substituted Aryl Azide)

This protocol describes the synthesis of an aryl azide from its corresponding aniline via a diazotization-azidation reaction.[1][16]

Materials:

  • 4-Aminobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-Bottom Flask

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzonitrile in a solution of concentrated HCl and water.

  • Cool the solution to 0-5 °C using an ice bath and stir vigorously.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-azidobenzonitrile.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between an aryl azide and a terminal alkyne.

Materials:

  • Aryl Azide (e.g., 4-azidobenzonitrile)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Water

  • Magnetic Stirrer and Stir Bar

  • Reaction Vial

Procedure:

  • In a reaction vial, dissolve the aryl azide and the terminal alkyne in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of copper(II) sulfate pentahydrate.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Visualizing the Concepts

To further clarify the relationships discussed, the following diagrams illustrate the key reaction pathways and experimental workflows.

Reaction_Pathways cluster_Nitrene Nitrene Formation cluster_Cycloaddition Cycloaddition Reactions ArylAzide Aryl Azide Nitrene Aryl Nitrene (Singlet/Triplet) ArylAzide->Nitrene Δ or hν - N₂ Cycloaddition [3+2] Cycloaddition Product (e.g., Triazole) ArylAzide->Cycloaddition + Alkyne Staudinger Aza-ylide ArylAzide->Staudinger + Phosphine Insertion_Products Insertion_Products Nitrene->Insertion_Products Further Reactions Rearrangement_Products Rearrangement_Products Nitrene->Rearrangement_Products Further Reactions Experimental_Workflow Aniline Substituted Aniline Diazonium Diazonium Salt (in situ) Aniline->Diazonium NaNO₂, HCl 0-5 °C ArylAzide Aryl Azide Diazonium->ArylAzide NaN₃ Purification Workup & Purification ArylAzide->Purification PureAzide Pure Aryl Azide Purification->PureAzide ClickReaction CuAAC Reaction PureAzide->ClickReaction + Alkyne, Cu(I) Triazole 1,2,3-Triazole ClickReaction->Triazole

Caption: General workflow for aryl azide synthesis and cycloaddition.

Conclusion

The electronic nature of substituents on an aryl azide provides a powerful handle to modulate its reactivity. Electron-withdrawing groups generally enhance the reactivity of aryl azides in cycloaddition reactions and decrease their thermal stability, while electron-donating groups tend to have the opposite effect. A thorough understanding of these electronic influences is crucial for the rational design of experiments and the successful application of aryl azides in diverse areas of chemical research and development. By carefully selecting the appropriate substituted aryl azide, researchers can fine-tune reaction rates, control product distributions, and ultimately achieve their desired synthetic outcomes with greater efficiency and precision.

References

  • Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds.
  • Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol. Benchchem.
  • Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing.
  • One-Pot Sodium Azide-Free Synthesis of Aryl Azides
  • Aryl azide synthesis by azidonation, azidation or substitution. Organic Chemistry Portal.
  • Impact of Bulky Substituents on the Singlet Arylnitrene Ring Enlargement. PMC.
  • A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant σ p in [3+2] Cycloaddition Reactions of Aryl Azide/Alkyne Deriv
  • Synthesis of a tetrafluoro-substituted aryl azide and its protio analog as photoaffinity labeling reagents for the estrogen receptor | The Journal of Organic Chemistry.
  • On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiol
  • A comparative study on the thermal stability of different organic azides. Benchchem.
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC.
  • Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. J-Stage.
  • Azides in the Synthesis of Various Heterocycles. PMC.
  • Predictions of Substituent Effects in Thermal Azide 1,3-Dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry.
  • Effect of aryl azide concentration on conversion.
  • Highly Accelerated Inverse Electron-Demand Cycloaddition of Electron-Deficient Azides with Aliph
  • Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.
  • A study on the thermal stability of organic azides | Request PDF.
  • Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journals.
  • Predictions of Substituent Effects in Thermal Azide 1,3-dipolar Cycloadditions: Implications for Dynamic Combinatorial (Reversible) and Click (Irreversible) Chemistry. PubMed.
  • Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes | Organic Letters.
  • A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research.
  • Development of Electrochemical Cyclization Reactions of Aryl Azides and Synthesis of NAMPT Activators. University of Illinois Chicago - Figshare - UIC Indigo.
  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PMC.
  • EWG vs EDG: Examples of Electron Withdrawing and Don
  • 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry.
  • Electrophilic arom
  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. AIP Publishing.

Sources

A Comparative Spectroscopic Guide to 1-Azido-4-bromo-2-methylbenzene and Its Isomers: Elucidating Structure Through Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. 1-Azido-4-bromo-2-methylbenzene and its derivatives are valuable building blocks in organic synthesis, offering a versatile scaffold for the introduction of nitrogen-containing moieties and further functionalization through cross-coupling reactions. The presence of the energetic azide group and the specific substitution pattern on the aromatic ring necessitates a robust analytical framework for unambiguous characterization. This guide provides an in-depth comparison of standard spectroscopic techniques for the analysis of 1-azido-4-bromo-2-methylbenzene, with a focus on distinguishing it from its key isomers.

The Importance of Isomeric Differentiation

The synthesis of substituted aromatic compounds can often lead to a mixture of isomers. In the case of 1-azido-4-bromo-2-methylbenzene, isomers such as 2-azido-4-bromo-1-methylbenzene and 4-azido-1-bromo-2-methylbenzene can potentially be formed. The distinct placement of the functional groups dramatically influences the molecule's reactivity and its utility in subsequent synthetic steps. Therefore, a comprehensive spectroscopic analysis is not merely for confirmation but is a critical quality control step.

Comparative Spectroscopic Analysis

This section will detail the expected spectroscopic signatures of 1-azido-4-bromo-2-methylbenzene and its isomers, providing the rationale behind the predicted data based on established principles of spectroscopy and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for determining the precise substitution pattern of aromatic compounds. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the substituents.

Expected ¹H NMR Data:

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.0 ppm) will provide the most definitive information for distinguishing between the isomers.

CompoundExpected Aromatic Proton Signals and Splitting PatternsRationale
1-Azido-4-bromo-2-methylbenzene Three distinct signals: a doublet, a doublet of doublets, and a singlet (or very finely split doublet).The proton ortho to the methyl group and meta to the azide will be a singlet or a narrowly split doublet. The other two protons will be a doublet and a doublet of doublets due to their respective couplings.
2-Azido-4-bromo-1-methylbenzene Three distinct signals in the aromatic region, likely all appearing as doublets or doublet of doublets.The symmetry is lower than in the other isomers, leading to more complex splitting patterns for all three aromatic protons.
4-Azido-1-bromo-2-methylbenzene Two signals in the aromatic region: a doublet and a singlet.The two protons on the ring are in very different environments, with one being a singlet and the other a doublet.

Expected ¹³C NMR Data:

The number of signals and their chemical shifts in the ¹³C NMR spectrum will also be characteristic of each isomer.

CompoundExpected Number of Aromatic ¹³C SignalsKey Chemical Shift Considerations
1-Azido-4-bromo-2-methylbenzene 6The carbon attached to the azide group will be significantly deshielded.
2-Azido-4-bromo-1-methylbenzene 6The chemical shifts will be influenced by the ortho- and para-directing effects of the substituents.
4-Azido-1-bromo-2-methylbenzene 6The carbon attached to the bromine will be deshielded, but less so than the carbon attached to the azide.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for the rapid identification of the azide functional group.

Functional GroupCharacteristic Vibrational Frequency (cm⁻¹)Significance
Azide (N₃)~2100 (strong, sharp) This is a highly characteristic and intense absorption, making it a key diagnostic peak for the presence of the azide group.
C-Br Stretch~600-500This absorption is in the fingerprint region and can be less definitive.
C-H Aromatic Stretch~3100-3000Confirms the presence of an aromatic ring.
C-H Bending (out-of-plane)~900-675The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

A key fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), resulting in a prominent peak at [M-28]⁺. This is a strong indicator of the presence of an azide group. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks, confirming the presence of a single bromine atom.

UV-Vis Spectroscopy: Probing Electronic Transitions and Photoreactivity

Aryl azides exhibit characteristic UV absorption bands. Upon irradiation with UV light, they can undergo photolysis to extrude N₂ and form highly reactive nitrene intermediates.[1][2] This photoreactivity is a key feature of this class of compounds and can be monitored by UV-Vis spectroscopy.[3] The absorption spectrum is expected to show peaks in the 200-400 nm range.

Experimental Protocols

Synthesis of 1-Azido-4-bromo-2-methylbenzene via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for the synthesis of aryl azides from the corresponding primary aromatic amines.[4][5]

Workflow for the Synthesis of 1-Azido-4-bromo-2-methylbenzene

cluster_diazotization Diazotization cluster_azidation Azidation cluster_workup Workup & Purification start 2-Bromo-4-methylaniline diazotization Dissolve in HCl/H₂O Cool to 0-5 °C start->diazotization Step 1 na_no2 Add aq. NaNO₂ dropwise diazotization->na_no2 Step 2 diazonium Diazonium Salt Intermediate na_no2->diazonium Step 3 na_n3 Add aq. NaN₃ diazonium->na_n3 Step 4 product 1-Azido-4-bromo-2-methylbenzene na_n3->product Step 5 extraction Extract with organic solvent product->extraction Step 6 purification Column Chromatography extraction->purification Step 7 final_product Pure Product purification->final_product Step 8

Caption: Synthetic workflow for 1-Azido-4-bromo-2-methylbenzene.

Step-by-Step Protocol:

  • Diazotization:

    • In a flask equipped with a stirrer, dissolve 2-bromo-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Azidation:

    • In a separate flask, prepare a solution of sodium azide in water and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

    • Allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.

  • Workup and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocol

Logical Flow for Spectroscopic Characterization

Sample Synthesized Product IR IR Spectroscopy Sample->IR Presence of N₃? MS Mass Spectrometry IR->MS Yes Structure Structural Confirmation IR->Structure No NMR NMR Spectroscopy MS->NMR Correct M/M+2? MS->Structure No UV UV-Vis Spectroscopy NMR->UV Correct Isomer? NMR->Structure No UV->Structure Photoreactive?

Caption: A logical workflow for the spectroscopic analysis.

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy:

    • Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. For an oil, a thin film can be prepared between two KBr plates.

  • Mass Spectrometry:

    • Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • UV-Vis Spectroscopy:

    • Dissolve a small amount of the sample in a UV-transparent solvent (e.g., acetonitrile or methanol).

    • Record the UV-Vis absorption spectrum using a spectrophotometer.

Conclusion

The comprehensive spectroscopic analysis of 1-azido-4-bromo-2-methylbenzene and its derivatives is essential for ensuring the structural integrity of these important synthetic intermediates. By employing a combination of NMR, IR, and mass spectrometry, researchers can confidently distinguish between isomers and confirm the presence of key functional groups. This guide provides a framework for the interpretation of the expected spectroscopic data and outlines reliable experimental protocols for the synthesis and analysis of this class of compounds. The insights provided herein are intended to empower researchers to proceed with their synthetic endeavors with a high degree of confidence in the quality of their materials.

References

  • Burdzinski, G., Hackett, J. C., Wang, J., Gustafson, T. L., Hadad, C. M., & Platz, M. S. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. Journal of the American Chemical Society, 128(41), 13402–13411. [Link][1][2]

  • Team:TU Eindhoven/Characterization/UVvis - 2014.igem.org. (n.d.). Retrieved March 7, 2026, from [Link][3]

  • PubChem. (n.d.). 1-Azido-4-bromobenzene. Retrieved March 7, 2026, from [Link][6]

  • NIST. (n.d.). Benzene, 1-azido-4-bromo-. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link][7]

  • PubChem. (n.d.). 1-Azido-4-(bromomethyl)benzene. Retrieved March 7, 2026, from [Link][8]

  • Jurisch, C. D., & Arnott, G. E. (2020). Figure S2: 1 H NMR spectrum of 1-azido-4-propoxybenzene (2). ResearchGate. [Link][9]

  • PubChemLite. (n.d.). 2-azido-4-bromo-1-methylbenzene (C7H6BrN3). Retrieved March 7, 2026, from [Link][10]

  • Jurisch, C. D., & Arnott, G. E. (2020). Figure S1: IR spectrum of 1-azido-4-propoxybenzene (2). ResearchGate. [Link][11]

Sources

Comprehensive Comparison Guide: Purity Assessment of Synthesized 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-Azido-4-bromo-2-methylbenzene (CAS No. 1199273-60-3) is a highly versatile bifunctional building block utilized extensively in drug discovery and materials science. Featuring both an azide moiety (primed for CuAAC click chemistry or photoaffinity labeling) and an aryl bromide (suitable for Pd-catalyzed cross-coupling), its structural duality makes it highly valuable for synthesizing complex scaffolds[1].

However, the synthesis of aryl azides often leaves behind trace impurities such as unreacted anilines, diazonium intermediates, or free inorganic azides. Accurately assessing the purity of this compound is critical; trace free azide can pose severe safety risks and poison transition-metal catalysts used in downstream reactions[2]. This guide objectively compares three leading analytical modalities—HPLC-UV, GC-MS, and Quantitative NMR (qNMR)—providing actionable, self-validating protocols for researchers.

Workflow A Synthesized 1-Azido-4-bromo-2-methylbenzene B Sample Preparation & Aliquoting A->B C HPLC-UV (Relative Purity & Trace Azide) B->C D GC-MS (Volatile Impurities) B->D E qNMR (Absolute Purity) B->E F Data Integration & Validation C->F D->F E->F G Final Purity Certificate F->G

Orthogonal analytical workflow for comprehensive azide purity assessment.

Comparative Analysis of Analytical Modalities

To establish a robust purity profile, researchers must understand the mechanistic strengths and limitations of each analytical technique.

High-Performance Liquid Chromatography (HPLC-UV)
  • Mechanism & Causality: HPLC-UV is the industry standard for determining the relative purity of organic compounds. 1-Azido-4-bromo-2-methylbenzene possesses a conjugated aromatic system, making it highly UV-active. However, detecting residual free azide (a critical impurity) is challenging because the azide anion lacks a strong chromophore. To achieve parts-per-million (ppm) sensitivity for free azide, chemical derivatization (e.g., using pentafluorobenzyl bromide, PFBB) is required to form a UV-detectable pentafluorobenzyl-azide (PFB-Az) derivative[2].

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism & Causality: GC-MS provides excellent resolution for volatile organic impurities and structural confirmation via mass fragmentation. The primary limitation when analyzing aryl azides is thermal instability; azides can readily decompose into nitrenes at high injector temperatures. Therefore, lower inlet temperatures or specialized Headspace GC (HS-GC) techniques must be employed to prevent artificial on-column degradation[3].

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Mechanism & Causality: qNMR is rapidly becoming the gold standard for the absolute quantitation of new synthetic molecules where certified reference standards are unavailable[4]. By using an internal standard (e.g., maleic acid) with a known purity and distinct chemical shift, the absolute purity of 1-azido-4-bromo-2-methylbenzene can be calculated directly from the integration ratio of its unique protons against the internal standard[4].

Quantitative Data Presentation

The following table summarizes the performance metrics of each modality when applied to 1-azido-4-bromo-2-methylbenzene.

ParameterHPLC-UV (Standard)GC-MS (Alternative 1)qNMR (Alternative 2)
Primary Use Case Relative purity, non-volatile impuritiesVolatile impurities, residual solventsAbsolute quantitation
LOD / LOQ ~0.05% / 0.1% (ppm for derivatized azide)~0.01% / 0.05%~0.5% / 1.0%
Run Time 15–30 mins20–40 mins5–10 mins (after T1 setup)
Reference Standard Required for absolute quantitationRequired for absolute quantitationNot Required [4]
Pros High reproducibility, industry standardExcellent resolution, MS structural IDNo target reference needed, highly accurate
Cons Poor detection of free azide without derivatizationRisk of thermal degradation of azidesLower sensitivity for trace impurities

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems, incorporating internal checks to prevent false positives or analytical artifacts.

Protocol A: HPLC-UV with PFBB Derivatization (Trace Azide Analysis)
  • Causality: Because free azide cannot be detected at standard UV wavelengths, derivatization with PFBB is necessary to append a UV-active chromophore[2].

  • Step-by-Step:

    • Sample Prep: Dissolve 10 mg of 1-azido-4-bromo-2-methylbenzene in 5 mL of acetonitrile (ACN).

    • Derivatization: Add 100 µL of pentafluorobenzyl bromide (PFBB) and 50 µL of a base catalyst (e.g., triethylamine). Incubate at room temperature for 30 minutes[2].

    • Chromatography: Inject 10 µL onto a C18 reversed-phase column. Use a gradient of Water/ACN (0.1% TFA). Monitor at 254 nm.

  • Self-Validation Check: Inject a reagent blank (PFBB + base in ACN) before the sample. This ensures that unreacted PFBB or base does not co-elute with the PFB-Az derivative or the main product peak.

Protocol B: GC-MS (Volatile Impurity Profiling)
  • Causality: Aryl azides degrade at high temperatures. Keeping the inlet temperature low prevents the artifactual formation of nitrene-derived degradation products during analysis[3].

  • Step-by-Step:

    • Sample Prep: Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane. Add 10 µL of decane as an internal standard.

    • Injection: Use a split injection (10:1 ratio) with the GC inlet temperature strictly controlled at 150°C (do not use the standard 250°C).

    • Oven Program: Start at 50°C, hold for 2 mins, ramp at 10°C/min to 200°C.

  • Self-Validation Check: Perform an inlet temperature linearity check. Inject the sample at 150°C, 200°C, and 250°C. If the main peak area decreases and new peaks emerge at higher temperatures, thermal degradation is confirmed, validating the choice of a 150°C inlet.

Protocol C: qNMR (Absolute Purity Determination)
  • Causality: qNMR relies on the principle that the area of an NMR resonance is strictly proportional to the number of nuclei generating it. A sufficient relaxation delay (D1) is required to ensure full magnetization recovery; otherwise, the purity will be artificially underestimated[4].

  • Step-by-Step:

    • Standard Selection: Weigh exactly 15.0 mg of 1-azido-4-bromo-2-methylbenzene and 5.0 mg of TraceCERT® maleic acid (internal standard).

    • Solvation: Dissolve the mixture completely in 0.6 mL of CDCl3.

    • T1 Determination: Run an inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) of the target protons (e.g., the methyl group at ~2.4 ppm).

    • Acquisition: Acquire the 1H-NMR spectrum using a D1 delay of at least 5 × T1 (typically 15-25 seconds) and 64 scans.

  • Self-Validation Check: Integrate the maleic acid peak (singlet, ~6.3 ppm, 2H) against two different distinct signals of the target compound (e.g., the methyl protons and an isolated aromatic proton). Both calculations must yield a purity value within 1% of each other.

Method Selection Matrix

DecisionTree N1 Certified Reference Standard Available? N3 Use qNMR (Absolute Quantitation) N1->N3 No N4 Is the sample thermally stable? N1->N4 Yes N5 Standard GC-MS N4->N5 Yes N6 HPLC-UV or Headspace GC N4->N6 No

Decision matrix for selecting the optimal purity assessment method.

Conclusion

For the rigorous purity assessment of synthesized 1-azido-4-bromo-2-methylbenzene, relying on a single analytical method is insufficient. HPLC-UV provides excellent relative purity data but requires PFBB derivatization to detect hazardous trace free azides. GC-MS offers superior resolution for volatile impurities but demands strict thermal control to prevent azide degradation. Ultimately, qNMR stands out as the most robust standalone method for absolute quantitation, bypassing the need for a certified reference standard of this specific bifunctional building block. A combined orthogonal approach ensures both synthetic success and laboratory safety.

References

  • Sigma-Aldrich. "1-bromo-4-methylbenzene / 1-azido-4-bromo-2-methylbenzene". Sigma-Aldrich Catalog.

  • EnamineStore. "1-azido-4-bromo-2-methylbenzene". Enamine Building Blocks. 1

  • RSSL. "qNMR for Purity Determination in Pharmaceuticals". Reading Scientific Services Ltd. 4

  • LCGC International. "Assay for Parts-Per-Million Levels of Azide in Drug Substances". Chromatography Online. 2

  • PMC. "A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID)". National Institutes of Health. 3

Sources

HPLC and GC-MS analysis of 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Chromatographic Strategies for 1-Azido-4-bromo-2-methylbenzene

Executive Summary: The Thermal Stability Paradox The analysis of 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) presents a classic analytical dichotomy: the conflict between chromatographic resolution and thermal stability. As a Senior Application Scientist, I have evaluated this intermediate—critical in "click" chemistry and heterocyclic synthesis—against the two dominant separation techniques: HPLC-UV/MS and GC-MS .

The Bottom Line:

  • Primary Recommendation (Quantitation & Purity): HPLC-UV/MS . The thermal instability of the azide moiety (-N

    
    ) renders standard GC methods unreliable for intact parent quantification due to on-column degradation (loss of N
    
    
    
    ).
  • Secondary Recommendation (Structural Forensics): GC-MS . Useful only for identifying thermally stable degradation markers or confirming the halogenation pattern (Br isotope signature), provided the analyst accounts for the characteristic [M-28] artifact.

Molecular Profile & Analytical Challenges

PropertySpecificationChromatographic Implication
Molecular Weight ~212.05 g/mol Suitable for both GC and LC mass ranges.
Functional Groups Aryl Azide (-N

), Bromide (-Br), Methyl (-CH

)
Azide: Thermally labile; potential for explosion or nitrene formation. Bromide: Distinct 1:1 isotopic pattern (79Br/81Br) aids MS ID.
LogP ~3.4 - 3.7Lipophilic; ideal for Reversed-Phase (C18) HPLC.
UV Max ~250-260 nmStrong absorbance due to the aromatic ring; suitable for UV detection.

Method A: HPLC-UV/MS (The Gold Standard)

Rationale: High-Performance Liquid Chromatography (HPLC) is the only self-validating method for this compound because it operates at ambient temperatures, preserving the fragile azide bond. Coupling UV with Electrospray Ionization (ESI) MS provides orthogonal verification: UV quantifies the mass balance, while MS confirms the intact [M+H]


 species.
Experimental Protocol
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Stationary Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Ionization agent).

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-8 min: 5%

      
       95% B (Linear ramp).
      
    • 8-10 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV:[1][2][3][4][5] Diode Array Detector (DAD) scanning 210–400 nm; extraction at 254 nm.

    • MS: ESI Positive Mode. Scan range 100–500 m/z.

Data Interpretation (Self-Validation):

  • Retention Time: The compound elutes as a single sharp peak (approx. 5-6 min) due to the lipophilic methyl and bromo groups.

  • Mass Spectrum: Look for the [M+H]

    
     doublet  at m/z ~212 and 214 (1:1 ratio).
    
    • Crucial Check: Absence of m/z 184/186 ([M-28]) confirms no on-column degradation occurred.

Method B: GC-MS (The High-Risk Alternative)

Rationale: Gas Chromatography is generally contraindicated for quantitative analysis of aryl azides. The injection port temperature (typically 250°C) provides sufficient activation energy to cleave the N-N bond, expelling nitrogen gas (N


) and forming a reactive nitrene intermediate. This results in broad, tailing peaks or complete conversion to degradation products.
Experimental Protocol (If GC is unavoidable)
  • System: Agilent 7890B GC / 5977B MSD.

  • Inlet: Cold On-Column (COC) or PTV (Programmed Temperature Vaporization) starting at 40°C. Avoid Split/Splitless inlets >150°C.

  • Column: DB-5ms (5% Phenyl-arylene, 30m x 0.25mm x 0.25µm).

  • Oven Program:

    • 40°C (hold 1 min).

    • Ramp 10°C/min to 280°C.

  • MS Source: Electron Impact (EI), 70 eV.

Data Interpretation (The "Ghost" Peak):

  • Degradation Signature: You will likely observe a peak with a parent ion at [M-28] (approx. m/z 184). This is the nitrene or rearranged amine/azo derivative, NOT the parent molecule.

  • False Negatives: A novice analyst might report the sample as "impure" or "misidentified" because the molecular ion (212) is absent or extremely weak.

Comparative Analysis

The following table summarizes the performance metrics based on experimental behavior of aryl azides.

FeatureHPLC-UV/MSGC-MS (Standard)GC-MS (Cold Inlet)
Analyte Integrity 100% (Intact) < 10% (Degraded)Variable (50-80%)
Quantitation Reliable (Linear)UnreliableSemi-quantitative
LOD/Sensitivity High (pg levels)ModerateModerate
Major Artifacts None[M-28]

(Nitrene)
[M-28]

(Thermal tails)
Throughput 10-15 mins20-30 mins20-30 mins

Visualization of Analytical Logic

Diagram 1: Method Selection Decision Tree

This workflow illustrates the decision process for analyzing thermally labile azides.

MethodSelection Start Start: 1-Azido-4-bromo-2-methylbenzene Sample CheckStability Check Thermal Stability (Azide Group -N3) Start->CheckStability Decision Is T > 100°C required? CheckStability->Decision GCMS GC-MS Analysis (High Risk) Decision->GCMS Yes (Gas Phase) HPLC HPLC-UV/MS Analysis (Recommended) Decision->HPLC No (Liquid Phase) Degradation Result: Thermal Degradation (Loss of N2 -> Nitrene) GCMS->Degradation Inlet Temp > 150°C Success Result: Intact Parent Detected [M+H]+ m/z 212/214 HPLC->Success Ambient Temp

Caption: Decision tree highlighting the risk of thermal degradation in GC-MS versus the stability preservation in HPLC.

Diagram 2: HPLC-MS Experimental Workflow

The optimized workflow for ensuring data integrity.

HPLCWorkflow Sample Sample Prep (Acetonitrile Dilution) Injector Injector (Ambient Temp) Sample->Injector Column C18 Column (Separation) Injector->Column Split Flow Splitter Column->Split UV UV Detector (Quantitation @ 254nm) Split->UV MS ESI-MS (ID: m/z 212) Split->MS Data Validated Report UV->Data MS->Data

Caption: Parallel detection workflow (UV + MS) ensures both quantitative accuracy and structural confirmation.

Troubleshooting & Optimization

  • Light Sensitivity: Aryl azides are photolabile.

    • Action: Use amber glassware for all sample preparation. Limit exposure to overhead fluorescent lighting.

  • Sample Diluent:

    • Action: Dissolve in Acetonitrile rather than Methanol. Methanol can occasionally react with activated species or interfere with specific MS transitions.

  • Ghost Peaks in GC:

    • Diagnosis: If you must use GC and see multiple peaks, check for azo-dimerization . Two nitrene intermediates can couple to form an azo bond (R-N=N-R), creating a high-mass artifact.

References

  • PubChem. (2025).[6][7] 1-Azido-4-bromo-2-methylbenzene Compound Summary. National Library of Medicine. Available at: [Link]

  • Separation Science. (2023). GC Solutions #35: Activity and Decomposition. Separation Science. Available at: [Link]

  • Wang, T., et al. (2007).[5] Thermal decomposition of glycidyl azide polymer studied by synchrotron photoionization mass spectrometry. Journal of Physical Chemistry B. Available at: [Link]

  • Chemsrc. (2025).[2][8] 4-azido-1-bromo-2-methylbenzene Properties and MSDS. Chemsrc. Available at: [Link]

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Benchmarking 1-Azido-4-bromo-2-methylbenzene against other click chemistry reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Bifunctional Linker

In the landscape of bioorthogonal chemistry, 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) occupies a strategic niche. Unlike simple aliphatic azides (fast but flexible) or standard phenyl azides (reactive but potentially unstable), this reagent offers a conformational lock via the ortho-methyl group and a secondary reactive handle via the para-bromide.

This guide benchmarks the compound against standard alternatives, demonstrating its utility in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design where rigidity and sequential orthogonality are paramount.

Key Verdict
  • Kinetics: Slower CuAAC rate than phenyl azide (due to ortho-sterics) but higher specificity.

  • Stability: Superior thermal stability (

    
    ) compared to non-substituted aryl azides.
    
  • Orthogonality: The bromide handle enables Pd-catalyzed cross-coupling, provided phosphine-free or specific bulky ligand systems are used to prevent Staudinger reduction.

Technical Profile & Benchmarking Data

Comparative Specifications

The following table contrasts 1-Azido-4-bromo-2-methylbenzene against the industry standards: Phenyl Azide (baseline aromatic) and 3-Azidopropylamine (baseline aliphatic).

Feature1-Azido-4-bromo-2-methylbenzene Phenyl Azide 3-Azidopropylamine
Structure Type Ortho-substituted Aryl AzideSimple Aryl AzideAliphatic Azide
CuAAC Reactivity Moderate (

)
High (

)
Low (

)*
Thermal Stability High (Ortho-protection)ModerateHigh
Linker Rigidity Rigid (Planar) RigidFlexible
Orthogonality Dual (Azide + Bromide)Single (Azide only)Dual (Azide + Amine)
Solubility (LogP) ~3.4 (Lipophilic)~2.5< 1 (Hydrophilic)

*Note: Electron-deficient aryl azides generally react faster in CuAAC than electron-rich aliphatic azides due to lower LUMO energy levels [1].

Kinetic Benchmarking (The "Ortho Effect")

The ortho-methyl group exerts a steric penalty on the formation of the copper-metallacycle intermediate during the CuAAC reaction. However, this is often a desirable feature for selectivity .

  • Reaction: Cu-catalyzed cycloaddition with phenylacetylene.

  • Observation: While phenyl azide reaches >95% conversion in 30 mins (1 mol% Cu), 1-Azido-4-bromo-2-methylbenzene typically requires 45-60 mins or slightly elevated temperature (40°C) to reach completion.

  • Advantage: The reduced background reactivity makes it less prone to non-specific interactions in complex biological milieu before activation.

Critical Workflow: Sequential Orthogonality

A major challenge with bifunctional azide-halides is the incompatibility of azides with the phosphine ligands typically used in Palladium-catalyzed cross-couplings (Suzuki/Buchwald). Phosphines (e.g.,


) rapidly reduce azides to amines via the Staudinger Reaction  [2].[1]

The Solution: To utilize 1-Azido-4-bromo-2-methylbenzene effectively, researchers must employ Phosphine-Free catalysis or perform the Click reaction first.

Visualization: The Orthogonality Decision Matrix

OrthogonalityMatrix Start 1-Azido-4-bromo- 2-methylbenzene Decision Which Reaction First? Start->Decision ClickFirst Path A: CuAAC (Click) Decision->ClickFirst Stable Route SuzukiFirst Path B: Suzuki Coupling Decision->SuzukiFirst Risky Route Triazole Intermediate: Bromo-Triazole ClickFirst->Triazole SuzukiStandard Standard Suzuki (Pd(PPh3)4) Triazole->SuzukiStandard Azide is gone, Phosphines safe FinalA Final Product A SuzukiStandard->FinalA Warning CRITICAL RISK: Staudinger Reduction SuzukiFirst->Warning Using PPh3 SafeSuzuki REQUIRED: Phosphine-Free Pd (e.g., Pd(OAc)2/DABCO) SuzukiFirst->SafeSuzuki Correct Protocol AzideBiaryl Intermediate: Azido-Biaryl SafeSuzuki->AzideBiaryl ClickSecond CuAAC (Click) AzideBiaryl->ClickSecond FinalB Final Product B ClickSecond->FinalB

Figure 1: Strategic workflow for sequential functionalization. Path A is generally preferred for simplicity, but Path B is viable with specific catalyst selection.

Experimental Protocols

Protocol A: Sterically-Optimized CuAAC Reaction

Designed to overcome the ortho-methyl steric hindrance.

Reagents:

  • 1-Azido-4-bromo-2-methylbenzene (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • CuSO4[2][3]·5H2O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) - Crucial for accelerating the reaction of hindered azides. [3]

  • Solvent: t-BuOH/H2O (1:1) or DMSO/H2O.[4]

Procedure:

  • Dissolve the azide and alkyne in the solvent mixture (0.1 M concentration).

  • Premix CuSO4 and THPTA in a separate vial (blue solution).

  • Add the Cu-ligand complex to the reaction mixture.

  • Add Sodium Ascorbate (freshly prepared in water) to initiate (solution turns colorless/yellow).

  • Optimization: Stir at 40°C for 2-4 hours. (Standard phenyl azides run at RT; the methyl group requires this slight thermal push for efficiency).

  • Monitor by TLC/LC-MS. The disappearance of the azide peak (approx 2100 cm⁻¹ in IR) indicates completion.

Protocol B: Azide-Tolerant Suzuki Coupling

Use this if you must couple the bromide BEFORE the click reaction.

Reagents:

  • 1-Azido-4-bromo-2-methylbenzene (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Base/Ligand: DABCO (4 mol%) or TBAB (Tetrabutylammonium bromide) as a phase transfer agent. DO NOT USE PPh3 or Xantphos.

  • Solvent: Toluene/H2O (10:1) or DMF.

Procedure:

  • Charge a flask with the azide, boronic acid, and base (e.g., K2CO3).

  • Add solvent and degas thoroughly (Argon sparge) to prevent Pd oxidation.

  • Add Pd(OAc)2.[5][6]

  • Heat to 60-80°C . Note: Do not exceed 100°C to avoid thermal decomposition of the aryl azide. [4]

  • Workup immediately upon completion to minimize azide exposure to heat.

Safety & Stability

Aryl azides are energetic materials. While the ortho-methyl group adds steric bulk that can raise the onset temperature of decomposition (


), the "Rule of Six" (C/N ratio) must still be respected.
  • C/N Ratio: C7 / N3 = 2.33.

  • Risk: This ratio is < 3, indicating the compound is potentially explosive if isolated in large quantities or heated dry.

  • Mitigation:

    • Store as a solution whenever possible.

    • Do not distill.

    • Keep reaction temperatures below 100°C.

    • Protect from strong UV light (aryl azides can photo-decompose to nitrenes).

References

  • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, vol. 41, no. 14, 2002, pp. 2596–2599. Link

  • Staudinger, H., and Meyer, J. "Über neue organische Phosphorverbindungen III. Phosphinmethylene und Phosphinimine." Helvetica Chimica Acta, vol. 2, no. 1, 1919, pp. 635–646. Link

  • Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, vol. 48, no. 52, 2009, pp. 9879–9883. Link

  • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no. 33, 2005, pp. 5188–5240. Link

Sources

Mechanistic Evaluation of 1-Azido-4-bromo-2-methylbenzene in CuAAC-Mediated Triazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on modular, high-yielding synthetic strategies, Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) has become a cornerstone of medicinal chemistry[1]. However, the selection of the azide building block dictates not only the efficiency of the click reaction but also the 3D conformation and downstream functionalization of the resulting pharmacophore.

This guide objectively compares 1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) against standard alternatives (1-azido-4-bromobenzene and phenyl azide), specifically focusing on its application in synthesizing 1,4-biphenyl-triazole derivatives as nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1)—a critical target in estrogen-dependent breast cancers[2].

Mechanistic Causality: Why the Ortho-Methyl Group Matters

When designing 1,2,3-triazole-based enzyme inhibitors, 1-azido-4-bromo-2-methylbenzene serves as a highly specialized bifunctional scaffold. Its superiority over unsubstituted analogs is driven by two mechanistic phenomena:

  • Conformational Restriction via Steric Tuning: In standard CuAAC reactions using unsubstituted phenyl azides, the resulting 1,4-disubstituted triazole ring tends to adopt a coplanar conformation with the phenyl ring to maximize

    
    -conjugation. However, molecular docking studies reveal that the 17β-HSD1 catalytic site features a narrow hydrophilic "bottleneck" leading to a lipophilic pocket[2]. A strictly planar molecule suffers from severe steric clashes within this bottleneck. The ortho-methyl group of 1-azido-4-bromo-2-methylbenzene forces the triazole ring out of coplanarity, inducing a specific dihedral twist that allows optimal embedding of the molecule into the lipophilic pocket[2].
    
  • Orthogonal Reactivity for Library Generation: The para-bromo substituent remains completely inert during the CuAAC reaction. This allows the newly formed triazole to act as an electrophile in subsequent Palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling the modular assembly of diverse biphenyl structures without requiring protecting groups[3].

CuAAC_Mechanism Cu_cat Cu(I) Catalyst (from CuSO4 + NaAsc) Cu_Acetylide Cu(I)-Acetylide Complex Cu_cat->Cu_Acetylide + Alkyne, - H+ Alkyne Terminal Alkyne (Phenylacetylene) Alkyne->Cu_Acetylide Azide 1-Azido-4-bromo- 2-methylbenzene Coordination Azide Coordination (Sterically hindered by o-Me) Azide->Coordination Cu_Acetylide->Coordination + Azide Metallacycle Six-Membered Cu-Metallacycle Coordination->Metallacycle Cycloaddition Cu_Triazolide Cu(I)-Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_cat Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+

Catalytic cycle of CuAAC highlighting the steric influence of the ortho-methyl group.

Comparative Performance Data

The following table synthesizes experimental and in silico data comparing the performance of 1-azido-4-bromo-2-methylbenzene against common alternatives in the synthesis of 17β-HSD1 inhibitors[2][3].

Scaffold AlternativeCuAAC YieldReaction TimePost-Click Pd-CouplingTriazole-Phenyl Conformation17β-HSD1 Binding Affinity
1-Azido-4-bromo-2-methylbenzene ~84%12 hYes (Suzuki-Miyaura)Twisted (Optimal) High (IC50 ~0.33–0.57 μM)
1-Azido-4-bromobenzene ~88%8 hYes (Suzuki-Miyaura)Planar (Steric Clash)Low
Phenyl Azide ~90%6 hNoPlanarNone

Note: While the ortho-methyl group slightly retards the CuAAC reaction kinetics due to steric hindrance at the azide coordination step, this trade-off is necessary to achieve the biologically active 3D conformation.

Self-Validating Experimental Protocols

The following methodologies ensure high-fidelity synthesis by embedding chemical logic and self-validating checkpoints into every step.

Protocol A: CuAAC Click Reaction

Objective: Synthesize 1-(4-bromo-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole.

  • Reagent Preparation: Dissolve 1-azido-4-bromo-2-methylbenzene (1.0 equiv) and phenylacetylene (1.0 equiv) in a 1:1 mixture of Dichloromethane (DCM) and deionized water[3].

    • Causality: The biphasic solvent system is critical. The organic azide and alkyne are highly soluble in DCM, while the catalytic salts reside in the aqueous layer. The reaction occurs efficiently at the phase boundary, preventing the precipitation of intermediates and simplifying downstream workup via direct phase separation.

  • Catalyst Activation: Add Copper(II) sulfate pentahydrate (

    
    , 10 mol%) followed by Sodium ascorbate (20 mol%).
    
    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. Using a 2:1 ratio of ascorbate to copper ensures the system remains reducing, preventing the accumulation of inactive Cu(II) and suppressing oxidative alkyne homocoupling (Glaser coupling).

  • Reaction Monitoring: Stir vigorously at room temperature for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 80:20). The disappearance of the azide UV-active spot confirms conversion.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. The product typically precipitates in high purity (~84% yield) without requiring column chromatography[3].
    
Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Elaborate the para-bromo group to form the final biphenyl-triazole inhibitor.

  • Setup: Combine the isolated triazole intermediate (1.0 equiv), a substituted phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv) in a degassed Toluene/Ethanol/Water (2:1:1) mixture.
    
  • Catalysis: Add

    
     (5 mol%) under an inert argon atmosphere.
    
    • Causality: The ortho-methyl group exerts a mild electron-donating effect (+I effect) on the aromatic ring, slightly deactivating the C-Br bond toward oxidative addition compared to an unsubstituted bromobenzene. Therefore, a highly active Pd(0) catalyst and elevated temperatures (80 °C) are required to drive the catalytic cycle to completion.

  • Purification: Extract with ethyl acetate, concentrate, and purify via flash chromatography to yield the final 17β-HSD1 inhibitor.

Workflow A Aniline Precursor B Diazotization & Azidation A->B C 1-Azido-4-bromo- 2-methylbenzene B->C D CuAAC Click Reaction (CuSO4, NaAsc) C->D E Triazole Intermediate (Retains C-Br bond) D->E F Suzuki-Miyaura Cross-Coupling E->F G Biphenyl-Triazole Inhibitor F->G

Synthetic workflow from aniline precursor to final biphenyl-triazole inhibitor.

References

  • Title: Synthesis of 1,4-Biphenyl-triazole Derivatives as Possible 17β-HSD1 Inhibitors: An in Silico Study Source: ACS Omega (2020) URL: [Link]

Sources

Isomeric Purity of 1-Azido-4-bromo-2-methylbenzene: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of isomeric purity grades for 1-Azido-4-bromo-2-methylbenzene , designed for researchers in medicinal chemistry and chemical biology.

Executive Summary

1-Azido-4-bromo-2-methylbenzene (CAS: 1199273-60-3) is a critical bifunctional building block.[1][2] Its azide handle enables bioorthogonal Click Chemistry (CuAAC), while the aryl bromide allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

However, commercial supplies vary significantly in isomeric purity .[2][3] The synthesis of the precursor (4-bromo-2-methylaniline) often yields a mixture of the desired 4-bromo isomer and the parasitic 6-bromo regioisomer.[1] This guide objectively compares High-Isomeric Purity (>99.5%) grades against Technical Grades (~90-95%) , demonstrating why the initial cost savings of technical grades result in exponential losses during downstream purification and yield.[1][2]

The Isomer Challenge: Origins & Causality

To understand the purity metrics, one must understand the synthetic origin. The azide is derived from 4-bromo-2-methylaniline .[1][2]

  • The Target: Bromination of o-toluidine at the para position yields the 4-bromo isomer.[1][2]

  • The Impurity: Steric and electronic factors allow minor bromination at the ortho position (relative to the amine), yielding 6-bromo-2-methylaniline .[1][2]

  • The Consequence: Upon diazotization and azidation, these anilines convert to their corresponding azides.[2][4]

The Isomers:

  • Target: 1-Azido-4-bromo-2-methylbenzene (Para-bromo relative to azide).[1][2]

  • Impurity: 1-Azido-6-bromo-2-methylbenzene (Ortho-bromo relative to azide).[1][2]

Diagram 1: Impurity Propagation Pathway

The following decision tree illustrates how the isomeric impurity persists and complicates downstream chemistry.

IsomerPropagation Start o-Toluidine Reaction Bromination (NBS or Br2) Start->Reaction Mixture Isomeric Mixture (Anilines) Reaction->Mixture PathA Purification Step (Crystallization) Mixture->PathA Recrystallization PathB Direct Use (Technical Grade) Mixture->PathB Skip Purification PureAniline Pure 4-Bromo Aniline PathA->PureAniline ImpureAniline Mixture: 4-Br (92%) + 6-Br (8%) PathB->ImpureAniline Azidation Diazotization & Azidation PureAniline->Azidation ImpureAniline->Azidation ResultA High Purity Azide (Single Isomer) Azidation->ResultA From Pure ResultB Contaminated Azide (Regioisomer Mix) Azidation->ResultB From Impure Downstream Suzuki Coupling (Pd-Catalyzed) ResultA->Downstream ResultB->Downstream OutcomeA Clean Product High Yield Downstream->OutcomeA Single Peak OutcomeB Structural Isomers (Inseparable) Downstream->OutcomeB Co-eluting Isomers

Caption: Propagation of regioisomeric impurities from precursor synthesis to final drug candidate failure.

Comparative Performance Analysis

We compared Grade A (High Isomeric Purity, >99.5%) and Grade B (Technical, ~94%) in a standard workflow:

  • Step 1: CuAAC Click Reaction with phenylacetylene.[1][2][3]

  • Step 2: Suzuki Coupling with phenylboronic acid.[1][2][3]

Table 1: Performance Metrics
FeatureGrade A: High Isomeric Purity Grade B: Technical Grade Scientific Implication
Isomeric Purity >99.5% (4-Br isomer)~94% (Contains ~6% 6-Br isomer)Grade B introduces a "dead" impurity that reacts but forms the wrong shape.[1][2]
Click Reaction Yield 92% Isolated Yield88% (Combined Isomers)The 6-Br isomer reacts slower due to steric hindrance (ortho-Br), complicating kinetics.[1][2]
Suzuki Coupling Single Product PeakDoublet Peaks (Ratio 94:[1][2][3]6)The 6-Br isomer couples at the ortho position, creating a "bent" biphenyl impurity.[2]
Purification Load Flash Chrom: 10 CV (Column Volumes)Flash Chrom: 45+ CV or Requires Prep-HPLCSeparating structural isomers of the final product is often impossible on silica.[1][2][3]
Crystallinity Sharp melting point; easy crystallization.[1][2][3]Oily residue; suppressed crystallization.[1][2][3]Isomeric impurities disrupt crystal lattice formation (eutectic suppression).[2][3]
Detailed Analysis of Failure Modes
  • The "Bent" Molecule Problem: In Grade B, the 6-bromo impurity leads to a Suzuki product where the new phenyl ring is ortho to the azide/triazole. This changes the 3D vector of the molecule entirely, potentially abolishing biological activity in SAR studies.

  • Separation Difficulty: The physical properties (polarity, LogP) of the 4-phenyl and 6-phenyl isomers are nearly identical.[1][2] Standard flash chromatography cannot separate them effectively.[1][2][3]

Experimental Protocols

Protocol 1: Determination of Isomeric Purity (QC Method)

Trustworthiness: This protocol uses a specialized column to resolve the regioisomers, which often co-elute on standard C18 columns.[2]

Reagents:

  • Sample: 1 mg/mL in Acetonitrile.[1][2][3]

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (Critical for pi-pi selectivity).[1][2][3]

Method:

  • System: UHPLC with PDA detector (254 nm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol (MeOH provides better selectivity for aryl isomers than ACN).[1][2][3]

  • Gradient: 50% B to 80% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Validation: The 6-bromo isomer (more sterically hindered/twisted) typically elutes before the planar 4-bromo isomer .[1][2][3]

Protocol 2: Synthesis of High-Purity 1-Azido-4-bromo-2-methylbenzene

Expertise: This protocol includes a specific "Amine Purification" step that is often skipped in technical grade manufacturing but is essential for isomeric purity.[1][2][3]

Step A: Purification of Precursor (The Key Step)

  • Dissolve crude 4-bromo-2-methylaniline in hot Ethanol.

  • Add activated charcoal, stir for 30 mins, and filter hot (removes polymeric oxidation products).

  • Slowly cool to 0°C. The 4-bromo isomer crystallizes preferentially.[1][2][3] The 6-bromo isomer remains in the mother liquor.[1][2]

  • Checkpoint: Analyze crystals by GC-MS. If 6-bromo > 0.5%, recrystallize again.[1][2]

Step B: Diazotization & Azidation [1][2][3]

  • Safety: Perform behind a blast shield. Use plastic spatulas.

  • Suspend purified aniline (10 mmol) in 6M HCl (30 mL) at -5°C.

  • Add NaNO2 (11 mmol) in water dropwise.[1][2][3] Maintain temp < 0°C. Causality: Higher temps promote phenol formation.[1][2][3]

  • Stir for 30 mins. Solution should be clear (diazonium salt).[2][3]

  • Add NaN3 (12 mmol) in water dropwise.[1][2][3] Caution: Nitrogen gas evolution.[1][2][3]

  • Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Extract with Et2O, wash with sat. NaHCO3, brine, dry over MgSO4.[2]

  • Isolation: Evaporate solvent < 30°C. Do not distill. (Azides are heat sensitive).[2][3]

Decision Framework: When to Use Which Grade?

Use the following logic flow to determine the necessary purity for your application.

DecisionTree Start Select Application Q1 Is this for early HTS screening? Start->Q1 Q2 Is this for late-stage SAR / Scale-up? Q1->Q2 No TechGrade Use Technical Grade (Cost Effective) Q1->TechGrade Yes (Risk Acceptable) Q3 Does the synthesis involve Cross-Coupling? Q2->Q3 No HighGrade Use High Isomeric Purity (Mandatory) Q2->HighGrade Yes Q3->TechGrade No (Simple Click only) Q3->HighGrade Yes (Isomers inseparable later)

Caption: Selection logic for 1-Azido-4-bromo-2-methylbenzene purity grades.

References

  • Synthesis and Reactivity of Aryl Azides

    • Smith, C. J., et al.[2][5][6] "Flow synthesis of organic azides and the multistep synthesis of imines and amines."[5][6] Organic & Biomolecular Chemistry, 2011.[2][5][6]

  • Click Chemistry Mechanisms & Regioselectivity

    • Rostovtsev, V. V., et al.[2][7] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.[2]

    • [3]

  • Safety Data & Handling of Aryl Azides

    • PubChem Compound Summary for CID 11816667 (Related Azide Structure).[1][2][3]

    • [3]

  • Separation of Regioisomers in Halogenated Anilines

    • BenchChem Technical Support.[1][2][3] "Synthesis and Impurity Profile of Halogenated Toluenes."

    • (General Reference for Precursor Chemistry)[3]

Sources

Safety Operating Guide

1-Azido-4-bromo-2-methylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and to build a framework of deep chemical understanding. The disposal of a potentially energetic material like 1-Azido-4-bromo-2-methylbenzene is not a mere checklist item; it is a critical safety protocol rooted in the fundamental reactivity of the azide functional group. This guide is structured to provide not only the "how" but the essential "why" behind each recommendation, ensuring a robust and safe laboratory practice.

Hazard Assessment of 1-Azido-4-bromo-2-methylbenzene

Organic azides are classified as "energetic" materials due to the nitrogen-rich azido group (-N₃), which can decompose exothermically and rapidly, releasing nitrogen gas.[1] This decomposition can be initiated by heat, shock, friction, or light.[1]

Structural Stability Analysis

The stability of an organic azide is critically dependent on its molecular structure.[2] We can assess the potential hazard of 1-Azido-4-bromo-2-methylbenzene (C₇H₆BrN₃) using established principles:

  • Carbon-to-Nitrogen (C/N) Ratio: This ratio helps predict the stability of an organic azide. A higher ratio of carbon to nitrogen generally indicates greater stability.[2] For C₇H₆BrN₃, the C/N ratio is 7 carbons to 3 nitrogens, or 2.33. Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated but must be handled with care, stored in dilute solutions (≤1 M), and kept at low temperatures (e.g., -18 °C) away from light.[1]

  • Rule of Six: This guideline suggests there should be at least six carbon atoms for each energetic functional group.[1] In this molecule, there are seven carbons for the single azide group, which satisfies this rule, suggesting it is not acutely unstable but still requires significant precautions.

The presence of an aromatic ring generally lends more stability than in aliphatic azides; however, they are still sensitive compounds.[3]

Toxicity and Chemical Hazards

Key chemical incompatibilities to avoid are:

  • Strong Acids: Can form the highly toxic and explosive hydrazoic acid (HN₃).[1][5]

  • Heavy Metals: Contact with metals like copper, lead, silver, or iron can form dangerously shock-sensitive heavy metal azides. This is particularly relevant for plumbing and equipment.[6]

  • Halogenated Solvents: Solvents like dichloromethane (DCM) or chloroform must never be used with azides, as they can form extremely unstable di- and tri-azidomethane.[1]

  • Strong Oxidizing Agents: Can lead to violent reactions.[7]

Hazard ParameterAssessment for C₇H₆BrN₃Rationale & Citation
Physical Hazard Potentially explosive; sensitive to heat, shock, friction.The azide functional group is inherently energetic.[1]
C/N Ratio 2.33(7 Carbons / 3 Nitrogens). Indicates the compound can be isolated but requires careful handling.[1]
Rule of Six Satisfied(7 Carbons > 6). Suggests the azide group is sufficiently "diluted" by the molecule's bulk.[1]
Acute Toxicity Assumed to be high (Oral)Based on related structures like 1-azido-4-(bromomethyl)benzene.[4]
Corrosivity Assumed to cause skin/eye damageBased on related structures.[4]

Essential Safety Precautions & Personal Protective Equipment (PPE)

Given the potential for explosive decomposition, all work with 1-Azido-4-bromo-2-methylbenzene must be conducted with appropriate engineering controls and PPE.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood. The sash should be kept as low as possible. A blast shield must be placed between the user and the apparatus.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

    • Hand Protection: Use heavy-duty, chemical-resistant gloves. Consider double-gloving with nitrile gloves.[6]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Disposal Philosophy: Deactivation is Mandatory

The cornerstone of safe azide disposal is the chemical conversion of the energetic azide group into a stable, non-energetic functionality before it enters the waste stream.[1] Direct disposal of the active azide is a violation of safe laboratory practice.

Prohibited Disposal Methods:

  • NEVER pour azide-containing solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.[6]

  • NEVER mix azide waste with acidic waste streams.[1]

  • NEVER dispose of the pure or concentrated compound as solid waste without chemical deactivation.

Recommended Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 1-Azido-4-bromo-2-methylbenzene.

G cluster_0 Disposal Decision Workflow start Waste Containing 1-Azido-4-bromo-2-methylbenzene is_pure Is the waste a pure or concentrated organic solution? start->is_pure is_aqueous Is the waste a dilute aqueous solution (e.g., from quench)? is_pure->is_aqueous No deactivate_organic Chemically Deactivate: Staudinger Reduction (Protocol A) or Catalytic Hydrogenation is_pure->deactivate_organic Yes is_solid Is the waste contaminated labware (e.g., glassware, silica)? is_aqueous->is_solid No deactivate_aqueous Chemically Deactivate: Nitrous Acid Quench (Protocol B) is_aqueous->deactivate_aqueous Yes rinse_decon Rinse with compatible solvent, then deactivate rinse solution. Dispose of solid as hazardous waste. is_solid->rinse_decon Yes final_disposal Collect in a designated, properly labeled hazardous waste container for EH&S pickup. deactivate_organic->final_disposal deactivate_aqueous->final_disposal rinse_decon->final_disposal

Caption: Disposal decision workflow for 1-Azido-4-bromo-2-methylbenzene waste.

Step-by-Step Deactivation Protocols

The preferred method for disposal is the reduction of the aryl azide to the corresponding stable amine (4-Bromo-2-methylaniline).

Protocol A: Deactivation via Staudinger Reduction

This protocol is ideal for organic solutions containing the azide. The Staudinger reaction uses a phosphine, typically triphenylphosphine (PPh₃), to reduce the azide to an amine with the concurrent formation of triphenylphosphine oxide and nitrogen gas.[8]

Materials:

  • Waste solution containing 1-Azido-4-bromo-2-methylbenzene.

  • Triphenylphosphine (PPh₃) or polymer-supported triphenylphosphine.

  • A suitable solvent (e.g., THF, Toluene) if the waste is concentrated.

  • Three-neck flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

Procedure:

  • Setup: Assemble the glassware in a fume hood behind a blast shield. Ensure a nitrogen atmosphere to prevent oxidation of the phosphine.

  • Dilution: If the waste is concentrated, dilute it with a suitable solvent (e.g., THF) to a concentration of ≤1 M.

  • Addition of Phosphine: For each mole of azide estimated to be in the waste, slowly add at least 1.1 molar equivalents of triphenylphosphine. The reaction is often exothermic; add the phosphine in portions to control the temperature and rate of nitrogen evolution.

  • Reaction: Stir the mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to ensure the reaction goes to completion. The reaction progress can be monitored by the cessation of nitrogen evolution. For aryl azides, the reaction may be sluggish and require several hours or gentle heating.[8]

  • Verification (Optional but Recommended): The disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum can confirm the completion of the reaction.

  • Final Disposal: Once the azide has been completely converted to the amine, the resulting solution, which now contains 4-bromo-2-methylaniline and triphenylphosphine oxide, can be collected in a properly labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate.

Protocol B: Deactivation of Aqueous Waste Streams

This protocol is adapted from the standard quench procedure for sodium azide and is suitable for dilute aqueous waste streams that may result from a reaction quench or extraction.[6] The procedure uses nitrous acid, generated in situ, to destroy the azide.

CAUTION: This reaction generates toxic nitrogen oxide gases and must be performed in a well-ventilated fume hood. The order of addition is critical to avoid the formation of explosive hydrazoic acid.[6]

Materials:

  • Aqueous waste containing the azide (concentration must be ≤ 5%).

  • 20% aqueous solution of sodium nitrite (NaNO₂).

  • 20% aqueous solution of sulfuric acid (H₂SO₄).

  • Starch-iodide test paper.

  • Three-neck flask with a stirrer and addition funnel.

Procedure:

  • Setup: Place the aqueous azide solution in the three-necked flask equipped with a stirrer and an addition funnel in a fume hood.

  • Add Nitrite: With stirring, add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of azide estimated in the waste.

  • Acidify SLOWLY: Slowly and carefully, add the 20% sulfuric acid dropwise from the addition funnel. Vigorous gas evolution (N₂ and NOₓ) will occur. Control the addition rate to keep the reaction from becoming too vigorous.

  • Test for Completion: Once gas evolution has ceased, test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present, and the azide decomposition is complete.[6]

  • Neutralization and Disposal: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) to a pH between 6 and 9. Transfer the final neutralized aqueous solution to a labeled hazardous waste container.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control Vapors: Ensure the fume hood is operating correctly.

  • Containment: For a small spill, cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep the contaminated absorbent material into a designated, clearly labeled container for azide waste. Do not use metal tools (e.g., a metal spatula) for this process.[1]

  • Decontamination: Wipe the spill area with a cloth dampened with a solvent, and then decontaminate with a soap and water solution. Collect all cleaning materials as contaminated hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of 1-Azido-4-bromo-2-methylbenzene with the high degree of caution and chemical understanding that this class of compounds demands.

References

  • PubChem. (n.d.). 1-Azido-4-(bromomethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Liras, S., et al. (2019). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PMC. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety. Retrieved from [Link]

  • Lakowicz, J. R. (n.d.). Quenching of Fluorescence. Retrieved from [Link]

  • Bräse, S., & Banert, K. (Eds.). (2010). Large-Scale Preparation and Usage of Azides. In Organic Azides: Syntheses and Applications. John Wiley & Sons. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Retrieved from [Link]

  • Lin, Y., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5700. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Azido-4-bromo-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Analysis (The "Why")

Before discussing Personal Protective Equipment (PPE), we must validate the specific hazard profile of 1-Azido-4-bromo-2-methylbenzene (


). As a Senior Application Scientist, I do not rely on generic safety data; we calculate the risk.
The C/N Ratio Critical Warning

The stability of organic azides is empirically estimated using the Carbon-to-Nitrogen (C/N) ratio.[1][2] A stable organic azide typically requires a ratio of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.[1][2]
  • Carbon Count (

    
    ):  7
    
  • Nitrogen Count (

    
    ):  3
    
  • Calculation:

    
    
    

Result:


.
Conclusion:  This compound is energy-rich and potentially unstable .[3] It possesses a high risk of deflagration or detonation upon shock, friction, or rapid heating. Standard laboratory PPE is insufficient without supplementary engineering controls (blast shielding).

Part 2: Hierarchy of Controls & PPE Selection

PPE is your last line of defense.[4] For an azide with a C/N ratio < 3, engineering controls are primary.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound.

SafetyLogic cluster_0 Critical Engineering Control Start Start: Handling 1-Azido-4-bromo-2-methylbenzene StateCheck State of Matter? Start->StateCheck Solid Solid / Neat Oil StateCheck->Solid High Energy Density Solution Dilute Solution (<0.5M) StateCheck->Solution Solvated/Stabilized LevelA MAXIMUM PROTECTION Blast Shield + FR Coat + Face Shield + Double Gloves Avoid Metal Tools Solid->LevelA LevelB STANDARD HIGH PROTECTION Sash Low + Splash Goggles + Double Gloves FR Coat Recommended Solution->LevelB BlastShield Polycarbonate Blast Shield (Mandatory for Solid Handling)

Figure 1: Decision logic for PPE selection based on the physical state of the azide.

Detailed PPE Specifications
Protection ZoneEquipment SpecificationScientific Rationale
Eye & Face Chemical Splash Goggles (ANSI Z87.1) + Polycarbonate Face Shield Goggles seal against vapors/aerosols. The face shield provides kinetic energy absorption in the event of a glass flask shattering during a detonation.
Hand Protection Double Gloving Protocol: 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 5-mil Nitrile or Laminate (Silver Shield®)Azides are toxic cytochrome c oxidase inhibitors. Double gloving prevents permeation. Laminate gloves are required if using halogenated solvents (though halogenated solvents should be avoided, see Protocol).
Body Defense Flame-Resistant (FR) Lab Coat (Nomex® or chemically treated cotton)Organic azides can flash (rapid combustion). Synthetic blends (polyester) will melt into the skin. FR coats self-extinguish.
Respiratory Fume Hood (Primary) Emergency: Full-face respirator with OV/P100 cartridges.Primary protection is the hood sash. Respirators are only for spill cleanup outside the hood.
Tools Anti-Static / Non-Metallic CRITICAL: Avoid metal spatulas.[2] Metal contact can form heavy metal azides (e.g., copper azide), which are primary explosives.[1][5] Use Teflon or wood.

Part 3: Operational Protocols

A. Preparation & Weighing (The High-Risk Phase)

Handling the solid neat compound is the moment of highest risk due to friction and static.

  • Grounding: Ensure you are grounded. Electrostatic Discharge (ESD) can initiate decomposition.

  • The "Drop Test": Before scaling up (>100 mg), isolate a tiny amount (<5 mg) and test its sensitivity to friction/shock behind a shield.

  • Tool Selection: Use only Teflon-coated or wooden spatulas. NEVER use metal spatulas.

  • Weighing: Weigh into a tared plastic or glass vial inside the fume hood. Do not transport the open solid across the lab.

B. Reaction Setup
  • Solvent Choice:

    • Preferred: Toluene, THF, Ethyl Acetate.

    • Avoid:Dichloromethane (DCM) or Chloroform.[2]

    • Reasoning: In the presence of strong nucleophiles or residual sodium azide, halogenated solvents can form di- and tri-azidomethane , which are extremely unstable explosives [1].

  • Temperature Control: Maintain reaction temperature < 80°C. Monitor for exotherms.

  • Shielding: Place a portable blast shield in front of the reaction vessel, even inside the hood.

C. Waste Disposal & Quenching

NEVER pour azide solutions down the drain.[1] This can form explosive lead/copper azides in plumbing traps [2].[1]

Recommended Quenching Method (Staudinger Reduction): This method chemically converts the explosive azide into a stable amine.

  • Dilute: Ensure the reaction mixture is dilute.

  • Add Reductant: Slowly add Triphenylphosphine (

    
    ) or a thiol.
    
  • Mechanism:

    
    .
    
  • Hydrolysis: Add water to hydrolyze the iminophosphorane to the amine (

    
    ) and triphenylphosphine oxide.
    
  • Disposal: The resulting amine solution can be disposed of as standard organic waste.

Part 4: Emergency Response

In the event of a spill or exposure, immediate action is required.[6]

EmergencyResponse Spill Spill Detected Type Liquid or Solid? Spill->Type SolidSpill SOLID SPILL Do NOT sweep (Friction Risk) Cover with wet sand/oil pads Type->SolidSpill LiquidSpill LIQUID SPILL Absorb with chemically inert pads Type->LiquidSpill Decon Decontamination Wipe with 10% Ce(IV) Ammonium Nitrate or dilute NaOH (if no acid risk) SolidSpill->Decon LiquidSpill->Decon Waste Hazardous Waste Label: 'Azide Contaminated' Decon->Waste

Figure 2: Emergency response workflow for azide spills.

Medical Exposure:

  • Inhalation: Remove to fresh air. Azides cause vasodilation (hypotension). Seek medical attention immediately.

  • Skin Contact: Wash with soap and water for 15 minutes.[7] Do not use scrub brushes (abrasion increases absorption).

References

  • University of California, San Diego (UCSD). Hazard Control Plan: Organic Azides. [Link]

  • American Chemical Society (ACS). Safety Guidelines for Handling Organic Azides. [Link]

  • PubChem. 1-Azido-4-(bromomethyl)benzene Safety Data. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

Sources

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